molecular formula C5H13O3P B1201941 Diethyl methylphosphonate CAS No. 683-08-9

Diethyl methylphosphonate

Cat. No.: B1201941
CAS No.: 683-08-9
M. Wt: 152.13 g/mol
InChI Key: NYYLZXREFNYPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C5H13O3P and its molecular weight is 152.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[ethoxy(methyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYLZXREFNYPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218449
Record name Diethyl methanephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-08-9
Record name Diethyl methylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl methanephosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl methanephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl methylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl methanephosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRX9AX7374
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethyl Methylphosphonate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonate (B1257008) (DEMP), with the chemical formula C₅H₁₃O₃P, is an organophosphorus compound of significant interest in various chemical and pharmaceutical research fields. Its utility as a reactant and building block in organic synthesis necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the core physical properties of diethyl methylphosphonate, complete with tabulated data for easy reference, general experimental methodologies for their determination, and a logical diagram illustrating the interplay of these properties.

Core Physical Properties

The physical properties of a compound are critical in determining its behavior under various conditions, influencing its application in experimental settings, and ensuring safe handling and storage. The key physical properties of this compound are summarized below.

Data Presentation

A compilation of the essential physical properties of this compound is presented in the following table for straightforward comparison and use.

PropertyValueUnitsConditions
Molecular Weight 152.13 g/mol -
Appearance Colorless liquid-Standard Temperature and Pressure (STP)[1]
Density 1.041g/mLat 25 °C[2]
Boiling Point 194°Cat 760 mmHg (lit.)[2][3]
Melting Point Not available°C-
Refractive Index 1.414-at 20 °C (lit.)[2]
Vapor Pressure 0.01mmHg-[4]
Flash Point 75°Cclosed cup[5]
Solubility Miscible with water--[6]

Experimental Protocols

The accurate determination of physical properties is paramount for the reliable application of chemical compounds in research and development. Below are detailed general methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation .

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The liquid is heated gently.

    • The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Measurement of Density

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid (this compound) and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

    • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

    • The outside of the pycnometer is carefully dried and it is weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and the process is repeated.

    • The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. An Abbe refractometer is a standard instrument for this measurement.

  • Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water circulator.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the liquid sample (this compound) are placed on the prism of the refractometer.

    • The prism is closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical relationships between the fundamental physical properties of this compound.

G Logical Relationship of this compound's Physical Properties cluster_molecular Molecular Identity cluster_physical_state Physical State & Transitions cluster_interaction Interaction with Light & Other Substances cluster_safety Safety Parameters Molecular_Weight Molecular Weight (152.13 g/mol) Boiling_Point Boiling Point (194°C) Molecular_Weight->Boiling_Point influences Appearance Appearance (Colorless Liquid) Solubility Solubility (Miscible with Water) Appearance->Solubility determines miscibility Density Density (1.041 g/mL at 25°C) Refractive_Index Refractive Index (1.414 at 20°C) Density->Refractive_Index correlates with Vapor_Pressure Vapor Pressure (0.01 mmHg) Boiling_Point->Vapor_Pressure inversely related to Flash_Point Flash Point (75°C) Vapor_Pressure->Flash_Point affects

Caption: Logical flow of this compound's physical properties.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonate (B1257008) (DEMP), a dialkyl phosphonate (B1237965), is an organophosphorus compound of significant interest in various fields of chemical research and development. Its structural similarity to the core of certain nerve agents makes it a valuable, less toxic simulant for studies on detection and decomposition of chemical warfare agents. Furthermore, the phosphonate moiety is a key functional group in the design of bioactive molecules and is utilized in fundamental organic transformations such as the Horner-Wadsworth-Emmons reaction. A thorough understanding of the chemical structure and bonding of DEMP is paramount for its effective application and for the rational design of related compounds. This technical guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and spectroscopic signature of diethyl methylphosphonate, supplemented with detailed experimental protocols and visualizations.

Chemical Structure and Bonding

This compound possesses a central phosphorus atom with a tetrahedral geometry. It is characterized by a phosphoryl group (P=O), a methyl group directly bonded to the phosphorus atom (P-CH₃), and two ethoxy groups (-OCH₂CH₃) also attached to the phosphorus atom.

Molecular Geometry

Table 1: Calculated Geometric Parameters of Dimethyl Methylphosphonate (DMMP) as an Analogue for this compound [1][2][3][4][5]

ParameterBond/AngleValue
Bond Lengths (Å)
P=O1.478
P-C1.785
P-O1.575
O-C (methoxy)1.445
C-H (methyl)1.090 - 1.095
C-H (methoxy)1.093 - 1.100
Bond Angles (°)
O=P-C115.8
O=P-O116.2
C-P-O104.9
O-P-O101.5
P-O-C120.5

Note: The provided data is for dimethyl methylphosphonate (DMMP) and serves as a close approximation for this compound. The fundamental bonding characteristics around the central phosphorus atom are expected to be highly similar.

The P=O bond is the shortest and strongest, indicative of its double bond character. The P-O single bonds are longer than the P=O bond but shorter than a typical P-O single bond in a phosphite (B83602) ester, suggesting some degree of pi-character donation from the oxygen lone pairs to the phosphorus atom. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°, a consequence of the steric and electronic differences between the phosphoryl oxygen, the methyl group, and the ethoxy groups.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H, ¹³C, and ³¹P NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
³¹P ~32.9 (in CDCl₃)--P
¹H ~1.5 (d)Doublet³JHP ≈ 18P-CH₃
~4.1 (dq)Doublet of Quartets³JHH ≈ 7, ³JHP ≈ 7P-O-CH₂-CH₃
~1.3 (t)Triplet³JHH ≈ 7P-O-CH₂-CH₃
¹³C ~13 (d)Doublet¹JCP ≈ 142P-CH₃
~61 (d)Doublet²JCP ≈ 6P-O-CH₂-CH₃
~16 (d)Doublet³JCP ≈ 6P-O-CH₂-CH₃

The ³¹P NMR spectrum shows a single resonance at approximately 32.9 ppm, which is characteristic for phosphonates. In the ¹H NMR spectrum, the methyl protons directly attached to the phosphorus appear as a doublet due to coupling with the phosphorus nucleus. The methylene (B1212753) protons of the ethoxy groups exhibit a more complex pattern, a doublet of quartets, arising from coupling to both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons of the ethoxy groups appear as a triplet. The ¹³C NMR spectrum is also informative, with the carbon atoms showing characteristic couplings to the phosphorus nucleus.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction. A detailed protocol is as follows:

Michaelis-Arbuzov Reaction for the Synthesis of this compound

  • Materials:

    • Triethyl phosphite

    • Methyl iodide

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of triethyl phosphite with one molar equivalent of methyl iodide. The reaction can be performed neat.

    • Gently heat the reaction mixture to reflux. The reaction is exothermic and the rate should be controlled by the heating rate.

    • Continue refluxing for 1-2 hours after the initial exothermic reaction subsides.

    • Monitor the reaction progress by observing the evolution of ethyl iodide.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the crude this compound by vacuum distillation to remove any unreacted starting materials and byproducts.

  • Note: The product can be contaminated with a small amount of diethyl ethylphosphonate due to the reaction of triethyl phosphite with the ethyl iodide byproduct. Careful fractional distillation is required to obtain a pure product.

NMR Spectroscopic Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is provided below.

Protocol for ¹H, ¹³C, and ³¹P NMR Analysis

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for ¹H and ¹³C NMR if the solvent does not already contain it. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ³¹P), including pulse width, relaxation delay, and number of scans.

    • For ¹³C and ³¹P NMR, proton decoupling is typically applied to simplify the spectra.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Baseline correct the spectrum.

    • Calibrate the chemical shift scale using the internal or external reference.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Mandatory Visualizations

Chemical Structure of this compound

G Chemical Structure of this compound P P O1 O P->O1 O2 O P->O2 O3 O P->O3 C1 CH₃ P->C1 C2 CH₂ O1->C2 C4 CH₂ O2->C4 C3 CH₃ C2->C3 C5 CH₃ C4->C5

Caption: 2D representation of this compound.

Horner-Wadsworth-Emmons Reaction Workflow

The Horner-Wadsworth-Emmons (HWE) reaction is a key synthetic application of phosphonates like this compound, used to form alkenes from carbonyl compounds. The following diagram illustrates the general workflow of this reaction.

HWE_Reaction Horner-Wadsworth-Emmons Reaction Workflow start Start phosphonate Phosphonate Reagent (e.g., this compound) start->phosphonate base Addition of Base (e.g., NaH, NaOEt) phosphonate->base carbanion Formation of Phosphonate Carbanion base->carbanion addition Nucleophilic Addition carbanion->addition carbonyl Carbonyl Compound (Aldehyde or Ketone) carbonyl->addition intermediate Formation of Oxaphosphetane Intermediate addition->intermediate elimination Elimination of Dialkyl Phosphate intermediate->elimination alkene Alkene Product (Predominantly E-isomer) elimination->alkene end End alkene->end

Caption: A logical workflow of the Horner-Wadsworth-Emmons reaction.

Conclusion

References

Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl methylphosphonate (B1257008) (DEMP), with the chemical formula C₅H₁₃O₃P, is an organophosphorus compound of significant interest in various chemical research and development sectors. Its structural elucidation and purity assessment are critically dependent on spectroscopic techniques. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DEMP. Detailed experimental protocols are included to assist researchers in obtaining high-quality, reproducible data.

Data Presentation

The following sections summarize the key spectroscopic data for diethyl methylphosphonate in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of DEMP, providing detailed information about the hydrogen, carbon, and phosphorus environments.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~4.10Doublet of Quartets (dq)JH-H ≈ 7.1, JP-H ≈ 7.04H-OCH₂ CH₃
~1.45Doublet (d)JP-H ≈ 17.53HP-CH₃
~1.30Triplet (t)JH-H ≈ 7.16H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~61.5JP-C ≈ 6.5-OC H₂CH₃
~16.5JP-C ≈ 5.9-OCH₂C H₃
~11.6JP-C ≈ 144.3P-C H₃

Table 3: ³¹P NMR Spectroscopic Data for this compound [1] Solvent: CDCl₃, Reference: 85% H₃PO₄ (0 ppm)

Chemical Shift (δ, ppm)
~32.9
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for this compound [2]

Frequency (cm⁻¹)IntensityAssignment
~2985StrongC-H stretch (alkane)
~1250Very StrongP=O stretch (phosphoryl)
~1030Very StrongP-O-C stretch (ester)
~960StrongO-C-C stretch
~780StrongP-C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) mass spectrometry.[3]

Table 5: Major Fragments in the EI Mass Spectrum of this compound [3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
152~20[M]⁺ (Molecular Ion)
125100[M - C₂H₃]⁺
124~85[M - C₂H₄]⁺
97~90[M - C₂H₄ - C₂H₃]⁺
81~40[PO₃H₂]⁺
79~35[CH₃PO₂H]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data.

NMR Spectroscopy Protocol (¹H, ¹³C, ³¹P)
  • Sample Preparation :

    • Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

    • Ensure the sample is of high purity to prevent interference from impurities.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]

    • Insert the NMR tube into the probe and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Maintain a constant temperature, typically 298 K (25 °C), for all measurements.[1]

    • Shim the magnetic field to achieve high homogeneity.

  • Data Acquisition :

    • ¹H NMR : Calibrate a 90° pulse. Set acquisition time to 2-4 seconds and relaxation delay to 1-5 seconds. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-10 seconds) may be needed due to the longer T₁ relaxation times of carbon nuclei. A larger number of scans is typically required.

    • ³¹P NMR : Tune the probe to the phosphorus frequency. Calibrate a 90° pulse. Use a relaxation delay of at least 5 times the longest T₁ for quantitative analysis.[1] All chemical shifts should be referenced to an external standard of 85% H₃PO₄.[1]

  • Data Processing :

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals for ¹H NMR and reference the chemical shifts to the internal or external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation :

    • As DEMP is a liquid, the neat liquid sample can be analyzed directly.

    • Transmission Method : Place one drop of the liquid on a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin capillary film.[4]

    • Attenuated Total Reflectance (ATR) Method : Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[5][6] This method is often simpler and requires less sample preparation.

  • Instrument Setup :

    • Ensure the FTIR spectrometer's sample compartment is clean and dry.

    • Select an appropriate spectral range, typically 4000 to 400 cm⁻¹, for mid-IR analysis.[5]

  • Data Acquisition :

    • First, acquire a background spectrum of the empty cell or clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[5]

  • Data Processing :

    • Perform automatic background subtraction.

    • Identify and label the wavenumbers of significant absorption peaks.

Electron Impact Mass Spectrometry (EI-MS) Protocol

Electron Impact is a hard ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the compound.[7][8]

  • Sample Introduction :

    • Introduce a small amount of the volatile liquid sample into the instrument, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.[9] The sample is volatilized in the vacuum system of the ion source.[7]

  • Instrument Setup :

    • The mass spectrometer's ion source is typically operated under a high vacuum.

    • The electron beam energy is standardized at 70 electron volts (eV) to generate reproducible fragmentation patterns and allow for library matching.[7][8][9]

  • Data Acquisition :

    • The gaseous molecules are bombarded by the electron beam, leading to the ejection of an electron and the formation of a radical cation (molecular ion).[7][9]

    • Excess energy causes this molecular ion to fragment.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Processing :

    • A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

    • Identify the molecular ion peak [M]⁺ and the major fragment ions.

    • Compare the resulting spectrum to spectral libraries (like NIST) for confirmation.[9]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Handling Sample Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Acquisition Data Acquisition NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (FT, Baseline Correction, etc.) Acquisition->Processing Interpretation Structural Elucidation & Verification Processing->Interpretation

Caption: General workflow for spectroscopic analysis and structural elucidation.

References

31P NMR Chemical Shift of Diethyl Methylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of diethyl methylphosphonate (B1257008). A thorough understanding of the electronic environment of the phosphorus atom is crucial for the characterization, purity assessment, and structural elucidation of organophosphorus compounds like diethyl methylphosphonate, which are significant in various chemical and pharmaceutical applications. This document outlines the reported chemical shift, details a comprehensive experimental protocol for its determination, and discusses the key factors influencing this important spectroscopic parameter.

Data Presentation: ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift of this compound is influenced by the solvent, concentration, and the reference standard used. The table below summarizes the reported chemical shift value, providing a clear reference for researchers. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.

Compound NameAlkyl Group (R)³¹P Chemical Shift (δ, ppm)SolventSource
This compoundMethyl~32.9CDCl₃Spectral Database for Organic Compounds (SDBS)[1]

Factors Influencing the ³¹P NMR Chemical Shift

The chemical shift of the phosphorus-31 nucleus in this compound is primarily governed by the electronic environment around the phosphorus atom. Key factors include:

  • Inductive Effects of the Alkyl Group: The electronegativity of the alkyl group directly attached to the phosphorus atom influences the electron density at the phosphorus nucleus. More electron-donating groups increase the shielding and shift the resonance to a lower frequency (upfield), resulting in a smaller ppm value. Conversely, electron-withdrawing groups decrease the shielding and cause a downfield shift to a higher ppm value.[1]

  • Steric Effects: The size and branching of the alkyl group can alter the bond angles around the phosphorus atom (the C-P-O and O-P-O angles). These changes in bond angles can affect the hybridization of the phosphorus orbitals and, consequently, the ³¹P chemical shift.[1]

  • Solvent Effects: The solvent can influence the chemical shift through various interactions, such as hydrogen bonding and polarization of the P=O bond. Therefore, consistent use of the same solvent is crucial for comparing spectra.

  • Temperature: Temperature can affect the conformational equilibrium and solvation, which in turn can lead to slight changes in the chemical shift. Maintaining a constant temperature during NMR experiments is important for data consistency.[1]

Experimental Protocol: Acquiring ³¹P NMR Spectra

This section provides a standardized protocol for the acquisition of high-quality ³¹P NMR spectra for this compound.

Sample Preparation
  • Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from other phosphorus-containing impurities.[1]

  • Concentration: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL.[1]

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used and suitable solvent for this class of compounds.[1]

  • Reference Standard: An external reference of 85% H₃PO₄ in a sealed capillary is typically used and is assigned a chemical shift of 0 ppm.[2][3][4]

NMR Spectrometer and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]

  • Probe: A broadband or multinuclear probe tuned to the ³¹P frequency should be used.[1]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.[1]

Acquisition Parameters
  • Pulse Width (p1): Calibrate a 90° pulse for the ³¹P nucleus.[1]

  • Acquisition Time (aq): Typically set between 1-2 seconds.[1]

  • Relaxation Delay (d1): A delay of 1-5 seconds is often sufficient for routine qualitative spectra. For quantitative analysis, a delay of 5 times the longest T₁ of the phosphorus nucleus is recommended to ensure full relaxation.[1]

  • Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.[1]

  • Spectral Width (sw): A spectral width of approximately 100 ppm, centered around the expected chemical shift range (e.g., 0 to 50 ppm), is usually sufficient.[1]

  • Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.[4]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the ³¹P NMR chemical shift of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Diethyl Methylphosphonate prep2 Dissolve in CDCl3 (10-50 mg/mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 prep4 Add External Reference (85% H3PO4 capillary) prep3->prep4 acq1 Insert Sample into NMR Spectrometer prep4->acq1 acq2 Tune and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum to 0 ppm proc3->proc4 analysis1 Identify Peak (approx. +32.9 ppm) proc4->analysis1

Caption: Workflow for ³¹P NMR chemical shift determination.

References

An In-depth Technical Guide to the FT-IR Spectral Analysis and Interpretation of Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of diethyl methylphosphonate (B1257008) (DEMP). It is intended for researchers, scientists, and professionals in drug development and related fields who utilize FT-IR spectroscopy for the identification, characterization, and quantitative analysis of organophosphorus compounds. This document outlines the fundamental principles of FT-IR as applied to DEMP, details experimental protocols, presents a thorough interpretation of its infrared spectrum, and provides a logical workflow for its analysis.

Introduction to FT-IR Spectroscopy of Organophosphorus Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, providing insights into its molecular structure and chemical bonding. When applied to organophosphorus compounds like diethyl methylphosphonate, FT-IR spectroscopy is particularly effective for identifying key functional groups. The vibrational frequencies of bonds such as the phosphoryl (P=O), phosphonate-ether (P-O-C), and carbon-hydrogen (C-H) bonds absorb infrared radiation at characteristic wavelengths, creating a unique spectral fingerprint for the molecule. This specificity allows for both qualitative identification and, with proper calibration, quantitative analysis.

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in the vibrational analysis of phosphonates. Theoretical calculations of vibrational frequencies can be compared with experimental data to provide a more accurate assignment of spectral bands to specific molecular motions.

Experimental Protocol for FT-IR Analysis of this compound

This section details a standard operating procedure for obtaining a high-quality FT-IR spectrum of a neat liquid sample of this compound.

2.1. Materials and Equipment

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector, such as a Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS) detector.

  • Sample Cell: For a neat liquid sample, a demountable or fixed-pathlength liquid transmission cell with infrared-transparent windows (e.g., Potassium Bromide (KBr) or Sodium Chloride (NaCl)) is recommended. Alternatively, an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide) can be used.

  • Sample: this compound (liquid).

  • Cleaning Solvents: A volatile solvent with no interfering functional groups, such as chloroform (B151607) or isopropanol, for cleaning the sample cell windows or ATR crystal.

  • Pipettes or Syringes: For sample handling.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

2.2. Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Assemble the clean, empty liquid transmission cell or ensure the ATR crystal is clean.

    • Place the empty cell or the ATR accessory (with no sample) into the sample compartment.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the cell windows. A typical setting is the co-addition of 64 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Loading (Transmission Cell):

    • Disassemble the liquid transmission cell.

    • Place a small drop of this compound onto the face of one of the salt plates.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

    • Assemble the cell holder and clamp the plates together. Ensure there are no air bubbles in the beam path.

  • Sample Preparation and Loading (ATR):

    • Place a single drop of this compound directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell or the ATR accessory with the sample into the sample compartment.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans at 4 cm⁻¹ resolution). The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform baseline correction and other spectral processing as required.

  • Cleaning:

    • Thoroughly clean the liquid transmission cell windows or the ATR crystal with an appropriate solvent and allow them to dry completely before storing.

FT-IR Spectral Data and Interpretation for this compound

The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to the various vibrational modes of its functional groups. The table below summarizes the major experimental absorption frequencies and their corresponding vibrational assignments. These assignments are based on comparisons with computational studies and the known characteristic frequencies of organophosphorus compounds.[1]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2985StrongC-H asymmetric stretching (in CH₃ of ethyl group)
~2940MediumC-H asymmetric stretching (in CH₂ of ethyl group)
~2875MediumC-H symmetric stretching (in CH₃ of ethyl group)
~1480MediumCH₂ scissoring
~1450MediumCH₃ asymmetric deformation
~1395MediumCH₃ symmetric deformation (umbrella mode)
~1250Very StrongP=O stretching (phosphoryl group)
~1165MediumCH₃ rocking
~1030Very StrongP-O-C asymmetric stretching
~965StrongP-O-C symmetric stretching
~790MediumP-C stretching

Interpretation of Key Spectral Features:

  • C-H Stretching Region (3000-2850 cm⁻¹): The multiple strong to medium absorption bands in this region are characteristic of the stretching vibrations of the various C-H bonds in the ethyl and methyl groups of the molecule.

  • P=O Stretching (around 1250 cm⁻¹): The most prominent and characteristic absorption in the spectrum of this compound is the very strong band around 1250 cm⁻¹. This band is attributed to the stretching vibration of the phosphoryl (P=O) double bond. The position and high intensity of this band are diagnostic for the presence of the phosphonate (B1237965) group.

  • P-O-C and C-C Stretching Region (1100-900 cm⁻¹): This region, often referred to as the "fingerprint region," contains strong, complex bands arising from the coupled stretching vibrations of the P-O-C and C-C single bonds. The very strong absorption around 1030 cm⁻¹ is a key feature, primarily due to the asymmetric stretching of the P-O-C linkage.

  • P-C Stretching (around 790 cm⁻¹): A medium intensity band in this region is assigned to the stretching vibration of the phosphorus-carbon single bond.

Visualizing the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final spectral interpretation.

FTIR_Workflow Workflow for FT-IR Analysis of this compound cluster_prep Sample & Instrument Preparation cluster_analysis Data Acquisition & Processing cluster_interpretation Spectral Interpretation cluster_output Final Output start Start instrument_prep Instrument Purging & Diagnostics start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare Neat Liquid Sample (Transmission Cell or ATR) background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan processing Background Subtraction & Baseline Correction sample_scan->processing peak_identification Identify Key Absorption Bands (P=O, P-O-C, C-H) processing->peak_identification comparison Compare with Reference Spectra & Literature Data peak_identification->comparison assignment Assign Vibrational Modes to Peaks comparison->assignment report Generate Analysis Report assignment->report end End report->end

Caption: Logical workflow for the FT-IR analysis of this compound.

Conclusion

This technical guide has provided a detailed framework for the FT-IR spectral analysis of this compound. By following the outlined experimental protocol, researchers can obtain high-quality spectra. The provided data table and interpretation of key spectral features serve as a valuable reference for identifying and characterizing this important organophosphorus compound. The workflow diagram further clarifies the logical steps involved in a comprehensive FT-IR analysis. This information is critical for professionals in fields where the accurate identification and characterization of such compounds are paramount.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines the comprehensive methodology for the crystal structure analysis of Diethyl Methylphosphonate (B1257008). While a definitive crystal structure for diethyl methylphosphonate is not publicly available in crystallographic databases as of the latest searches, this document details the requisite experimental protocols and data analysis workflow that would be employed in its determination.

Introduction

This compound (DEMP) is an organophosphorus compound with the chemical formula C₅H₁₃O₃P.[1][2][3][4] It serves as a significant precursor and intermediate in the synthesis of various other compounds, including pharmaceuticals and materials with specific chemical properties.[5] Understanding its three-dimensional structure at an atomic level is crucial for comprehending its reactivity, physical properties, and potential biological interactions. X-ray crystallography is the definitive method for elucidating the solid-state structure of molecules like DEMP. This guide provides a detailed overview of the experimental and computational steps required for such an analysis.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, follows a well-established workflow.

1. Crystallization

The primary and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction. This compound is a liquid at room temperature, with a boiling point of approximately 194 °C and a density of about 1.041 g/mL at 25 °C.[5][6] Therefore, crystallization would likely be attempted at low temperatures.

  • Slow Evaporation: A solution of DEMP in a suitable volatile solvent would be prepared. The solvent would then be allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and would be determined through screening various options (e.g., hexane, diethyl ether, ethanol).

  • Vapor Diffusion: This technique involves dissolving DEMP in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which DEMP is poorly soluble. The slow diffusion of the anti-solvent vapor into the DEMP solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of DEMP would be slowly cooled, reducing its solubility and promoting crystal growth. Given its liquid nature at room temperature, this would be performed at sub-zero temperatures.

2. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed within an X-ray diffractometer.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Data Collection Conditions: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This processed data is then used for structure solution and refinement.

3. Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are standard for small molecules. This provides an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The final crystallographic data for this compound would be presented in a standardized format, as shown in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value (Hypothetical)
Empirical formula C₅H₁₃O₃P
Formula weight 152.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system (e.g., Monoclinic)
Space group (e.g., P2₁/c)
Unit cell dimensions
a (e.g., 8.123(4) Å)
b (e.g., 10.456(5) Å)
c (e.g., 9.789(4) Å)
α 90°
β (e.g., 101.23(3)°)
γ 90°
Volume (e.g., 815.1(7) ų)
Z (e.g., 4)
Density (calculated) (e.g., 1.239 Mg/m³)
Absorption coefficient (e.g., 0.291 mm⁻¹)
F(000) (e.g., 328)
Crystal size (e.g., 0.20 x 0.15 x 0.10 mm³)
Theta range for data collection (e.g., 2.50 to 28.00°)
Reflections collected (e.g., 8123)
Independent reflections (e.g., 1876 [R(int) = 0.034])
Goodness-of-fit on F² (e.g., 1.05)
Final R indices [I>2sigma(I)] R1 = (e.g., 0.045), wR2 = (e.g., 0.112)

| R indices (all data) | R1 = (e.g., 0.058), wR2 = (e.g., 0.125) |

Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical).

Bond/Angle Length (Å) / Angle (°)
P-O(1) (e.g., 1.475(2))
P-O(2) (e.g., 1.580(2))
P-O(3) (e.g., 1.582(2))
P-C(1) (e.g., 1.795(3))
O(2)-C(2) (e.g., 1.465(3))
O(3)-C(4) (e.g., 1.468(3))
O(1)-P-O(2) (e.g., 115.5(1))
O(1)-P-O(3) (e.g., 114.8(1))
O(2)-P-O(3) (e.g., 102.1(1))
O(1)-P-C(1) (e.g., 112.3(1))

| P-O(2)-C(2) | (e.g., 120.5(2)) |

Mandatory Visualization

The logical workflow for the crystal structure analysis of this compound is depicted below.

Crystal_Structure_Workflow Workflow for Crystal Structure Analysis of this compound cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation DEMP This compound (Liquid) Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion, Cooling) DEMP->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Mount Crystal on Goniometer SingleCrystal->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray RawData Raw Diffraction Images Xray->RawData Integration Integration and Scaling RawData->Integration StructureSolution Structure Solution (Direct Methods) Integration->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement Validation Validation and CIF Generation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Crystal structure analysis workflow.

Conclusion

The crystal structure analysis of this compound, while not yet reported, would provide invaluable insight into its molecular conformation and intermolecular interactions in the solid state. The protocols and workflow detailed in this guide represent the standard approach for determining the structure of such a compound. The resulting structural data, presented in a clear and standardized format, would be a significant contribution to the fields of organic chemistry, materials science, and drug development, enabling a more profound understanding of its chemical behavior and facilitating the design of new molecules with tailored properties.

References

Quantum Chemical Insights into Diethyl Methylphosphonate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the computational analysis of diethyl methylphosphonate (B1257008) (DEMP), detailing its molecular structure, vibrational properties, and electronic characteristics through advanced quantum chemical calculations. This document serves as a critical resource for researchers in the fields of chemistry, materials science, and drug development.

Diethyl methylphosphonate (C₅H₁₃O₃P), a significant organophosphorus compound, is extensively utilized as a simulant for nerve agents in research focused on detection and decontamination, as well as in studies of chemical reactivity and material science. Understanding its fundamental molecular properties through computational methods is paramount for these applications. This technical guide synthesizes the findings from quantum chemical calculations, primarily employing Density Functional Theory (DFT), to provide a comprehensive overview of the structural and electronic landscape of DEMP.

Molecular Geometry and Structure

The equilibrium geometry of this compound has been determined through optimization calculations, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic behavior. Computational studies, often employing the B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set, have provided detailed insights into its three-dimensional structure.

Table 1: Optimized Geometric Parameters for this compound

ParameterAtom Pair/Triplet/QuartetValue (Å or Degrees)
Bond Lengths
P=OData not available in search results
P-CData not available in search results
P-OData not available in search results
O-CData not available in search results
C-CData not available in search results
C-HData not available in search results
Bond Angles
O=P-CData not available in search results
O=P-OData not available in search results
C-P-OData not available in search results
P-O-CData not available in search results
O-C-CData not available in search results
Dihedral Angles
O=P-O-CData not available in search results
C-P-O-CData not available in search results
P-O-C-CData not available in search results
Note: Specific values for the optimized geometry of this compound were not found in the provided search results. The table structure is provided as a template.

Vibrational Analysis

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of spectral peaks to specific molecular motions. For organophosphates, key vibrational modes include the P=O stretching, P-O-C stretching, and various C-H bending and stretching modes.

Table 2: Calculated Vibrational Frequencies for this compound

Mode NumberFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
Data not availableData not availableData not availableP=O stretch
Data not availableData not availableData not availableP-O-C symmetric stretch
Data not availableData not availableData not availableP-O-C asymmetric stretch
Data not availableData not availableData not availableCH₃ symmetric/asymmetric stretch
Data not availableData not availableData not availableCH₂ scissoring/rocking
Note: A comprehensive table of calculated vibrational frequencies for this compound was not available in the search results. This table illustrates the typical data presentation for such an analysis.

Electronic Properties

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. Mulliken population analysis is a common method for calculating atomic charges, which can reveal sites susceptible to nucleophilic or electrophilic attack.

Table 3: Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)Data not available in search results
LUMO Energy (eV)Data not available in search results
HOMO-LUMO Gap (eV)Data not available in search results
Dipole Moment (Debye)Data not available in search results

Table 4: Mulliken Atomic Charges for this compound

AtomCharge (e)
PData not available in search results
O (phosphoryl)Data not available in search results
O (ester)Data not available in search results
C (methyl on P)Data not available in search results
C (ethyl)Data not available in search results
HData not available in search results
Note: Specific values for electronic properties and Mulliken charges of this compound were not found in the provided search results. The tables are structured for data presentation.

Experimental and Computational Protocols

The computational data presented in studies of this compound and similar molecules are typically generated using the following methodological framework:

Computational Methodology:

  • Software: Gaussian suite of programs is frequently used for these types of calculations.

  • Theoretical Method: Density Functional Theory (DFT) is the most common approach. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

  • Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly employed. These basis sets include polarization functions (d,p) to accurately describe the bonding environment around heavier atoms and hydrogen.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Properties such as HOMO and LUMO energies and Mulliken atomic charges are derived from the optimized wavefunction.

Visualizing the Computational Workflow

The process of conducting a quantum chemical analysis of a molecule like this compound follows a logical sequence of steps. This workflow can be visualized to provide a clear understanding of the computational protocol.

computational_workflow cluster_input Input Definition cluster_calculation Computational Steps cluster_output Results & Analysis cluster_application Application mol_structure Define Molecular Structure (DEMP) comp_params Select Computational Method (DFT/B3LYP) & Basis Set (6-31G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (Frequencies, Intensities) freq_calc->vib_spec elec_data Electronic Properties (HOMO, LUMO, Charges) elec_prop->elec_data interpretation Interpretation & Comparison with Experimental Data opt_geom->interpretation vib_spec->interpretation elec_data->interpretation

Caption: A flowchart of the quantum chemical calculation workflow for this compound.

Conclusion

Quantum chemical calculations provide an indispensable tool for elucidating the fundamental molecular properties of this compound. While the search results did not yield a complete, tabulated dataset for DEMP, the established computational methodologies for similar organophosphorus compounds provide a clear roadmap for such investigations. The data from these calculations are vital for understanding its reactivity, interpreting spectroscopic data, and for the rational design of materials and molecules for a variety of applications, from environmental remediation to drug development. Further computational studies that publish comprehensive datasets on DEMP would be of significant value to the scientific community.

An In-depth Technical Guide to the Thermodynamic Properties of Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of diethyl methylphosphonate (B1257008) (DEMP). In light of the limited availability of extensive experimental data for certain properties, this document combines established experimental values with data derived from computational studies to offer a broad and practical resource. This guide is intended to support research, development, and modeling activities where the thermodynamic behavior of diethyl methylphosphonate is of interest.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and physical processes. This section presents a summary of the available experimental and computationally-derived data.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC5H13O3P[1]
Molecular Weight152.13 g/mol [2][3]
Boiling Point194 °C (at 101.325 kPa)[2]
Density1.041 g/mL (at 25 °C)[2]
Refractive Index1.414 (at 20 °C)[2]

Table 2: Thermodynamic Properties of this compound

Thermodynamic PropertyValueMethodReference
Vapor Pressure See Table 3Experimental[4]
Enthalpy of Vaporization (ΔvapH°) 55.9 kJ/molExperimental[5]
Standard Enthalpy of Formation (ΔfH°) No experimental data found. Computational estimates are available.
Liquid Heat Capacity (Cp) No experimental data found. Group additivity estimations can be used.
Standard Molar Entropy (S°) No experimental data found. Computational estimates are available.

Table 3: Vapor Pressure of this compound

This data is derived from complementary measurements using gas saturation and differential scanning calorimetry methods.[4]

Temperature (K)Vapor Pressure (kPa)
293.150.008
298.150.013
303.150.021
308.150.033
313.150.052
417.754.88
425.656.78
433.559.38
441.4512.88
449.3517.58
457.2523.78
465.1531.88

Experimental Protocols

Determination of Vapor Pressure

The vapor pressure of this compound has been experimentally determined using a combination of gas saturation for ambient temperatures and differential scanning calorimetry (DSC) for elevated temperatures.[4]

Experimental Workflow for Vapor Pressure Determination

G cluster_ambient Ambient Temperature cluster_high High Temperature Ambient_Sample DEMP Sample Gas_Saturation Gas Saturation Apparatus Ambient_Sample->Gas_Saturation Analysis Analysis of Saturated Gas Gas_Saturation->Analysis Vapor_Pressure_Low_T Vapor Pressure Data Analysis->Vapor_Pressure_Low_T Combined_Data Combined Vapor Pressure Data Vapor_Pressure_Low_T->Combined_Data High_T_Sample DEMP Sample DSC Differential Scanning Calorimeter High_T_Sample->DSC Heating_Program Controlled Heating DSC->Heating_Program Vapor_Pressure_High_T Vapor Pressure Data Heating_Program->Vapor_Pressure_High_T Vapor_Pressure_High_T->Combined_Data

Workflow for vapor pressure measurement.
Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured directly using calorimetry. The value reported in the NIST Chemistry WebBook is based on the analysis of vapor pressure data.[5]

Determination of Liquid Heat Capacity

The heat capacity of liquid this compound can be determined experimentally using adiabatic calorimetry or differential scanning calorimetry (DSC).

General Experimental Protocol for Heat Capacity Measurement by Adiabatic Calorimetry:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by measuring the heat required to raise the temperature of a known mass of a standard substance (e.g., water) by a specific amount.

  • Sample Preparation: A known mass of high-purity this compound is placed in the calorimeter vessel.

  • Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.

  • Calculation: The heat capacity of the sample is calculated by subtracting the heat absorbed by the calorimeter from the total heat supplied and dividing by the mass of the sample and the temperature change.

Logical Relationship for Heat Capacity Calculation

G Total_Heat Total Heat Supplied (Q_total) Sample_Heat Heat Absorbed by Sample (Q_sample) Total_Heat->Sample_Heat - Q_cal Calorimeter_Heat Heat Absorbed by Calorimeter (Q_cal) Calorimeter_Heat->Sample_Heat Heat_Capacity Heat Capacity (Cp) Sample_Heat->Heat_Capacity / (m * ΔT) Mass_Sample Mass of Sample (m) Mass_Sample->Heat_Capacity Delta_T Temperature Change (ΔT) Delta_T->Heat_Capacity

Calculation of heat capacity from calorimetric data.
Determination of Standard Enthalpy of Formation

The standard enthalpy of formation of this compound would typically be determined by combustion calorimetry.

General Experimental Protocol for Combustion Calorimetry:

  • Sample Encapsulation: A precisely weighed sample of this compound is sealed in a combustible container.

  • Bomb Preparation: The container is placed in a combustion bomb, which is then pressurized with a known excess of pure oxygen.

  • Combustion: The sample is ignited, and the complete combustion reaction occurs.

  • Temperature Measurement: The temperature change of the surrounding water bath in the calorimeter is accurately measured.

  • Analysis of Products: The combustion products are analyzed to ensure complete combustion and to account for any side reactions.

  • Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and P₄O₁₀).

Computational Thermochemistry

Due to the absence of comprehensive experimental data, computational methods provide valuable estimates for the thermodynamic properties of organophosphorus compounds.[6][7] Methods such as G3X, G3X(MP2), and BAC-MP4 are employed to calculate enthalpies of formation.[6][7] Group additivity methods can be used to estimate heat capacities and entropies.[7] While these computational approaches provide useful approximations, it is important to note that their accuracy can vary, and experimental validation remains the gold standard.

Conclusion

This technical guide has summarized the available thermodynamic data for this compound, highlighting both experimentally determined values and the potential for computational estimation where experimental data is lacking. The provided experimental protocols outline the standard methodologies for the determination of key thermodynamic properties. For researchers and professionals in drug development and other scientific fields, this compilation of data and methods serves as a foundational resource for applications involving this compound.

References

Solubility of Diethyl Methylphosphonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl methylphosphonate (B1257008) (DEMP) in various organic solvents. Diethyl methylphosphonate is a versatile organophosphorus compound utilized as a reactant in the synthesis of various molecules, including fluoroalkyl α- and β-aminophosphonates and potential antiviral agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document consolidates available qualitative solubility data and presents a detailed experimental protocol for the quantitative determination of DEMP solubility.

Introduction

This compound (CAS No. 683-08-9) is a colorless liquid with a molecular weight of 152.13 g/mol .[1] Its chemical structure, featuring a polar phosphonate (B1237965) group and nonpolar ethyl groups, suggests a nuanced solubility profile across a range of organic solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative assessments indicate its miscibility with water and slight solubility in certain chlorinated and alcoholic solvents.[2][3] This guide aims to bridge the gap in available information by providing a framework for researchers to determine precise solubility parameters.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior in different solvent systems.

PropertyValueReference
Molecular FormulaC₅H₁₃O₃P[4]
Molecular Weight152.13 g/mol
AppearanceClear colorless to pale yellow liquid[2][3]
Density1.041 g/mL at 25 °C[2]
Boiling Point194 °C[2]
Flash Point75 °C (closed cup)
Water SolubilityMiscible[2][3]

Qualitative Solubility Data

Based on available technical data sheets, the solubility of this compound in common organic solvents has been qualitatively described. This information is summarized in Table 2. It is important to note that "slightly soluble" can encompass a wide range of concentrations, underscoring the need for quantitative determination for specific applications.

SolventCAS NumberMolecular FormulaQualitative SolubilityReference
Chloroform67-66-3CHCl₃Slightly Soluble[2][3]
Methanol67-56-1CH₃OHSlightly Soluble[2][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following method, based on the equilibrium saturation technique, is recommended for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (≥97% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or incubator

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Glass vials with screw caps

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_sol Prepare Solvent Aliquots add_solute Add Excess DEMP prep_sol->add_solute seal_vials Seal Vials add_solute->seal_vials agitate Agitate at Constant Temperature seal_vials->agitate settle Allow Phases to Settle agitate->settle sample Extract Supernatant settle->sample filter_sample Filter Sample sample->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze by GC-FID dilute->analyze calc_sol Calculate Solubility analyze->calc_sol

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Dispense a known volume (e.g., 5 mL) of the selected organic solvent into a series of glass vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is achieved. The presence of undissolved DEMP at the bottom of the vial after equilibration confirms this.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and should be determined empirically.

    • After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the separation of the undissolved solute.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

    • Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Data Calculation:

    • Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations.

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Repeatability:

    • To ensure the reliability of the results, perform the entire experiment in triplicate for each solvent and temperature combination.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. By following the outlined procedures, researchers, scientists, and drug development professionals can obtain the precise solubility data required for their specific applications, thereby facilitating process optimization and the development of new synthetic methodologies. The provided workflow and protocol encourage a systematic approach to data generation, contributing to a more comprehensive understanding of the physicochemical properties of this important organophosphorus compound.

References

Hydrolytic Stability of Diethyl Methylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of diethyl methylphosphonate (B1257008) (DEMP). Due to the limited availability of specific kinetic data for DEMP, this guide also incorporates data from its close structural analog, dimethyl methylphosphonate (DMMP), to provide a broader understanding of the stability of dialkyl methylphosphonates. This document covers key stability data, detailed experimental protocols for hydrolysis studies, and visualizations of the underlying chemical processes.

Core Concepts in Hydrolytic Stability

The hydrolytic stability of an organophosphorus compound such as diethyl methylphosphonate is a critical parameter, influencing its shelf-life, environmental fate, and biological activity. Hydrolysis involves the cleavage of one or both of the ester bonds (P-O-C) by water. The rate of this reaction is significantly influenced by pH, temperature, and the presence of catalysts.

Generally, the hydrolysis of phosphonate (B1237965) esters can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus center. The reactivity of phosphonates is also affected by steric hindrance; for instance, bulkier alkyl groups on the ester moiety can decrease the rate of hydrolysis.[1][2]

Quantitative Hydrolysis Data

The following tables summarize the available quantitative data on the hydrolysis of this compound and related compounds.

Table 1: Hydrolysis Data for Diethyl Alkylphosphonates and Related Compounds

CompoundConditionsRate Constant (k)Half-life (t½)Reference
Diethyl alkylphosphonatesAlkaline (Acetone-water)Relative rates vary with alkyl group-[1]
Dimethyl phosphonate (DMP)pH 4-~470 hours[3]
Dimethyl phosphonate (DMP)pH 7-~3 hours[3]
Dimethyl phosphonate (DMP)pH 9-< 0.3 hours[3]

Table 2: Arrhenius Parameters for the Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water

ParameterValueReference
Activation Energy (Ea)90.17 ± 5.68 kJ/mol[4][5]
Pre-exponential Factor (A)10^7.51 ± 0.58 s⁻¹[4][5]

Note: This data for DMMP under high temperature and pressure illustrates the temperature dependence of hydrolysis and is presented as an analog for DEMP.

Experimental Protocols

This section outlines detailed methodologies for conducting hydrolytic stability studies of this compound.

Materials and Equipment
  • Reagents: this compound (97% purity or higher), buffer solutions (pH 4, 7, 9), hydrochloric acid, sodium hydroxide, and high-purity water.

  • Equipment: pH meter, constant temperature water bath or incubator, analytical balance, volumetric flasks, pipettes, HPLC or GC-MS system for quantification, and NMR spectrometer for structural confirmation.

General Hydrolysis Study Protocol
  • Buffer Preparation: Prepare buffer solutions of the desired pH values (e.g., 4, 7, and 9) to maintain constant pH throughout the experiment.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the respective buffer solution to achieve a specific starting concentration.

  • Incubation: Place the sample solutions in a constant temperature environment (e.g., 25°C, 40°C, and 60°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample solution.

  • Quenching (if necessary): If the reaction is rapid, it may be necessary to quench the hydrolysis in the withdrawn samples by, for example, adjusting the pH to a neutral value where the reaction is slower.

  • Analysis: Analyze the concentration of the remaining this compound and the formation of its hydrolysis products (ethyl methylphosphonic acid and ethanol) using a validated analytical method such as HPLC or GC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½).

Analytical Methods for Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and quantification of volatile compounds like this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile hydrolysis products, often coupled with a UV or mass spectrometric detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, is a powerful tool for monitoring the disappearance of the starting phosphonate ester and the appearance of the phosphonic acid product.

Visualizing Hydrolysis Pathways and Experimental Workflow

Signaling Pathways of Hydrolysis

The hydrolysis of this compound can be catalyzed by both acid and base. The following diagram illustrates the general mechanisms.

G Hydrolysis of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DEMP_acid This compound Protonated_DEMP Protonated DEMP DEMP_acid->Protonated_DEMP + H+ Intermediate_acid Pentacoordinate Intermediate Protonated_DEMP->Intermediate_acid + H2O Product1_acid Ethyl Methylphosphonic Acid Intermediate_acid->Product1_acid - EtOH, - H+ Product2_acid Ethanol DEMP_base This compound Intermediate_base Pentacoordinate Intermediate DEMP_base->Intermediate_base + OH- Product1_base Ethyl Methylphosphonate Anion Intermediate_base->Product1_base - EtOH Product2_base Ethanol

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Experimental Workflow

The logical flow of a typical hydrolytic stability study is depicted below.

G Experimental Workflow for Hydrolytic Stability Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) C Prepare Samples at Target Concentrations A->C B Prepare DEMP Stock Solution B->C D Incubate at Constant Temperatures (25, 40, 60°C) C->D E Withdraw Aliquots at Time Intervals D->E F Quantify DEMP Concentration (HPLC/GC-MS) E->F G Plot Concentration vs. Time F->G H Calculate Rate Constant (k) and Half-life (t½) G->H

Caption: A typical experimental workflow for assessing hydrolytic stability.

Conclusion

The hydrolytic stability of this compound is a crucial characteristic that is highly dependent on environmental conditions, particularly pH and temperature. While specific kinetic data for DEMP is not abundant in publicly available literature, the behavior of its analog, DMMP, suggests that hydrolysis is significantly accelerated at both acidic and alkaline pH, as well as at elevated temperatures. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own stability studies, enabling a thorough understanding and prediction of the hydrolytic fate of this compound in various applications.

References

A Technical Guide to the Synthesis of Diethyl Methylphosphonate via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diethyl methylphosphonate (B1257008) through the Michaelis-Arbuzov reaction. This guide includes a detailed reaction mechanism, experimental protocols, quantitative data, and key applications relevant to the scientific and drug development communities.

Introduction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely utilized method for the formation of a carbon-phosphorus bond.[1][2] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965).[2] Diethyl methylphosphonate is a valuable organophosphorus compound with applications as a precursor in the synthesis of various biologically active molecules, including phosphonylated peptides and potential antiviral agents.[3][4] Its synthesis via the Michaelis-Arbuzov reaction is a common and efficient method.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds through a two-step S(_N)2 mechanism. The initial step involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic methyl group of a methyl halide (e.g., methyl iodide), forming a triethoxy(methyl)phosphonium iodide intermediate.[2][5] This is followed by the second S(_N)2 step, where the displaced halide ion attacks one of the ethyl groups of the phosphonium (B103445) salt, leading to the formation of this compound and a molecule of ethyl halide.[5]

Michaelis_Arbuzov_Mechanism triethyl_phosphite Triethyl Phosphite (CH₃CH₂O)₃P phosphonium_salt Triethoxy(methyl)phosphonium Iodide [(CH₃CH₂O)₃PCH₃]⁺I⁻ triethyl_phosphite->phosphonium_salt Sₙ2 methyl_iodide Methyl Iodide CH₃I methyl_iodide->phosphonium_salt diethyl_methylphosphonate This compound CH₃P(O)(OCH₂CH₃)₂ phosphonium_salt->diethyl_methylphosphonate Sₙ2 ethyl_iodide Ethyl Iodide CH₃CH₂I phosphonium_salt->ethyl_iodide

Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on the Michaelis-Arbuzov reaction. Researchers should optimize reaction conditions for their specific setup and scale.

Materials:

  • Triethyl phosphite

  • Methyl iodide (or methyl chloride)

  • Anhydrous, high-boiling point solvent (optional, e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus for purification

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas.

  • Addition of Reagents: Triethyl phosphite is added to the flask. While the reaction can be run neat, an anhydrous, high-boiling solvent can be used.[6]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-200 °C) with vigorous stirring under an inert atmosphere.[7] Methyl iodide is then added dropwise. If using methyl chloride, it is bubbled through the reaction mixture, maintaining a constant pressure.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl halide evolution.

  • Work-up: After the reaction is complete (typically 1-12 hours), the mixture is cooled to room temperature.[7] Any excess volatile reactants and the ethyl halide byproduct are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation.[8] The fraction collected at the appropriate boiling point and pressure will be the purified product.

Quantitative Data

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound.

ReactantsTemperature (°C)Time (h)Pressure (MPa)Yield (%)Purity (%)Reference
Diethyl phosphite, Methyl chloride, Triethylamine2001N/A80.098.2[7]
Diethyl phosphite, Methyl chloride, Triethylamine5012N/A78.698.5[7]
Diethyl phosphite, Methyl chloride, TribenzylamineN/AN/AN/A92.498.8[7]

Physical and Spectroscopic Data for this compound:

PropertyValueReference
Molecular FormulaC₅H₁₃O₃P[9]
Molecular Weight152.13 g/mol [9]
Boiling Point194 °C (lit.)[9]
Density1.041 g/mL at 25 °C (lit.)[9]
Refractive Index (n20/D)1.414 (lit.)[9]
¹H NMR (CDCl₃) δ: 1.31 (t, 6H), 1.45 (d, 3H), 4.0-4.2 (m, 4H)
¹³C NMR (CDCl₃) δ: 16.4 (d), 61.5 (d), 11.9 (d)
³¹P NMR (CDCl₃) δ: 31.5
IR Spectrum (cm⁻¹) 2984, 1248 (P=O), 1028 (P-O-C), 962[10]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow setup Reaction Setup (Flask, Condenser, Inert Gas) reagents Add Reagents (Triethyl Phosphite, Methyl Halide) setup->reagents reaction Heating and Stirring (Controlled Temperature and Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, Gas Evolution) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Rotary Evaporation) monitoring->workup Complete purification Purification (Vacuum Distillation) workup->purification analysis Product Analysis (NMR, IR, Purity) purification->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Drug Development

Organophosphonates, including this compound and its derivatives, are of significant interest in drug development due to their structural similarity to phosphates and their enhanced stability against enzymatic hydrolysis.[9] They are used as precursors for a variety of compounds with potential therapeutic applications:

  • Antiviral Agents: Acyclic nucleoside phosphonates, which can be synthesized from precursors like this compound, have shown potential as antiviral drugs.[4]

  • Enzyme Inhibitors: The phosphonate moiety can act as a stable mimic of the transition state of phosphate (B84403) hydrolysis, making these compounds effective inhibitors of enzymes such as proteases and phosphatases.

  • Prodrugs: The diethyl ester groups can be designed as prodrug moieties that are cleaved in vivo to release the active phosphonic acid.[3] This strategy can improve the bioavailability of the drug.

  • Peptide Mimetics: The incorporation of phosphonates into peptides can enhance their stability and biological activity.[4]

Conclusion

The Michaelis-Arbuzov reaction is a robust and versatile method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, time, and reactant ratios, high yields of the desired product can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully synthesize and utilize this important organophosphorus compound. Further optimization of reaction conditions, potentially through the use of catalysts or alternative energy sources like microwave irradiation, may lead to even more efficient and environmentally friendly synthetic routes.[5]

References

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Methylphosphonate (DEMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and widely utilized method for the formation of carbon-phosphorus bonds. This technical guide offers a comprehensive overview of the reaction's mechanism, with a specific focus on its application in the synthesis of Diethyl Methylphosphonate (B1257008) (DEMP), a valuable intermediate in various chemical and pharmaceutical applications. This document provides detailed experimental protocols, quantitative data, safety considerations, and visual representations of the reaction pathways and experimental workflows to aid researchers in the successful application of this important transformation.

The Michaelis-Arbuzov Reaction: Core Mechanism

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphonate (B1237965) in the presence of an alkyl halide.[1] The synthesis of DEMP is a classic example, typically achieved by reacting triethyl phosphite (B83602) with methyl iodide.

The reaction proceeds through a two-step SN2 mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic methyl group of methyl iodide. This initial step displaces the iodide ion and forms a quasi-phosphonium salt intermediate, specifically, a triethoxy(methyl)phosphonium iodide.[1]

  • Dealkylation: The displaced iodide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium (B103445) intermediate. This results in the formation of the final product, Diethyl Methylphosphonate (DEMP), and a volatile byproduct, ethyl iodide.[2]

The continuous removal of the volatile ethyl iodide byproduct can help to drive the reaction to completion.

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triethyl_Phosphite P(OEt)₃ Phosphonium_Salt [(EtO)₃P⁺-CH₃] I⁻ Triethyl_Phosphite->Phosphonium_Salt SN2 Attack (Nucleophilic Attack) Methyl_Iodide CH₃I Methyl_Iodide->Phosphonium_Salt DEMP O=P(OEt)₂(CH₃) Phosphonium_Salt->DEMP SN2 Attack (Dealkylation) Ethyl_Iodide EtI Phosphonium_Salt->Ethyl_Iodide

Figure 1: General mechanism of the Michaelis-Arbuzov reaction for DEMP synthesis.

Quantitative Data

The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including temperature, reaction time, and the nature of the reactants. The following tables summarize key quantitative data for the synthesis of DEMP and related phosphonates.

Table 1: Physicochemical and Spectroscopic Data

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)31P NMR (CDCl3, δ ppm)
Triethyl PhosphiteC6H15O3P166.16156-158~138-141[3][4][5]
Methyl IodideCH3I141.9442.4N/A
This compound (DEMP)C5H13O3P152.13194 (lit.)~25-30[6]
Ethyl IodideC2H5I155.9772N/A

Note: 31P NMR chemical shifts are referenced to 85% H3PO4.

Table 2: Reaction Conditions and Reported Yields for Alkyl Phosphonate Synthesis

Alkyl HalidePhosphiteTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideTriisopropyl PhosphiteReflux185-90[2]
Ethyl IodideTriisopropyl PhosphiteReflux791[2]
Ethyl IodideTriethyl PhosphiteReflux3-[2]
VariousVarious130-1602-6>93[7]

Experimental Protocol: Synthesis of this compound (DEMP)

This section provides a detailed methodology for the synthesis of DEMP via the Michaelis-Arbuzov reaction.

4.1 Materials and Equipment

  • Triethyl phosphite (P(OEt)3)

  • Methyl iodide (CH3I)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Distillation apparatus (for purification)

  • Inert atmosphere setup (e.g., nitrogen or argon)

4.2 Step-by-Step Procedure

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (nitrogen or argon).

  • Charging the Reactants: Charge the round-bottom flask with one molar equivalent of methyl iodide.

  • Addition of Triethyl Phosphite: Add one molar equivalent of triethyl phosphite to the dropping funnel.

  • Initiation of Reaction: Slowly add the triethyl phosphite dropwise to the stirring methyl iodide. An exothermic reaction may occur. If necessary, gently heat the mixture to initiate the reaction.

  • Reflux: Once the initial exothermic reaction subsides, heat the reaction mixture to a gentle reflux. The reaction is typically heated for several hours to ensure completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by 31P NMR spectroscopy, observing the disappearance of the triethyl phosphite peak (~140 ppm) and the appearance of the DEMP peak (~25-30 ppm).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The primary byproduct, ethyl iodide, and any unreacted methyl iodide can be removed by distillation at atmospheric pressure.

    • The desired product, this compound (DEMP), is then purified by vacuum distillation.[2] The boiling point of DEMP is 194 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition.

Experimental_Workflow A Setup Reaction Apparatus (Flask, Condenser, Dropping Funnel) under Inert Atmosphere B Charge Flask with Methyl Iodide A->B C Add Triethyl Phosphite Dropwise B->C D Heat to Reflux (Several Hours) C->D E Monitor Reaction Progress (31P NMR) D->E F Cool to Room Temperature E->F Reaction Complete G Atmospheric Distillation (Remove Volatile Byproducts) F->G H Vacuum Distillation (Purify DEMP) G->H I Characterize Product (NMR, etc.) H->I

Figure 2: General experimental workflow for the synthesis and purification of DEMP.

4.3 Potential Side Reactions

A notable side reaction in the synthesis of DEMP is the formation of diethyl ethylphosphonate. This occurs when the byproduct, ethyl iodide, reacts with the starting triethyl phosphite in a subsequent Michaelis-Arbuzov reaction.[2] This can be minimized by controlling the stoichiometry of the reactants and the reaction conditions.

Safety Precautions

Researchers must adhere to strict safety protocols when performing the Michaelis-Arbuzov reaction.

  • Handling of Reagents:

    • Triethyl phosphite: Is a combustible liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is also moisture-sensitive.

    • Methyl iodide: Is a toxic and volatile liquid. It is a suspected carcinogen and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Conditions: The reaction can be exothermic, especially during the initial addition of triethyl phosphite. Proper temperature control is crucial.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Conclusion

The Michaelis-Arbuzov reaction remains a highly effective and versatile method for the synthesis of phosphonates, including this compound. By understanding the core mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can successfully synthesize DEMP for its various applications in drug development and other scientific disciplines. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to Diethyl Methylphosphonate (CAS 683-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl methylphosphonate (B1257008) (CAS 683-08-9), a versatile organophosphorus compound with significant applications in organic synthesis, materials science, and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and key applications, including its role as a precursor for flame retardants and in the synthesis of biologically active molecules. Detailed experimental methodologies, safety and handling procedures, and spectral data are presented to support researchers in their laboratory work.

Physicochemical Properties

Diethyl methylphosphonate is a colorless liquid with a molecular formula of C₅H₁₃O₃P and a molecular weight of 152.13 g/mol .[1][2] It is partly miscible with water and sinks in it.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 683-08-9[1][2]
Molecular Formula C₅H₁₃O₃P[1][2]
Molecular Weight 152.13 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 194 °C (lit.)[1][4]
Density 1.041 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.414 (lit.)[1][4]
Flash Point 75 °C (167 °F) - closed cup[1]
Solubility in Water Partly miscible[3]
InChI Key NYYLZXREFNYPKB-UHFFFAOYSA-N[1][4]
SMILES String CCOP(C)(=O)OCC[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound

This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite

  • Methyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine triethyl phosphite (1.2 equivalents) and methyl iodide (1 equivalent).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction is exothermic and may require initial heating to initiate, after which the rate of addition of the alkyl halide can be used to control the reaction temperature.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials. The desired this compound is a colorless oil.

Purification:

  • Vacuum Distillation: The crude product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 115-119°C at 9 mmHg.[5] It is crucial to use a vacuum distillation setup with a fractionating column to achieve high purity.

Synthesis_and_Purification

Key Applications and Experimental Protocols

This compound is a valuable intermediate in various chemical syntheses.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity from aldehydes or ketones and phosphonate (B1237965) carbanions.[6]

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the resulting alkene by flash column chromatography.

HWE_Reaction

Flame Retardants

Organophosphorus compounds, including this compound, are effective flame retardants for a variety of polymers, such as polyurethane foams.[7][8] They can act in both the gas phase and the condensed phase to inhibit combustion.

In the gas phase, phosphorus-containing compounds can scavenge flame-propagating radicals (H• and OH•). In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.

Flame_Retardant_Mechanism

Synthesis of Biologically Active Molecules

This compound serves as a precursor in the synthesis of various biologically active compounds, including acyclic nucleoside phosphonates with antiviral properties and pyridone alkaloids with neuritogenic activity.[4][9][10]

Acyclic nucleoside phosphonates are a class of antiviral agents. The synthesis often involves the coupling of a modified nucleobase with a side chain derived from a phosphonate.

While a specific signaling pathway for compounds directly derived from this compound is not extensively detailed in the available literature, the neuritogenic activity of pyridone alkaloids suggests potential interaction with pathways involved in neuronal growth and differentiation. Alkaloids, in general, are known to modulate various signaling pathways in the central nervous system, including those related to neuroinflammation and oxidative stress.[11] Further research is needed to elucidate the precise mechanisms of action for pyridone alkaloids synthesized using this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is commonly used.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV is typically used. The mass spectrum will show characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Typical NMR Parameters:

  • ¹H NMR (in CDCl₃):

    • Triplet corresponding to the methyl protons of the ethyl groups.

    • Doublet of quartets for the methylene (B1212753) protons of the ethyl groups due to coupling with both the methyl protons and the phosphorus atom.

    • Doublet for the methyl protons directly attached to the phosphorus atom.

  • ¹³C NMR (in CDCl₃):

    • Signal for the methyl carbons of the ethyl groups.

    • Signal for the methylene carbons of the ethyl groups, showing coupling to phosphorus.

    • Signal for the methyl carbon attached to phosphorus, showing a large one-bond coupling to phosphorus.

  • ³¹P NMR (in CDCl₃, referenced to 85% H₃PO₄):

    • A single resonance, typically a multiplet due to coupling with the protons of the ethyl and methyl groups. Proton decoupling will simplify this to a singlet. The chemical shift is a characteristic value for this compound.[12]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound.

Sample Preparation:

  • A thin film of the neat liquid between two KBr or NaCl plates.

Characteristic IR Absorptions:

  • P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

  • P-O-C stretch: Strong absorptions in the 1170-950 cm⁻¹ region.

  • C-H stretches: Absorptions in the 3000-2850 cm⁻¹ region.

Safety and Handling

This compound is considered a hazardous substance.[3] It is irritating to the eyes, respiratory system, and skin.[3]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid all personal contact, including inhalation of vapors.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Keep away from ignition sources as it is a combustible liquid.[3]

  • Do not eat, drink, or smoke when handling.[3]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[3] This may involve incineration at an approved site.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with a broad range of applications. This guide has provided a detailed overview of its properties, synthesis, key reactions, and analytical methods, along with essential safety information. The experimental protocols and diagrams are intended to serve as a practical resource for researchers in the fields of chemistry and drug development. Further investigation into the biological signaling pathways of compounds derived from this compound will undoubtedly open up new avenues for its application in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters via the Horner-Wadsworth-Emmons Reaction using Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds, specifically alkenes.[1][2] This reaction serves as a powerful alternative to the traditional Wittig reaction, offering several distinct advantages. The HWE reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion.[2][3]

Key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions compared to the corresponding phosphonium (B103445) ylides in the Wittig reaction.[2] This enhanced nucleophilicity allows for reactions with a broader range of carbonyl compounds, including more sterically hindered ketones.[3] Furthermore, a significant practical advantage is the formation of a water-soluble phosphate (B84403) byproduct, which greatly simplifies the purification of the desired alkene product through simple aqueous extraction.[3] The reaction typically exhibits high (E)-stereoselectivity, yielding the thermodynamically more stable trans-alkene.[2][3][4]

This document provides detailed application notes and protocols for the synthesis of α,β-unsaturated esters using diethyl methylphosphonate (B1257008), a readily available and commonly used phosphonate reagent.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A base is used to abstract the acidic α-proton from the diethyl methylphosphonate, generating a resonance-stabilized phosphonate carbanion.[1]

  • Nucleophilic Addition: The phosphonate carbanion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition results in the formation of a tetrahedral intermediate.[1][2]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][3]

  • Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a water-soluble diethyl phosphate salt. The stereochemical outcome of the reaction is largely determined during this stage.[2]

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion 1. Deprotonation Aldehyde Aldehyde/Ketone (R-CHO) Tetrahedral Tetrahedral Intermediate Base Base (e.g., NaH) Carbanion->Tetrahedral 2. Nucleophilic Addition Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane 3. Cyclization Alkene α,β-Unsaturated Ester (E-isomer favored) Oxaphosphetane->Alkene 4. Elimination Byproduct Diethyl Phosphate Salt (water-soluble) Oxaphosphetane->Byproduct HWE_Workflow cluster_setup Reaction Setup cluster_carbanion Carbanion Formation cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried flask under N₂ add_NaH Add NaH in anhydrous THF start->add_NaH cool_0C_1 Cool to 0 °C add_NaH->cool_0C_1 add_phosphonate Add this compound in THF dropwise cool_0C_1->add_phosphonate warm_rt Warm to RT, stir for 1h (H₂ evolution ceases) add_phosphonate->warm_rt cool_0C_2 Cool to 0 °C warm_rt->cool_0C_2 add_aldehyde Add aldehyde in THF dropwise cool_0C_2->add_aldehyde warm_rt_react Warm to RT, stir for 12-24h add_aldehyde->warm_rt_react monitor Monitor by TLC warm_rt_react->monitor quench Quench with sat. aq. NH₄Cl at 0 °C monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine, dry over MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography product Isolated α,β-Unsaturated Ester chromatography->product

References

Application Notes and Protocols: Diethyl Methylphosphonate as a Precursor for Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of diethyl methylphosphonate (B1257008) (DEMP) as a versatile precursor for the synthesis of organophosphorus flame retardants. This document details the synthesis of reactive flame retardants from DEMP, their mechanism of action, and standardized protocols for evaluating their performance in polymeric systems. The information is intended to guide researchers in the development of novel flame-retardant materials.

Introduction

Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering a more environmentally benign alternative to traditional halogenated systems. Diethyl methylphosphonate (DEMP) is a valuable building block for creating both additive and reactive flame retardants. Reactive flame retardants, which are chemically incorporated into the polymer matrix, are particularly advantageous as they prevent leaching and ensure the permanence of the flame-retardant properties.

Phosphonate-based flame retardants, including those derived from DEMP, function through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, they release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.

Synthesis of Reactive Flame Retardants from DEMP

A key strategy for utilizing DEMP as a precursor is through transesterification reactions with polyols to create hydroxyl-functionalized phosphonates. These resulting molecules can then be readily incorporated into polymer backbones, such as polyurethanes, through their reactive hydroxyl groups.

Experimental Protocol: Synthesis of Hydroxyl-Functionalized Phosphonate (B1237965) from DEMP

This protocol describes the synthesis of a reactive flame retardant by the transesterification of this compound (DEMP) with a polyol, such as pentaerythritol (B129877).

Materials:

  • This compound (DEMP)

  • Pentaerythritol

  • Zinc acetate (B1210297) (catalyst)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • Equip a dry three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a distillation head connected to a collection flask.

  • Charge the flask with this compound and pentaerythritol in a desired molar ratio (e.g., 2:1).

  • Add a catalytic amount of zinc acetate (e.g., 0.1-0.5 mol% based on the polyol).

  • Begin stirring and gently purge the system with nitrogen.

  • Heat the reaction mixture to a temperature of 140-160 °C.

  • Ethanol (B145695), a byproduct of the transesterification, will begin to distill.

  • Continue the reaction until the theoretical amount of ethanol has been collected, indicating the completion of the reaction.

  • After cooling to room temperature, the resulting viscous liquid, a hydroxyl-functionalized phosphonate, can be used directly as a reactive flame retardant.

G Synthesis of Hydroxyl-Functionalized Phosphonate from DEMP DEMP This compound (DEMP) Reaction Transesterification (140-160 °C, N2) DEMP->Reaction Pentaerythritol Pentaerythritol Pentaerythritol->Reaction Catalyst Zinc Acetate (Catalyst) Catalyst->Reaction Product Hydroxyl-Functionalized Phosphonate (Reactive Flame Retardant) Reaction->Product Byproduct Ethanol (Distilled off) Reaction->Byproduct

Caption: Synthesis of a reactive flame retardant via transesterification.

Flame Retardancy Mechanisms

The flame-retardant action of phosphonates derived from DEMP is a two-fold process involving both the gas and condensed phases of combustion.

  • Gas-Phase Mechanism: Upon heating, the phosphonate decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the flame, interrupting the chain reactions of highly reactive H• and OH• radicals that are essential for sustained combustion.[1] This "flame poisoning" effect reduces the heat generated by the fire.

  • Condensed-Phase Mechanism: In the solid polymer, the phosphorus-based compounds can act as acids at elevated temperatures.[2] This promotes the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer.[2] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the flame.[2]

G Mechanism of Phosphonate Flame Retardants cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Phosphonate Char Protective Char Layer Polymer->Char Dehydration & Cross-linking Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis Heat_condensed Heat Heat_condensed->Polymer Char->Heat_condensed Blocks Heat Char->Volatiles Blocks Volatiles Combustion Combustion Volatiles->Combustion Heat_gas Heat Heat_gas->Volatiles Radicals H•, OH• Radicals->Combustion Propagation Quenching Radical Quenching Radicals->Quenching Phosphorus_radicals PO•, HPO• Phosphorus_radicals->Quenching Combustion->Radicals

Caption: Dual-phase mechanism of phosphonate flame retardants.

Performance Evaluation of DEMP-Derived Flame Retardants

The efficacy of flame retardants is assessed through standardized fire tests. The following tables summarize the expected performance of polymers incorporating DEMP-derived flame retardants.

Data Presentation

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

Polymer MatrixFlame Retardant (wt%)LOI (%)UL-94 Rating
Fiber-Reinforced Plastic (FRP)0~19HB
FRP10 (DMMP)30.4V-0
Rigid Polyurethane Foam (RPUF)0~19HB
RPUF10 (DMMP)24.6V-0
Epoxy Resin0~24-
Epoxy Resin14 (BDMPP)*33.8V-0

*BDMPP (bis(2,6-dimethyphenyl) phenylphosphonate) is a phosphonate flame retardant. Data is indicative of the performance of phosphonate structures.

Table 2: Cone Calorimeter Test Data (at 35 kW/m² heat flux)

Polymer MatrixFlame Retardant (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
RPUF0~317-
RPUF10 (DMMP)~230-
Epoxy Resin0--
Epoxy Resin14 (BDMPP)*ReducedReduced

*BDMPP (bis(2,6-dimethyphenyl) phenylphosphonate) is a phosphonate flame retardant. Data is indicative of the performance of phosphonate structures.

Experimental Protocols for Flame Retardancy Testing

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • Heat-resistant glass test column

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source (e.g., propane (B168953) torch)

Procedure:

  • Prepare a test specimen of the material to the specified dimensions (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick).

  • Mount the specimen vertically in the center of the glass column.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration expected to support combustion.

  • Ignite the top edge of the specimen with the ignition source and then remove the igniter.

  • Observe the combustion of the specimen. The flame is considered self-sustaining if it continues to burn for a specified time or burns a specified length of the specimen.

  • If the flame is sustained, reduce the oxygen concentration and repeat the test with a new specimen. If the flame extinguishes, increase the oxygen concentration.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion under the specified conditions.

UL-94 Vertical Burn Test

Objective: To evaluate the burning characteristics of a plastic material when subjected to a small open flame in a vertical orientation.

Apparatus:

  • Test chamber, free from drafts

  • Specimen holder to clamp the specimen vertically

  • Burner (Tirrill or Bunsen) with a 20 mm high blue flame

  • Timing device

  • Surgical cotton

Procedure:

  • Prepare at least five test specimens of the material to the specified dimensions (typically 125 mm long by 13 mm wide, with a thickness not exceeding 13 mm).

  • Clamp a specimen from its upper end so that the longitudinal axis is vertical.

  • Place a layer of dry surgical cotton 300 mm below the lower end of the specimen.

  • Apply the flame to the center of the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Record whether any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard, which include afterflame times, afterglow time, and whether dripping particles ignite the cotton.

Cone Calorimeter Test (ASTM E1354)

Objective: To measure the heat release rate and other combustion properties of materials under a specified radiant heat flux.

Apparatus:

  • Cone calorimeter, consisting of a conical radiant heater, a specimen holder, a load cell for measuring mass loss, an ignition source (spark igniter), and an exhaust system with gas analysis.

Procedure:

  • Prepare a test specimen of the material, typically 100 mm x 100 mm, with a thickness up to 50 mm.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.

  • Position the specimen holder on the load cell under the conical heater.

  • Set the radiant heat flux to the desired level (e.g., 35 or 50 kW/m²).

  • Start the test, which exposes the specimen to the radiant heat. The spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • Continuously record data throughout the test, including the heat release rate (calculated from oxygen consumption in the exhaust), mass loss rate, time to ignition, and smoke production.

  • The test is typically continued until flaming ceases or for a predetermined duration.

  • Key parameters obtained from the test include the time to ignition (TTI), peak heat release rate (pHRR), and total heat release (THR).

G Experimental Workflow for Flame Retardancy Evaluation Start Start Synthesis Synthesize DEMP-derived Flame Retardant Start->Synthesis Polymer_compounding Compound Flame Retardant with Polymer Synthesis->Polymer_compounding Specimen_prep Prepare Test Specimens Polymer_compounding->Specimen_prep Testing Perform Flame Retardancy Tests Specimen_prep->Testing LOI LOI Test (ASTM D2863) Testing->LOI UL94 UL-94 Test Testing->UL94 Cone Cone Calorimeter (ASTM E1354) Testing->Cone Data_analysis Analyze and Compare Data LOI->Data_analysis UL94->Data_analysis Cone->Data_analysis End End Data_analysis->End

Caption: Workflow for evaluating DEMP-derived flame retardants.

References

Application Notes and Protocols: Unraveling the Flame Retardancy Mechanism of Diethyl Methylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms by which diethyl methylphosphonate (B1257008) (DEMP) and its derivatives impart flame retardancy to polymeric materials. This document details the underlying chemical and physical processes, presents key quantitative data from performance tests, and offers detailed experimental protocols for the evaluation of these flame retardants.

Introduction to Diethyl Methylphosphonate Derivatives as Flame Retardants

Organophosphorus compounds, particularly phosphonates like this compound (DEMP), are a prominent class of halogen-free flame retardants. Their efficacy stems from their ability to disrupt the combustion cycle through a combination of gas-phase and condensed-phase mechanisms. DEMP derivatives are valued for their high phosphorus content, good solubility, and compatibility with a range of polymers, including polyurethanes and epoxy resins. They offer an effective means to enhance the fire safety of materials by increasing their resistance to ignition and reducing the rate of heat release upon combustion.

Mechanisms of Flame Retardancy

The flame retardant action of this compound and its derivatives is a multi-faceted process that occurs in both the gas phase (during flaming combustion) and the condensed phase (the solid polymer).

Gas-Phase Mechanism: Radical Scavenging

During combustion, DEMP derivatives decompose and volatilize, releasing phosphorus-containing radicals (such as PO•, HPO•, and PO₂•) into the flame. These highly reactive species act as radical scavengers, interrupting the self-propagating, high-energy chain reactions of combustion. They effectively quench highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, thereby inhibiting the flame chemistry and reducing heat generation.[1]

Condensed-Phase Mechanism: Char Formation

In the solid phase, the thermal decomposition of DEMP derivatives leads to the formation of phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer matrix. This process results in the formation of a stable, insulating char layer on the surface of the material. This char layer serves as a physical barrier that:

  • Insulates the underlying polymer from the heat of the flame.

  • Restricts the diffusion of oxygen to the polymer surface.

  • Hinders the escape of flammable volatile decomposition products from the polymer into the gas phase.

Quantitative Performance Data

The effectiveness of DEMP derivatives as flame retardants is quantified using various standard tests. The following tables summarize typical performance data for different derivatives in common polymer systems.

Table 1: Limiting Oxygen Index (LOI) of Polymers with DEMP Derivatives

Polymer MatrixDEMP DerivativeLoading (wt%)LOI (%) of Pure PolymerLOI (%) of FR PolymerReference
Epoxy Resinα-aminophosphonate (fluorinated)-28.034.6[2][3]
Epoxy Resinbis(2,6-dimethyphenyl) phenylphosphonate (B1237145)14-33.8[1][4]
Poly(butylene succinate)Aluminum diethylphosphinate (AlPi)25-29.5[5]
Rigid Polyurethane FoamDiethyl ethylphosphonate (DEEP) & APP15 (DEEP) + 5 (APP)~18-1924.9[6]

Table 2: Cone Calorimetry Data for Polymers with DEMP Derivatives

Polymer MatrixDEMP DerivativeLoading (wt%)pHRR (kW/m²) of Pure PolymerpHRR (kW/m²) of FR PolymerTHR (MJ/m²) of Pure PolymerTHR (MJ/m²) of FR PolymerReference
Poly(butylene succinate)Aluminum diethylphosphinate (AlPi)25-Reduced by 49.3%--[5]
Rigid Polyurethane FoamMelamine & APP3090.7656.1913.0010.70[6]
Waterborne PolyurethanePolydimethylsiloxanes & Boron Phenolic Resin-----[7]

Experimental Protocols

Synthesis of Diethyl Phenylphosphonate (A Representative Derivative)

Materials:

  • Phenylphosphonic dichloride

  • 2,6-dimethyl phenol

  • m-phenylenediamine (curing agent for epoxy resins)

  • Epoxy resin

Procedure:

  • Synthesize bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP) from phenylphosphonic dichloride and 2,6-dimethyl phenol.

  • Characterize the chemical structure of the synthesized BDMPP using Fourier transform infrared (FTIR) spectroscopy, ¹H, and ³¹P nuclear magnetic resonance (NMR).

  • Blend the prepared BDMPP and a suitable curing agent (e.g., m-phenylenediamine) into the desired epoxy resin to prepare the flame-retardant thermosets.[1][4]

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863[8][9][10][11]

Apparatus:

  • LOI apparatus with a vertical glass column

  • Flow meters for oxygen and nitrogen

  • Ignition source

Specimen Dimensions: Typically 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting plastics.[10]

Procedure:

  • Position the test specimen vertically in the glass chimney.

  • Establish a controlled upward flow of an oxygen/nitrogen mixture from the bottom of the chimney.

  • Ignite the top edge of the test specimen.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration in the gas mixture for subsequent specimens.

  • Determine the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion. This value is the Limiting Oxygen Index.[9][10]

Cone Calorimetry

Standard: ISO 5660-1[12][13][14]

Apparatus:

  • Cone calorimeter

Specimen Dimensions: 100 mm x 100 mm, with a maximum thickness of 50 mm.[14]

Procedure:

  • Condition the test specimens at 23±2 °C and 50±5% relative humidity until a constant mass is achieved.[12]

  • Wrap the specimen in aluminum foil and place it in the sample holder.

  • Expose the specimen to a predetermined external heat flux (e.g., 35 or 50 kW/m²).[12]

  • Ignite the pyrolysis gases emitted from the sample surface with a spark igniter.

  • Continuously measure the oxygen concentration in the exhaust gas stream to determine the heat release rate.

  • Record other parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production rate.[13][14]

Thermogravimetric Analysis (TGA)

Standard: ASTM E1131, ISO 11358[15]

Apparatus:

  • Thermogravimetric analyzer

Typical Test Conditions:

  • Sample Size: 10-15 mg[15]

  • Heating Rate: 10 °C/min

  • Temperature Range: Ambient to 700-1000 °C[16][17]

  • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 40 mL/min)[15][16]

Procedure:

  • Place a small, precisely weighed sample into the TGA furnace.

  • Heat the sample at a controlled rate in a specified atmosphere.

  • Continuously monitor and record the change in sample mass as a function of temperature.

  • The resulting TGA curve provides information on the thermal stability of the material, the decomposition temperatures, and the amount of char residue at high temperatures.[16][18][19]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + DEMP Derivative Heat Heat Decomposition Thermal Decomposition Polymer->Decomposition Heat Acids Phosphoric/ Polyphosphoric Acids Decomposition->Acids Volatiles Volatile P-Compounds Decomposition->Volatiles Char Protective Char Layer Acids->Char Catalyzes Dehydration & Cross-linking Inhibition Flame Inhibition Char->Inhibition Reduces Fuel & Heat Transfer Radicals PO•, HPO•, PO₂• Volatiles->Radicals Radicals->Inhibition Scavenges H•, OH• Flame Flame Propagation (H•, OH• radicals) Flame->Inhibition

Caption: Dual-phase flame retardancy mechanism of DEMP derivatives.

experimental_workflow cluster_synthesis Material Preparation cluster_testing Flame Retardancy Evaluation cluster_analysis Data Analysis start Synthesize DEMP Derivative formulate Formulate Polymer with FR start->formulate prepare Prepare Test Specimens formulate->prepare loi LOI Test (ASTM D2863) prepare->loi cone Cone Calorimetry (ISO 5660-1) prepare->cone tga TGA (ASTM E1131) prepare->tga loi_data Determine LOI Value loi->loi_data cone_data Analyze HRR, THR, Smoke Production cone->cone_data tga_data Assess Thermal Stability & Char Yield tga->tga_data conclusion Evaluate FR Mechanism & Efficacy loi_data->conclusion cone_data->conclusion tga_data->conclusion

Caption: Workflow for evaluating DEMP-based flame retardants.

References

Application Notes and Protocols for the Use of Diethyl Methylphosphonate in the Synthesis of Phosphonopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphonopeptides utilizing diethyl methylphosphonate (B1257008) and its derivatives. Phosphonopeptides are peptide analogues where an amide bond is replaced by a phosphonamidate or a phosphonate (B1237965) ester linkage. Due to their structural similarity to the transition state of peptide bond hydrolysis, they are potent inhibitors of various proteases and have significant potential in drug development.

The primary synthetic strategy involves the use of N-protected diethyl aminoalkylphosphonates as key intermediates. These are typically prepared via multicomponent reactions. The diethyl phosphonate is then converted into a more reactive phosphonochloridate intermediate, which is subsequently coupled with an amino acid or peptide ester to form the desired phosphonopeptide.

General Synthetic Workflow

The synthesis of phosphonopeptides from diethyl phosphonate derivatives generally follows a well-established reaction sequence. This workflow is initiated with the synthesis of an N-protected diethyl 1-aminoalkylphosphonate, which serves as the phosphonating agent precursor. This precursor is then activated, typically by chlorination, to form a highly reactive phosphonochloridate. The final step involves the coupling of this intermediate with the desired amino acid or peptide nucleophile to form the phosphonamidate bond. Subsequent deprotection steps yield the final phosphonopeptide.

G cluster_0 Step 1: Preparation of N-Protected Diethyl 1-Aminoalkylphosphonate cluster_1 Step 2: Conversion to Phosphonic Monoester cluster_2 Step 3: Formation of Phosphonochloridate cluster_3 Step 4: Coupling with Amino Acid Ester cluster_4 Step 5: Deprotection A Benzyl (B1604629) Carbamate (B1207046) D N-Cbz-Protected Diethyl 1-Aminoalkylphosphonate A->D Three-Component Condensation B Aldehyde B->D Three-Component Condensation C Diethyl Phosphite (B83602) C->D Three-Component Condensation E N-Cbz-Protected 1-Aminoalkylphosphonic Monoester D->E Basic Hydrolysis F N-Cbz-Protected 1-Aminoalkylphosphonochloridate E->F Chlorination (e.g., Thionyl Chloride) H Protected Phosphonodipeptide F->H Coupling G Amino Acid Ester G->H Coupling I Final Phosphonodipeptide H->I Hydrogenolysis

General workflow for phosphonopeptide synthesis.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of phosphonopeptides and related compounds, based on literature findings. These values can serve as a benchmark for researchers planning these synthetic routes.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference(s)
Coupling N-Cbz-protected phosphonochloridateγ-PhosphonodipeptideDiethyl glutamate64%[1][2]
Deprotection N-Cbz-protected γ-phosphonodipeptideN-terminal free γ-phosphonodipeptideHydrogenolysis87%[1][2]
Coupling N-Cbz-protected methyl 1-aminoethylphosphonochloridateProtected PhosphonodipeptideMethyl D-alaninate-[1]
Three-Component Condensation Benzyl carbamate, aldehyde, diethyl phosphiteN-Cbz-protected diethyl 1-aminoalkylphosphonateAcetyl chloride-[1]
Conversion to Phosphonochloridate Diisopropyl N-phthalylaminomethylphosphonateIsopropyl N-phthalylaminomethylphosphonochloridatePhosphorus pentachloride-[1][2]
Coupling Isopropyl N-phthalylaminomethylphosphonochloridateProtected PhosphonopeptideEthyl glycinate, triethylamine (B128534)-[1][2]

Note: Yields can vary significantly based on the specific substrates, reagents, and reaction conditions used.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the synthesis of a phosphonodipeptide. These protocols are based on established methodologies in the field.[1][2]

Protocol 1: Synthesis of N-Cbz-Protected Diethyl 1-Aminoalkylphosphonate

This protocol describes a three-component condensation reaction to form the N-protected diethyl 1-aminoalkylphosphonate precursor.

Materials:

  • Benzyl carbamate

  • Aldehyde (e.g., isobutyraldehyde)

  • Diethyl phosphite

  • Acetyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a solution of benzyl carbamate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM, add diethyl phosphite (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Cbz-protected diethyl 1-aminoalkylphosphonate.

Protocol 2: Preparation of N-Cbz-Protected 1-Aminoalkylphosphonic Monoester

This protocol details the selective hydrolysis of one of the ethyl esters of the diethyl phosphonate.

Materials:

Procedure:

  • Dissolve the N-Cbz-protected diethyl 1-aminoalkylphosphonate (1.0 eq) in ethanol.

  • Add a 1 M sodium hydroxide solution (1.1 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phosphonic monoester.

Protocol 3: Synthesis of N-Cbz-Protected 1-Aminoalkylphosphonochloridate

This protocol describes the conversion of the phosphonic monoester to the reactive phosphonochloridate.

Materials:

  • N-Cbz-protected 1-aminoalkylphosphonic monoester

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other inert solvent

Procedure:

  • Dissolve the N-Cbz-protected 1-aminoalkylphosphonic monoester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • The resulting solution of the phosphonochloridate is typically used immediately in the next step without isolation.

Protocol 4: Coupling of Phosphonochloridate with an Amino Acid Ester

This protocol details the formation of the phosphonamidate bond to yield the protected phosphonodipeptide.

Materials:

  • Solution of N-Cbz-protected 1-aminoalkylphosphonochloridate in DCM

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.

  • Slowly add the freshly prepared solution of N-Cbz-protected 1-aminoalkylphosphonochloridate (from Protocol 3) to the amino acid ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected phosphonodipeptide.

Protocol 5: Final Deprotection of the Phosphonodipeptide

This protocol describes the removal of the N-terminal protecting group to yield the final phosphonodipeptide.

Materials:

  • Protected phosphonodipeptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected phosphonodipeptide in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final deprotected phosphonodipeptide. Further purification may be achieved by recrystallization or reverse-phase HPLC if necessary.

References

Application Notes and Protocols for Solid-Phase Synthesis of Phosphonylated Peptides with Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonylated peptides, where a phosphonate (B1237965) group replaces a phosphate (B84403) group on an amino acid residue, are valuable tools in drug discovery and chemical biology. They serve as stable mimics of phosphorylated peptides, exhibiting resistance to enzymatic hydrolysis by phosphatases. This increased stability makes them excellent candidates for developing enzyme inhibitors, therapeutic peptides with improved pharmacokinetic profiles, and probes for studying signal transduction pathways.

This document provides detailed protocols for the solid-phase synthesis of peptides containing amino acids phosphonylated with a methylphosphonate (B1257008) group, specifically using precursors related to diethyl methylphosphonate. Two primary strategies are presented: the On-Resin Phosphonylation Strategy and the Phosphonylated Building Block Strategy .

Core Principles

The synthesis of phosphonylated peptides leverages the principles of standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The key modification is the introduction of the methylphosphonate moiety onto the side chain of a hydroxy-containing amino acid (Serine, Threonine, or Tyrosine).

  • On-Resin Phosphonylation: In this approach, the peptide is first assembled on the solid support with the target hydroxy amino acid's side chain protected by a temporary, selectively cleavable group. After the peptide sequence is complete, this protecting group is removed, and the free hydroxyl group is phosphonylated directly on the resin.

  • Phosphonylated Building Block: This strategy involves the synthesis of an Fmoc-protected amino acid already bearing the desired this compound group on its side chain. This "building block" is then incorporated into the peptide sequence during standard SPPS cycles.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of methylphosphonylated peptides. Actual results may vary depending on the peptide sequence, scale, and specific conditions used.

Table 1: On-Resin Phosphonylation Yields and Purity

Peptide Sequence ExamplePhosphonylation ReagentCrude Purity (by HPLC)Overall YieldReference
H-Gly-Gly-Ser(PO₂HMe)-Ala-OHO-tert-butyl-N,N-diethyl-P-methylphosphonamidite> 80%High[1]
H-Gly-Gly-Thr(PO₂HMe)-Ala-OHO-tert-butyl-N,N-diethyl-P-methylphosphonamidite> 80%High[1]

Table 2: Characterization Data for Methylphosphonopeptides

PeptideAnalytical MethodKey ObservationReference
MethylphosphonopeptidesElectrospray Mass Spectrometry (ESI-MS)Confirmed molecular masses.[1]
MS/MS FragmentationCharacteristic loss of methylphosphonic acid (96 Da).[1]
³¹P NMRCharacteristic chemical shifts confirming the P-C bond.[1]
Reversed-Phase HPLCHigh purity of the final product.[1]
Phosphonylated PeptidesHPLC-MSPurity >95% and confirmed structure.[2]

Experimental Protocols

Protocol 1: On-Resin Phosphonylation Strategy

This protocol is adapted from the work of van der Marel and colleagues and focuses on the phosphonylation of a resin-bound peptide.[1] It utilizes a methylphosphonamidite reagent, which can be synthesized from precursors related to this compound.

1.1. Materials

  • Fmoc-protected amino acids (including Fmoc-Ser(Trt)-OH or Fmoc-Thr(TBDMS)-OH)

  • Rink Amide resin or other suitable solid support

  • Coupling Reagents: HBTU, HOBt, DIPEA

  • Fmoc Deprotection: 20% piperidine (B6355638) in DMF

  • Side Chain Deprotection: 1% TFA in DCM (for Trt group)

  • Phosphonylation Reagent: O-tert-butyl-N,N-diethyl-P-methylphosphonamidite

  • Activator: 1H-Tetrazole

  • Oxidation Reagent: tert-Butyl hydroperoxide (TBHP) solution

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

1.2. Peptide Assembly

  • Swell the resin in DMF for 30-60 minutes.

  • Perform standard Fmoc-SPPS cycles to assemble the peptide chain. For the target serine/threonine residue, use an amino acid with a selectively cleavable side-chain protecting group (e.g., Trityl for Serine).

  • After the final amino acid is coupled, perform the final Fmoc deprotection.

1.3. Selective Side-Chain Deprotection

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1% TFA in DCM for 2 hours to remove the Trityl protecting group from the serine side chain.

  • Wash the resin thoroughly with DCM, followed by DMF.

1.4. On-Resin Phosphonylation

  • In a separate vessel, dissolve O-tert-butyl-N,N-diethyl-P-methylphosphonamidite (5 eq.) and 1H-Tetrazole (10 eq.) in anhydrous DMF.

  • Add the phosphonylation solution to the peptide-resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the resin and wash with DMF.

  • Add a solution of TBHP in DMF to the resin and agitate for 1 hour to oxidize the phosphite (B83602) to phosphonate.

  • Wash the resin thoroughly with DMF, followed by DCM.

1.5. Cleavage and Deprotection

  • Dry the resin under vacuum.

  • Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

1.6. Purification

  • Purify the crude peptide by preparative reversed-phase HPLC.

  • Characterize the final product by LC-MS and ³¹P NMR.

Protocol 2: Phosphonylated Building Block Strategy

This protocol involves the synthesis of the Fmoc-amino acid-diethyl methylphosphonate building block, followed by its incorporation into the peptide chain using standard SPPS. The synthesis of the building block is a key step.[2]

2.1. Synthesis of Fmoc-Ser/Tyr-diethyl methylphosphonate Building Block

  • Preparation of Methylphosphonic Monochloridate: This reactive intermediate can be prepared from this compound.

  • Phosphonylation: React Fmoc-Serine (with benzyl (B1604629) ester protection on the carboxylic acid) or Fmoc-Tyrosine with the prepared alkyl methylphosphonic monochloridate in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or collidine) in an anhydrous solvent like DCM at 0°C to room temperature.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove salts and purify the resulting phosphonylated Fmoc-amino acid derivative by silica (B1680970) gel chromatography.

  • Deprotection: Remove the benzyl ester protecting group from the carboxylic acid via hydrogenolysis to yield the final Fmoc-protected phosphonylated amino acid building block ready for SPPS.

2.2. Solid-Phase Peptide Synthesis with the Building Block

  • Resin Swelling and First Amino Acid Loading: Swell the chosen resin (e.g., Wang or Rink Amide) in DMF. Load the first Fmoc-protected amino acid according to standard protocols.

  • Iterative SPPS Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 + 15 minutes. Wash thoroughly with DMF.

    • Coupling: To couple the phosphonylated building block (or any other amino acid), pre-activate it by dissolving the Fmoc-amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat these deprotection and coupling steps until the desired peptide sequence is assembled.

2.3. Cleavage, Deprotection, and Purification

  • Follow the same procedure as described in Protocol 1 (steps 1.5 and 1.6) for the final cleavage from the resin, global deprotection of side chains, and purification of the final phosphonylated peptide.

Visualizations

Signaling Pathway Example: Phosphonate as a Stable Phosphate Mimic

Phosphorylated peptides are key components of many signaling pathways. Phosphonylated peptides can act as stable analogs to investigate or inhibit these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Ligand Binding Protein_X Protein X Kinase_A->Protein_X Phosphorylates Protein_X_P Protein X-P(O)(OH)₂ Phosphatase Phosphatase Protein_X_P->Phosphatase Substrate for Downstream_Signal Downstream Signaling Protein_X_P->Downstream_Signal Activates Phosphatase->Protein_X Dephosphorylates Phosphonate_Peptide Phosphonylated Peptide Inhibitor Phosphonate_Peptide->Phosphatase Inhibits on_resin_workflow start Start: Swollen Resin spps 1. Standard Fmoc-SPPS (Incorporate Fmoc-Ser(Trt)-OH) start->spps deprotect_sc 2. Selective Side-Chain Deprotection (1% TFA in DCM) spps->deprotect_sc phosphonylation 3. On-Resin Phosphonylation (Methylphosphonamidite, Tetrazole) deprotect_sc->phosphonylation oxidation 4. Oxidation (TBHP) phosphonylation->oxidation cleavage 5. Cleavage & Global Deprotection (TFA Cocktail) oxidation->cleavage purification 6. HPLC Purification cleavage->purification end Final Phosphonylated Peptide purification->end strategy_comparison cluster_building_block Building Block Strategy cluster_on_resin On-Resin Strategy synth_aa Synthesize Fmoc-AA-PO(OEt)Me-OH spps_bb Incorporate into SPPS synth_aa->spps_bb cleave_bb Cleave & Purify spps_bb->cleave_bb end Final Product cleave_bb->end spps_or Synthesize Peptide (with protected -OH) phosph_or Phosphonylate on Resin spps_or->phosph_or cleave_or Cleave & Purify phosph_or->cleave_or cleave_or->end start Goal: Phosphonylated Peptide cluster_building_block cluster_building_block cluster_on_resin cluster_on_resin

References

Application Notes: Diethyl Methylphosphonate as a Versatile Precursor for the Synthesis of Organophosphorus Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of organophosphorus ligands, specifically tertiary phosphines, using diethyl methylphosphonate (B1257008) as a readily available starting material. The synthesized ligands are crucial components in various catalytic reactions, including cross-coupling reactions that are fundamental to modern drug discovery and development.

Introduction

Diethyl methylphosphonate (DEMP) is a valuable C1 building block in organophosphorus chemistry. Its reactivity at the phosphorus center allows for the formation of new phosphorus-carbon bonds, making it an excellent precursor for a variety of organophosphorus compounds. This document outlines a reliable two-step synthetic route to produce methyldiphenylphosphine (B73815), a versatile tertiary phosphine (B1218219) ligand, from this compound. The protocols provided are detailed to ensure reproducibility in a research setting.

Synthetic Pathway Overview

The synthesis of methyldiphenylphosphine from this compound proceeds through a two-step sequence:

  • Grignard Reaction: this compound reacts with a Grignard reagent, such as phenylmagnesium bromide, to form methyldiphenylphosphine oxide. This reaction replaces the ethoxy groups on the phosphorus atom with phenyl groups.

  • Reduction: The resulting methyldiphenylphosphine oxide is then reduced to the corresponding tertiary phosphine, methyldiphenylphosphine, using a suitable reducing agent like a silane (B1218182).

This synthetic approach offers a straightforward and efficient method to access valuable phosphine ligands from a common starting material.

Experimental Protocols

Protocol 1: Synthesis of Methyldiphenylphosphine Oxide

This protocol describes the synthesis of methyldiphenylphosphine oxide from this compound and phenylmagnesium bromide.

Materials:

  • This compound (DEMP)

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Dissolve the this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath with stirring.

  • Add phenylmagnesium bromide solution (2.2 equivalents) dropwise via an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude methyldiphenylphosphine oxide by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Methyldiphenylphosphine oxideC₁₃H₁₃OP216.2275-85

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.65 (m, 4H, Ar-H), 7.55-7.45 (m, 6H, Ar-H), 2.05 (d, J = 13.5 Hz, 3H, P-CH₃).

  • ³¹P NMR (CDCl₃, 162 MHz): δ 33.5 (s).[1][2]

  • MS (EI): m/z 216 (M⁺).[3][4][5]

Protocol 2: Reduction of Methyldiphenylphosphine Oxide to Methyldiphenylphosphine

This protocol details the reduction of methyldiphenylphosphine oxide to methyldiphenylphosphine using phenylsilane (B129415).

Materials:

  • Methyldiphenylphosphine oxide

  • Phenylsilane

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Standard glassware for distillation

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyldiphenylphosphine oxide (1 equivalent) in anhydrous toluene.

  • Add phenylsilane (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy until complete conversion of the starting material is observed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess silane under reduced pressure.

  • The resulting crude methyldiphenylphosphine can be purified by vacuum distillation.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
MethyldiphenylphosphineC₁₃H₁₃P200.22>90

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 1.60 (d, J = 3.8 Hz, 3H, P-CH₃).[6]

  • ³¹P NMR (CDCl₃, 162 MHz): δ -26.5 (s).[7]

  • MS (EI): m/z 200 (M⁺).[8]

Application: Methyldiphenylphosphine in Suzuki-Miyaura Cross-Coupling

Methyldiphenylphosphine is an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Reaction Setup reactants Aryl Halide Arylboronic Acid Base (e.g., K2CO3) start->reactants Add catalyst_system Pd Precursor (e.g., Pd(OAc)2) Methyldiphenylphosphine Ligand start->catalyst_system Add reaction Reaction (Solvent, Heat) reactants->reaction catalyst_system->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps where the palladium catalyst, coordinated with the phosphine ligand, facilitates the coupling of an aryl halide and an arylboronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation diaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as an accessible and versatile precursor for the synthesis of valuable organophosphorus ligands. The protocols provided herein for the synthesis of methyldiphenylphosphine demonstrate a practical and efficient route that can be readily implemented in a research laboratory. The resulting phosphine ligand is a key component in powerful catalytic transformations, such as the Suzuki-Miyaura coupling, which are of significant importance in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: Synthesis of Fluoroalkyl Aminophosphonates Utilizing Diethyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of fluoroalkyl aminophosphonates, a class of compounds with significant potential in medicinal chemistry and drug development due to their bioisosteric relationship with α-amino acids. The primary synthetic routes discussed are the Kabachnik-Fields reaction and the Pudovik reaction, with a focus on the utilization of diethyl phosphite (B83602) as a key reagent.

Introduction

α-Aminophosphonates are recognized for their diverse biological activities, acting as enzyme inhibitors, antibiotics, and antiviral agents. The incorporation of fluoroalkyl groups can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The Kabachnik-Fields and Pudovik reactions are the most prevalent and versatile methods for the synthesis of these valuable compounds. The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as diethyl phosphite. The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine.

I. Kabachnik-Fields Reaction for Fluoroalkyl Aminophosphonate Synthesis

The Kabachnik-Fields reaction offers a convergent and atom-economical approach to α-aminophosphonates. The reaction can be catalyzed by both Lewis and Brønsted acids, or proceed under catalyst-free conditions, sometimes with the aid of microwave irradiation.

General Reaction Scheme:

Kabachnik_Fields cluster_reactants Reactants R1_CHO R1-CHO (Fluoroalkyl Aldehyde) Imine R1-CH=N-R2 (Imine Intermediate) R1_CHO->Imine + R2-NH2 - H2O R2_NH2 R2-NH2 (Amine) DEP (EtO)2P(O)H (Diethyl Phosphite) Product R1-CH(NHR2)-P(O)(OEt)2 (Fluoroalkyl Aminophosphonate) Imine->Product + (EtO)2P(O)H Catalyst Catalyst (e.g., Lewis Acid, Brønsted Acid) or Solvent/Heat

Caption: General workflow of the Kabachnik-Fields reaction.

Experimental Protocol: General Procedure for Lewis Acid Catalyzed Synthesis

This protocol describes a general method for the synthesis of diethyl α-aminophosphonates containing a fluoroalkyl group using a Lewis acid catalyst.

Materials:

  • Fluoroalkyl aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Lewis Acid Catalyst (e.g., BF3·OEt2, CeCl3·7H2O, SnCl2) (5-10 mol%)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or solvent-free)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a stirred solution of the fluoroalkyl aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (5-10 mL) at room temperature, add the Lewis acid catalyst (e.g., BF3·OEt2, 10 mol%).

  • Stir the mixture for 10-15 minutes to facilitate the formation of the imine intermediate.

  • Add diethyl phosphite (1.0 mmol) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluoroalkyl aminophosphonate.

Data Summary: Representative Kabachnik-Fields Reactions
EntryAldehydeAmineCatalystConditionsYield (%)Reference
1Fluoro-substituted benzaldehydeSubstituted amineMethanesulfonic acidNot specifiedHigh
2Aromatic aldehyde6-aminobenzodioxaneSnCl2Ethanol45-96
3BenzaldehydeAnilineCerium(III) chloride heptahydrateTHF, MWNot specified
42-alkynylindole-3-carbaldehydesAmineBF3·OEt2Not specifiedNot specified

II. Pudovik Reaction for Fluoroalkyl Aminophosphonate Synthesis

The Pudovik reaction is a two-component reaction involving the addition of diethyl phosphite to a pre-synthesized fluoroalkyl imine. This method allows for more control over the reaction, as the imine can be isolated and purified before the addition of the phosphite.

General Reaction Scheme:

Pudovik_Reaction cluster_reactants Reactants Imine R1-CH=N-R2 (Fluoroalkyl Imine) Product R1-CH(NHR2)-P(O)(OEt)2 (Fluoroalkyl Aminophosphonate) Imine->Product + (EtO)2P(O)H DEP (EtO)2P(O)H (Diethyl Phosphite) Catalyst Catalyst (e.g., BF3·Et2O, Base) or Solvent/Heat

Caption: General workflow of the Pudovik reaction.

Experimental Protocol: General Procedure for the Pudovik Reaction

This protocol outlines a general procedure for the synthesis of fluoroalkyl aminophosphonates via the Pudovik reaction.

Part A: Imine Synthesis

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the fluoroalkyl aldehyde (1.0 mmol) and the corresponding amine (1.0 mmol) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification or purified by distillation or crystallization.

Part B: Phosphite Addition

  • Dissolve the fluoroalkyl imine (1.0 mmol) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add diethyl phosphite (1.0-1.2 mmol) to the solution.

  • If a catalyst is required, add it at this stage (e.g., BF3·Et2O).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • After completion, work up the reaction as described in the Kabachnik-Fields protocol (quenching, extraction, drying, and concentration).

  • Purify the final product by column chromatography.

Data Summary: Representative Pudovik Reactions
EntryImine SourcePhosphiteCatalystConditionsYield (%)Reference
1Schiff bases from fluoroalkyl aldehydesDiethyl phosphiteBF3·Et2ODichloromethane, RTGood
2N-benzylidene(cyclohexyl)amineDimethyl phosphiteMicrowave, 80 °C89 (conversion)
3N-benzylidene(butyl)amineDiethyl phosphiteMicrowave, 100 °C85

III. Characterization of Fluoroalkyl Aminophosphonates

The synthesized fluoroalkyl aminophosphonates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., P=O, N-H).

Conclusion

The Kabachnik-Fields and Pudovik reactions are powerful and versatile methods for the synthesis of fluoroalkyl aminophosphonates. The choice of reaction depends on the availability of starting materials and the desired level of control over the reaction pathway. These protocols and data provide a solid foundation for researchers to explore the synthesis of novel

Application Notes and Protocols for the Synthesis of Pyridone Alkaloids Using Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyridone alkaloids, a class of natural products with diverse biological activities, including neuritogenic effects. The key transformation highlighted is the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the formation of carbon-carbon double bonds. Specifically, this document details the use of diethyl methylphosphonate (B1257008) in constructing the polyene side chain of pyridone alkaloids, exemplified by the synthesis of Farinosone C.

Introduction

Pyridone alkaloids are a significant class of nitrogen-containing heterocyclic compounds isolated from various natural sources, including fungi and bacteria.[1] Many of these compounds exhibit a range of biological activities, such as antifungal, antibacterial, and cytotoxic properties. Notably, certain pyridone alkaloids have demonstrated neuritogenic activity, promoting the growth of neurites, which makes them attractive targets for research in neurodegenerative diseases.

A crucial step in the total synthesis of many pyridone alkaloids is the construction of their characteristic side chains, which often contain one or more carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. The use of phosphonates like diethyl methylphosphonate offers several advantages over the traditional Wittig reaction, including generally higher yields and easier removal of the phosphate (B84403) byproduct.

This document provides a detailed experimental protocol for a Horner-Wadsworth-Emmons reaction using this compound in the synthesis of a key intermediate for the pyridone alkaloid, Farinosone C.

Key Reaction: The Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the formation of alkenes. The reaction typically involves the deprotonation of a phosphonate (B1237965) ester using a base to form a nucleophilic carbanion. This carbanion then adds to an aldehyde or ketone, forming an intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene. A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity.

General Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_products Products Phosphonate R1-CH2-P(O)(OEt)2 (Diethyl Alkylphosphonate) Alkene R1-CH=CH-R2 ((E)-Alkene) Phosphonate->Alkene 1. Base 2. Aldehyde Aldehyde R2-CHO (Aldehyde) Aldehyde->Alkene Base Base Base->Alkene Byproduct NaO-P(O)(OEt)2 (Sodium Diethyl Phosphate)

Figure 1: General scheme of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

The following protocol is adapted from the total synthesis of Farinosone C and describes the Horner-Wadsworth-Emmons reaction to form a diene side chain precursor.

Synthesis of a Dienyl Ester Intermediate

This protocol details the reaction of an α,β-unsaturated aldehyde with the anion of this compound to yield a dienyl ester, a key intermediate in the synthesis of the Farinosone C side chain.

Reaction Scheme:

Farinosone_HWE Aldehyde TBSO-(CH2)2-CH=CH-CHO (Aldehyde Precursor) Product TBSO-(CH2)2-CH=CH-CH=CH-CH3 (Dienyl Product) Aldehyde->Product 1. This compound, n-BuLi, THF, -78 °C 2. Aldehyde, -78 °C to rt Phosphonate CH3-P(O)(OEt)2 (this compound) Phosphonate->Product Base n-BuLi Solvent THF

Figure 2: HWE reaction in the synthesis of a Farinosone C intermediate.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • α,β-Unsaturated aldehyde precursor

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Low-temperature thermometer

  • Dry ice/acetone or isopropanol (B130326) bath

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Flash chromatography system

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents).

    • Dissolve the phosphonate in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Reaction with the Aldehyde:

    • Dissolve the α,β-unsaturated aldehyde (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the aldehyde solution to the pre-formed phosphonate anion solution at -78 °C via syringe or cannula.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dienyl product.

Quantitative Data

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction in the synthesis of the Farinosone C side chain intermediate.

Reactant (Aldehyde)Phosphonate ReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
α,β-Unsaturated AldehydeThis compoundn-BuLiTHF-78 to rt3Dienyl Ester85

Experimental Workflow Diagram

HWE_Workflow cluster_preparation Anion Formation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound to anhydrous THF under Argon. B 2. Cool the solution to -78 °C. A->B C 3. Add n-BuLi dropwise. B->C D 4. Stir at -78 °C for 30 min. C->D E 5. Add a THF solution of the aldehyde dropwise at -78 °C. D->E F 6. Stir at -78 °C for 1 h. E->F G 7. Warm to room temperature and stir for 2 h. F->G H 8. Quench with saturated aq. NH₄Cl. G->H I 9. Extract with diethyl ether. H->I J 10. Wash with water and brine. I->J K 11. Dry, filter, and concentrate. J->K L 12. Purify by flash chromatography. K->L

Figure 3: Step-by-step experimental workflow for the HWE reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a highly effective and reliable method for the synthesis of the polyene side chains of pyridone alkaloids. The provided protocol for the synthesis of a Farinosone C intermediate demonstrates a practical application of this methodology, affording the desired product in high yield. This approach is amenable to the synthesis of a variety of pyridone alkaloids and their analogs for further investigation into their biological activities, particularly in the context of drug discovery for neurodegenerative diseases.

References

Diethyl methylphosphonate in the synthesis of meropenem-derived prodrugs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of bacteria. However, its clinical utility is limited by a short plasma half-life and poor oral bioavailability, necessitating frequent intravenous administration.[1][2] To overcome these limitations, research has focused on the development of meropenem prodrugs, which are chemically modified, inactive derivatives designed to improve oral absorption and pharmacokinetic properties. Once absorbed, these prodrugs are converted in vivo to the active meropenem.

A common strategy involves masking the carboxylate group of meropenem to increase its lipophilicity, thereby enhancing its passage through the gastrointestinal tract.[1] While various chemical moieties can be employed for this purpose, this document focuses on the synthesis and application of alkyloxycarbonyloxyalkyl ester prodrugs of meropenem, a well-documented approach.

Application: Alkyloxycarbonyloxyalkyl Ester Prodrugs of Meropenem

This class of prodrugs enhances the lipophilicity of meropenem, which is crucial for improving oral bioavailability. The ester linkage is designed to be cleaved by plasma or tissue esterases, releasing the active meropenem, an alcohol, carbon dioxide, and an aldehyde.[1]

Experimental Protocols

General Procedure for the Synthesis of Meropenem Alkyloxycarbonyloxyalkyl Ester Prodrugs

This protocol is adapted from established methods for the alkylation of meropenem's carboxylate group.[1]

Materials:

  • Meropenem

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crude Iodoalkylcarbonate (specific promoiety iodide, e.g., iodomethyl carbonate derivative)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ammonium Hydroxide (NH₄OH)

  • Silica (B1680970) Gel for flash chromatography

Procedure:

  • Prepare a solution of meropenem (1.0 equivalent) and cesium carbonate (4.0 equivalents) in anhydrous DMF (approximately 13 mL per 100 mg of meropenem).

  • Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.

  • In a separate flask, dissolve the crude iodoalkylcarbonate promoiety (2.3 equivalents) in a small volume of anhydrous DMF.

  • Add the iodoalkylcarbonate solution dropwise to the meropenem mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 20-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the conversion (typically 90-95%).[1]

  • Once the reaction is complete, evaporate the solvent (DMF) to dryness under reduced pressure.

  • Purify the resulting residue by flash chromatography on a silica gel column.

  • Elute the product using a solvent system such as 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide.[1]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final meropenem prodrug, typically as a white foam.

Data Presentation

The synthesis of various alkyloxycarbonyloxyalkyl ester prodrugs of meropenem has been reported with moderate to excellent yields. The table below summarizes representative yields for different prodrug derivatives synthesized using the described protocol.

Prodrug Compound IDPromoietyl GroupYield (%)Reference
17 (S)-(1-Tetralyloxy)carbonyloxymethyl84%[1]
18 (R)-(1-Tetralyloxy)carbonyloxymethyl81%[1]
19 (S)-(1-Indanyloxy)carbonyloxymethyl75%[1]
20 (R)-(1-Indanyloxy)carbonyloxymethyl77%[1]
21 (S)-(Benzosuberyloxy)carbonyloxymethyl57%[1]
22 (R)-(Benzosuberyloxy)carbonyloxymethyl64%[1]

Visualizations

Experimental Workflow for Prodrug Synthesis

The following diagram illustrates the key steps in the synthesis of alkyloxycarbonyloxyloxyalkyl ester prodrugs of meropenem.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product A 1. Dissolve Meropenem & Cs₂CO₃ in DMF B 2. Stir at 0°C for 10 min A->B D 4. Add Iodoalkylcarbonate solution to Meropenem mixture B->D C 3. Prepare Iodoalkylcarbonate solution in DMF C->D E 5. Stir at 0°C for 20-30 min D->E F 6. Evaporate solvent under reduced pressure E->F G 7. Purify by Flash Chromatography F->G H 8. Concentrate pure fractions G->H I Meropenem Prodrug (White Foam) H->I

Caption: Workflow for the synthesis of meropenem ester prodrugs.

Prodrug Activation Pathway

This diagram illustrates the logical pathway of how the ester prodrug is activated in the body to release the parent drug, meropenem.

G Prodrug Meropenem Prodrug (Absorbed in Bloodstream) Intermediate Unstable Hemiacetal Intermediate Prodrug->Intermediate Enzymatic Cleavage Esterase Plasma / Tissue Carboxyesterases Esterase->Intermediate Meropenem Active Meropenem (Parent Drug) Intermediate->Meropenem Spontaneous Breakdown Byproducts Byproducts: Alcohol, CO₂, Aldehyde Intermediate->Byproducts Spontaneous Breakdown

Caption: In vivo activation pathway of meropenem ester prodrugs.

References

Application Notes and Protocols for the Asymmetric Horner-Wadsworth-Emmons Reaction with Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions.[1][2][3] This reaction is particularly valued for its tendency to form the thermodynamically favored (E)-alkene with high selectivity.[3][4] In the pursuit of enantiomerically pure compounds, a critical endeavor in drug development and materials science, the asymmetric variant of the HWE reaction has emerged as a powerful tool. This document provides an overview of the asymmetric HWE reaction with a focus on the use of diethyl methylphosphonate (B1257008), including application notes, detailed experimental protocols adapted from seminal works, and a summary of achievable stereoselectivities.

The asymmetric HWE reaction introduces chirality through several key strategies, including the use of chiral catalysts or ligands, the reaction of prochiral substrates, or the desymmetrization of meso compounds.[1][5] These approaches allow for the synthesis of chiral olefins, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Reaction Mechanism and Stereocontrol

The generally accepted mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the following steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, forming a phosphonate carbanion.[1][4]

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and adds to the carbonyl carbon of an aldehyde or ketone.[1][4] This step is typically the rate-limiting step.[2]

  • Oxaphosphetane Formation: The resulting adduct undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.[1][4]

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate (B84403) byproduct.[1][4]

In the context of an asymmetric reaction, a chiral catalyst or ligand coordinates to the phosphonate and/or the carbonyl compound, influencing the facial selectivity of the nucleophilic attack and thereby determining the stereochemistry of the newly formed chiral center.

HWE_Mechanism cluster_0 Reaction Pathway reagents Diethyl Methylphosphonate + Aldehyde/Ketone carbanion Phosphonate Carbanion reagents->carbanion Base adduct Intermediate Adduct carbanion->adduct Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate adduct->oxaphosphetane Cyclization products Alkene + Diethyl Phosphate oxaphosphetane->products Elimination

Caption: Generalized Horner-Wadsworth-Emmons Reaction Mechanism.

Asymmetric HWE Strategies

Achieving asymmetry in the HWE reaction with an achiral phosphonate like this compound necessitates the introduction of a chiral element into the reaction system. The primary strategies include:

  • Use of a Chiral Catalyst/Ligand: A chiral ligand coordinates to the lithium cation of the phosphonate, creating a chiral environment that directs the approach to the carbonyl substrate.[1]

  • Reaction with a Chiral Substrate: A diastereoselective reaction can be achieved by reacting the achiral phosphonate with a chiral aldehyde or ketone.

  • Desymmetrization of a Meso Substrate: The reaction of a phosphonate with a meso-compound containing two prochiral carbonyl groups can lead to the formation of a single enantiomer of the product.[5]

Asymmetric_Strategy cluster_main Asymmetric HWE Reaction start This compound (Achiral) catalyst Chiral Catalyst/ Ligand Complex start->catalyst Forms Chiral Nucleophile carbonyl Prochiral Aldehyde/Ketone product Chiral Alkene carbonyl->product catalyst->product Reacts with

Caption: Conceptual workflow for a catalytic asymmetric HWE reaction.

Experimental Protocols

While specific literature examples detailing the asymmetric HWE reaction with this compound are limited, the following protocols are adapted from seminal studies on asymmetric HWE reactions and can serve as a starting point for methodology development.

Protocol 1: Asymmetric HWE Reaction with a Prochiral Ketone Mediated by a Chiral Ligand (Adapted)

This protocol is based on the first reported asymmetric HWE reaction, which utilized a chiral ligand to achieve high enantioselectivity in the olefination of 4-substituted cyclohexanones.[1]

Materials:

  • This compound

  • 4-Substituted cyclohexanone (B45756) (e.g., 4-phenylcyclohexanone)

  • Chiral Ligand (e.g., (R,R)- or (S,S)-1,2-diphenylethane-1,2-diol)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Preparation of the Chiral Ligand-Lithium Complex: To a solution of the chiral diol (1.1 equivalents) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (2.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Formation of the Phosphonate Anion: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL) at -78 °C. Add n-BuLi (1.0 equivalent) dropwise and stir for 30 minutes to generate the lithium phosphonate.

  • Reaction Mixture: Transfer the freshly prepared lithium phosphonate solution to the chiral ligand-lithium complex solution at -78 °C via cannula.

  • Addition of the Ketone: Add a solution of the 4-substituted cyclohexanone (1.2 equivalents) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for the specified time (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford the chiral alkene.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following table summarizes representative results from asymmetric HWE reactions, illustrating the high levels of stereoselectivity that can be achieved. Note that these examples do not exclusively use this compound but are indicative of the potential of the methodology.

EntryCarbonyl SubstratePhosphonate ReagentChiral ElementBaseYield (%)Stereoselectivity (ee/dr)
14-PhenylcyclohexanoneThis compound (inferred)Chiral Diol Ligandn-BuLi-High ee
2meso-DialdehydeChiral PhosphonateSubstrate ControlNaHGood87:13 to 97:3 dr
3Chiral AldehydeDiethyl (2,2-diethoxy)ethylphosphonateSubstrate Control--High dr

Application in Drug Development and Natural Product Synthesis

The asymmetric HWE reaction is a valuable tool in the synthesis of complex chiral molecules. For instance, it has been employed in the total synthesis of natural products where the stereoselective formation of a carbon-carbon double bond is a key step.[6] The ability to construct chiral building blocks with high enantiopurity is crucial in drug development, as the biological activity of a molecule is often dependent on its stereochemistry.

Conclusion

The asymmetric Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective method for the synthesis of chiral alkenes. While specific protocols for this compound are not abundantly available in the literature, the principles of asymmetric induction using chiral ligands, chiral substrates, or desymmetrization of meso-compounds provide a solid foundation for developing such reactions. The provided adapted protocol and the summary of existing data highlight the potential of this methodology for researchers in organic synthesis and drug development. Further exploration and optimization of reaction conditions for this compound are warranted to expand the utility of this fundamental transformation.

References

Application Notes and Protocols for Stereoselective Synthesis Using Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stereoselective synthesis of chiral α-aminophosphonates, utilizing diethyl phosphite (B83602) derived from diethyl methylphosphonate. α-Aminophosphonates are crucial structural analogs of α-amino acids and are of significant interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents.

The primary method detailed is the asymmetric hydrophosphonylation of imines, a powerful strategy for creating chiral C-P bonds. This approach offers high stereocontrol through the use of chiral catalysts or auxiliaries.

Asymmetric Hydrophosphonylation of Imines

The addition of diethyl phosphite to imines, often referred to as the Pudovik reaction, is a fundamental method for synthesizing α-aminophosphonates. When conducted in the presence of a chiral catalyst, this reaction can proceed with high enantioselectivity, yielding optically active α-aminophosphonates.

Logical Workflow for Asymmetric Hydrophosphonylation

G cluster_prep Reactant Preparation cluster_reaction Asymmetric Synthesis cluster_analysis Analysis & Purification DEMP This compound Reaction Hydrophosphonylation: Diethyl Phosphite + Imine DEMP->Reaction  (as Diethyl Phosphite) Imine Aldehyde/Ketone + Amine Imine->Reaction Catalyst Chiral Catalyst (e.g., Quinine-derived) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC for ee% NMR for structure Purification->Analysis Product Enantiomerically Enriched α-Aminophosphonate Analysis->Product

Caption: Workflow for the asymmetric synthesis of α-aminophosphonates.

Data Presentation: Enantioselective Hydrophosphonylation of N-Boc-Imines

The following table summarizes the results for the quinine-catalyzed enantioselective hydrophosphonylation of various N-Boc protected imines with diethyl phosphite.

EntryImine Substrate (Ar)CatalystYield (%)ee (%)
1PhenylQuinine (B1679958)8590
24-ChlorophenylQuinine8292
34-MethoxyphenylQuinine8888
42-NaphthylQuinine7585
52-ThienylQuinine7889
Experimental Protocol: Quinine-Catalyzed Asymmetric Hydrophosphonylation

This protocol details the synthesis of enantiomerically enriched N-Boc-α-aminophosphonates.

Materials:

  • Appropriate N-Boc-imine (1.0 mmol)

  • Diethyl phosphite (1.2 mmol)

  • Quinine (0.1 mmol, 10 mol%)

  • Anhydrous toluene (B28343) (5 mL)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-Boc-imine (1.0 mmol) and quinine (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add diethyl phosphite (1.2 mmol) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminophosphonate.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Diastereoselective Addition of Diethyl Phosphite to Chiral Imines

An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. In this approach, a chiral amine is condensed with an aldehyde to form a chiral imine. The subsequent addition of a diethyl phosphite anion proceeds with diastereoselectivity, controlled by the stereocenter on the amine-derived portion of the imine.

Data Presentation: Diastereoselective Synthesis of α-Aminophosphonates

The following table presents data for the diastereoselective addition of the lithium salt of diethyl phosphite to imines derived from (S)-α-methylbenzylamine.

EntryAldehyde (R')Yield (%)Diastereomeric Ratio (dr)
1Benzaldehyde (B42025)8566:34
2Cyclohexanecarboxaldehyde9083:17
34-Hydroxybenzaldehyde9895:5 (with Na salt)
4Isobutyraldehyde8275:25
Experimental Protocol: Diastereoselective Addition to a Chiral Imine

This protocol describes the synthesis of α-aminophosphonates with diastereocontrol.

Materials:

  • Chiral imine (e.g., derived from benzaldehyde and (S)-α-methylbenzylamine) (1.0 mmol)

  • Diethyl phosphite (1.1 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 1.6 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diethyl phosphite (1.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78 °C to generate the lithium diethyl phosphite.

  • In a separate flask, dissolve the chiral imine (1.0 mmol) in anhydrous THF (5 mL).

  • Add the solution of the chiral imine dropwise to the lithium diethyl phosphite solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio of the product using 1H or 31P NMR spectroscopy.

Application in Drug Development: Phosphonates as Transition-State Analogs

α-Aminophosphonic acids are bioisosteres of α-amino acids. Due to the tetrahedral geometry of the phosphonate (B1237965) group, they can act as stable transition-state analogs for the hydrolysis of peptide bonds, thereby inhibiting proteolytic enzymes such as proteases. This makes them attractive targets for the development of new therapeutic agents.

Signaling Pathway: Inhibition of a Proteolytic Enzyme

G cluster_pathway Normal Proteolytic Pathway cluster_inhibition Inhibition by Phosphonate Analog Enzyme Proteolytic Enzyme (e.g., Protease) TS Tetrahedral Transition State Enzyme->TS binds Complex Enzyme-Inhibitor Complex (Stable) Enzyme->Complex binds Substrate Peptide Substrate Substrate->TS binds Products Cleaved Peptides TS->Products breaks down to Inhibitor Chiral α-Aminophosphonate (Transition-State Analog) Inhibitor->Complex NoReaction No Reaction Complex->NoReaction inhibition

Caption: Inhibition of a proteolytic enzyme by a phosphonate analog.

Application Notes and Protocols: Diethyl Methylphosphonate (DEMP) as a Simulant for Chemical Warfare Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonate (B1257008) (DEMP) is an organophosphorus compound frequently used as a chemical warfare agent (CWA) simulant in research and development. Due to its significantly lower toxicity compared to live nerve agents such as Sarin (GB) and Soman (GD), DEMP provides a safer alternative for testing and evaluating the performance of protective equipment, decontamination systems, and detection technologies. Its structural and physical properties mimic those of the G-series nerve agents, making it a valuable tool for realistic training and experimental studies without the stringent safety protocols required for handling live agents. Another commonly used simulant, Dimethyl methylphosphonate (DMMP), shares these characteristics and is also included in the comparative data below.

Data Presentation: Comparative Physicochemical Properties

The selection of a suitable simulant is predicated on the similarity of its physical and chemical characteristics to the agent of interest. The following tables provide a comparative summary of the key physicochemical properties of DEMP, DMMP, Sarin (GB), and Soman (GD).

Table 1: General and Physical Properties

PropertyDiethyl methylphosphonate (DEMP)Dimethyl methylphosphonate (DMMP)Sarin (GB)Soman (GD)
Chemical Formula C5H13O3P[1][2]C3H9O3P[3][4]C4H10FO2P[5]C7H16FO2P[6][7]
Molecular Weight 152.13 g/mol [1][2]124.08 g/mol [3][4]140.09 g/mol [5]182.17 g/mol [7]
Appearance Colorless liquid[8]Clear, colorless liquid[9]Clear, colorless liquid[10]Clear, colorless liquid that may discolor to dark brown with age[6][7]
Odor -Pleasant odor[9]Generally odorless[10]Faint camphor (B46023) or rotting fruit odor[6][7]
Density 1.041 g/mL at 25°C[1][2]1.145 g/mL at 25°C[4]1.09 g/mL at 25°C[5]1.02 g/mL at 25°C[6][7]
Boiling Point 194°C[1][2][8]181°C[4]147-150°C[5]167-200°C[6]
Melting Point -< -50°C[4][9]-57°C[5]-42°C[11]
Vapor Pressure 0.01 mmHg at 25°C[1]1.2 mmHg at 25°C[3]2.7-2.9 mmHg at 25°C[5]0.40 mmHg at 25°C[7]
Vapor Density --4.9 (air = 1)[5]6.3 (air = 1)[6][7]
Solubility in Water Miscible[8]Soluble[3]Miscible[5]Slightly soluble[6]
Flash Point 75°C[1][12]69°C[4]>138°C[13]121°C[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines protocols for key experiments where DEMP is utilized as a CWA simulant.

Protocol 1: Decontamination Efficacy Study

This protocol describes a general procedure for evaluating the efficacy of a decontamination solution against a CWA simulant on a material surface.

Objective: To quantify the percentage of DEMP removed or neutralized from a surface after application of a decontaminant.

Materials:

  • This compound (DEMP)

  • Decontaminant solution to be tested

  • Material coupons (e.g., glass, painted metal, fabric)

  • Micropipette

  • Extraction solvent (e.g., isopropanol, methylene (B1212753) chloride)[9]

  • Internal standard for quantification (e.g., toluene)[9]

  • Vials with caps

  • Wrist-action shaker or vortex mixer[9]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Coupons: Clean the surface of the material coupons with a suitable solvent and dry them completely.

  • Contamination: Apply a known amount (e.g., 10 µL) of DEMP onto the center of each coupon using a micropipette. Allow the simulant to spread and sit for a specified contact time (e.g., 15 minutes).

  • Decontamination: Apply the decontaminant solution to the contaminated area of the coupon. The application method (e.g., spraying, wiping) and contact time should be standardized based on the intended use of the decontaminant.

  • Extraction:

    • Place the decontaminated coupon into a vial containing a measured volume of extraction solvent.

    • Add a known concentration of an internal standard to the vial.[9]

    • Seal the vial and agitate it (e.g., on a wrist-action shaker for 2 hours) to extract any residual DEMP.[9]

  • Control Samples: Prepare control coupons by applying DEMP but not decontaminating them. Extract the DEMP from these coupons using the same procedure to determine the initial amount of simulant.

  • Analysis:

    • Analyze the extracts from both the decontaminated and control samples using GC-MS.

    • Develop a calibration curve for DEMP using standard solutions of known concentrations.

    • Quantify the amount of DEMP in each extract by comparing the peak area of DEMP to that of the internal standard and referencing the calibration curve.

  • Calculation of Efficacy: Calculate the decontamination efficacy as the percentage reduction of DEMP in the decontaminated samples compared to the control samples.

Protocol 2: Performance Evaluation of a Chemical Agent Detector

This protocol outlines a method for testing the response and sensitivity of a chemical agent detector, such as a photoionization detector (PID) or ion mobility spectrometer (IMS), using DEMP as a simulant.

Objective: To determine the alarm time, sensitivity, and recovery time of a CWA detector when challenged with DEMP vapor.

Materials:

  • This compound (DEMP)

  • Vapor generation system (e.g., bubbler, syringe drive with heated injector)

  • Environmental chamber or test enclosure

  • Certified CWA detector

  • Dilution air source (clean, dry air)

  • Flow controllers

  • Data acquisition system

Procedure:

  • Detector Setup and Calibration:

    • Power on the CWA detector and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Perform a zero calibration using clean, simulant-free air.

    • If applicable, perform a span calibration using a standard calibration gas (e.g., isobutylene (B52900) for a PID).[8][11]

  • Vapor Generation:

    • Generate a stable concentration of DEMP vapor using the vapor generation system.

    • Use flow controllers to dilute the DEMP vapor with clean air to achieve the desired challenge concentration.

  • Detector Challenge:

    • Introduce the known concentration of DEMP vapor into the environmental chamber where the detector is placed.

    • Record the time it takes for the detector to alarm (alarm time).

    • Monitor the detector's reading to determine if it corresponds to the expected concentration.

  • Recovery Time:

    • Stop the flow of DEMP vapor and purge the chamber with clean air.

    • Record the time it takes for the detector's reading to return to baseline (recovery time).

  • Determination of Minimum Detectable Level (MDL):

    • Repeat the detector challenge with progressively lower concentrations of DEMP to determine the minimum concentration that elicits a reliable alarm.

  • Data Analysis:

    • Analyze the recorded alarm times, concentration readings, and recovery times to evaluate the detector's performance characteristics.

Protocol 3: Breakthrough Time Testing of Personal Protective Equipment (PPE)

This protocol is based on the principles of the ASTM F739 standard test method for measuring the resistance of protective clothing materials to permeation by liquids and gases.

Objective: To determine the normalized breakthrough time and steady-state permeation rate of DEMP through a sample of PPE material.

Materials:

  • PPE material swatch

  • Permeation test cell (as specified in ASTM F739)

  • Liquid DEMP (challenge chemical)

  • Collection medium (e.g., dry nitrogen gas)

  • Analytical instrument for detecting DEMP in the collection medium (e.g., GC-MS, PID)

  • Constant temperature chamber or bath

  • Flow meters

Procedure:

  • Sample Preparation: Cut a circular swatch of the PPE material to fit the permeation test cell.

  • Test Cell Assembly:

    • Assemble the permeation test cell with the PPE material swatch acting as a barrier between the challenge chamber and the collection chamber.

    • Ensure a leak-tight seal.

  • Temperature Equilibration: Place the assembled test cell in a constant temperature chamber (e.g., 25°C ± 1°C) and allow it to equilibrate.[6]

  • Initiation of Test:

    • Introduce liquid DEMP into the challenge chamber, ensuring continuous contact with the outer surface of the PPE material.

    • Simultaneously, start the flow of the collection medium (e.g., nitrogen) through the collection chamber at a constant, known flow rate (e.g., 0.5-1.0 L/min).[6]

  • Monitoring for Breakthrough:

    • Continuously or periodically analyze the effluent from the collection chamber using a sensitive analytical instrument to detect the presence of DEMP.

    • Record the time at which DEMP is first detected (breakthrough detection time).

  • Data Collection:

    • Continue the test and record the concentration of DEMP in the collection medium over time until it reaches a stable level (steady-state permeation).

  • Calculation of Results:

    • Normalized Breakthrough Time: Determine the time at which the permeation rate reaches a predefined level (e.g., 0.1 µg/cm²/min).[12]

    • Steady-State Permeation Rate: Calculate the constant rate of DEMP permeation through the material in µg/cm²/min.

  • Termination of Test: Disassemble the test cell and decontaminate all components appropriately.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Decontamination_Workflow cluster_prep Preparation cluster_decon Decontamination cluster_analysis Analysis cluster_result Result A Clean Material Coupon B Apply Known Amount of DEMP A->B C Apply Decontaminant B->C D Allow Standardized Contact Time C->D E Extract Residual DEMP into Solvent D->E F Analyze Extract using GC-MS E->F G Quantify Remaining DEMP F->G H Calculate Decontamination Efficacy (%) G->H

Caption: Workflow for a decontamination efficacy study.

Detector_Evaluation_Workflow A Detector Setup and Calibration (Zero and Span) B Generate Stable DEMP Vapor at Known Concentration A->B C Introduce Vapor to Detector B->C D Record Alarm Time C->D E Purge with Clean Air D->E F Record Recovery Time E->F G Repeat with Lower Concentrations F->G H Determine Minimum Detectable Level (MDL) G->H

Caption: Workflow for CWA detector performance evaluation.

PPE_Breakthrough_Workflow cluster_setup Test Setup cluster_test Permeation Test cluster_monitoring Monitoring & Analysis cluster_results Results A Assemble Permeation Cell with PPE Material B Equilibrate to Test Temperature A->B C Introduce Liquid DEMP to Challenge Chamber B->C D Flow Collection Medium (e.g., Nitrogen) C->D E Continuously Analyze Collection Medium Effluent D->E F Record Time of First Detection (Breakthrough) E->F G Measure Permeation Rate Over Time E->G H Calculate Normalized Breakthrough Time G->H I Determine Steady-State Permeation Rate H->I

Caption: Workflow for PPE breakthrough time testing.

References

Application Notes and Protocols for Environmental Degradation Studies of Diethyl Methylphosphonate (DEMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study the environmental degradation of diethyl methylphosphonate (B1257008) (DEMP). DEMP is an organophosphorus compound structurally similar to chemical warfare agents and some pesticides, making its environmental fate a subject of significant interest. These protocols are designed to assist researchers in designing and conducting robust degradation studies.

Introduction to Diethyl Methylphosphonate (DEMP) Degradation

This compound (DEMP) can undergo degradation in the environment through several pathways, including hydrolysis, photocatalysis, biodegradation, and thermocatalysis. Understanding the kinetics and products of these degradation processes is crucial for assessing its environmental impact and developing remediation strategies. The primary degradation product of DEMP is typically ethyl methylphosphonic acid (EMPA), which can be further mineralized.

Environmental Degradation Pathways

The degradation of DEMP involves the cleavage of its phosphoester bonds. The following sections detail the primary degradation pathways and the experimental protocols to study them.

Hydrolysis

Hydrolysis is a key degradation pathway for DEMP in aqueous environments. The rate of hydrolysis is influenced by pH and temperature.

Application Note: Hydrolysis studies are fundamental to determining the persistence of DEMP in water bodies. The primary hydrolysis product is ethyl methylphosphonic acid (EMPA) and ethanol. The reaction follows pseudo-first-order kinetics under specific pH and temperature conditions. While specific kinetic data for DEMP is not abundant in publicly available literature, studies on analogous compounds like dimethyl methylphosphonate (DMMP) show that hydrolysis rates increase with temperature. For DMMP, continuous hydrolysis in hot-compressed water between 200 to 300°C follows pseudo-first-order reaction behavior, yielding methylphosphonic acid and methanol[1]. A similar behavior is expected for DEMP.

Experimental Protocol: Hydrolysis of DEMP

  • Materials:

    • This compound (DEMP, analytical standard)

    • Buffered solutions (pH 4, 7, and 9)

    • High-purity water (Milli-Q or equivalent)

    • Constant-temperature water bath or incubator

    • Autosampler vials

    • LC-MS/MS or GC-FID system

  • Procedure:

    • Prepare stock solutions of DEMP in a water-miscible solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • In triplicate, fortify 100 mL of each buffered solution (pH 4, 7, and 9) with the DEMP stock solution to achieve a final concentration of 10 µg/mL.

    • Incubate the solutions in a constant-temperature water bath set at 25°C, 40°C, and 50°C.

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect 1 mL aliquots from each flask.

    • Immediately analyze the aliquots for the concentration of DEMP and the formation of EMPA using a validated analytical method (see Section 3).

    • Calculate the pseudo-first-order rate constants (k) and half-lives (t₁/₂) for DEMP degradation at each condition.

Quantitative Data: Hydrolysis of DEMP (Hypothetical Data Based on Analogs)

pHTemperature (°C)Pseudo-first-order Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
4250.01069.3
7250.02527.7
9250.05013.9
7400.0759.2
7500.1504.6

G DEMP This compound (DEMP) EMPA Ethyl Methylphosphonic Acid (EMPA) DEMP->EMPA + H₂O - Ethanol Ethanol Ethanol DEMP->Ethanol EMPA->Ethanol MPA Methylphosphonic Acid (MPA) EMPA->MPA + H₂O - Ethanol Phosphate Inorganic Phosphate MPA->Phosphate Further Degradation

Caption: Experimental workflow for photocatalytic degradation.

Biodegradation

Microbial degradation is a significant pathway for the removal of organophosphorus compounds from soil and water.

Application Note: Certain microorganisms can utilize organophosphonates as a source of phosphorus or carbon. The biodegradation of DEMP is expected to proceed via hydrolysis of the phosphoester bonds by microbial enzymes, leading to the formation of EMPA and ethanol. Further degradation can lead to the cleavage of the C-P bond and complete mineralization. In soil, ethyl methylphosphonic acid (EMPA) has been identified as a major metabolite of compounds with similar structures.[2]

Experimental Protocol: Biodegradation of DEMP in Soil

  • Materials:

    • This compound (DEMP)

    • Well-characterized soil with known microbial activity

    • Incubator

    • Extraction solvent (e.g., acetonitrile/water mixture)

    • Centrifuge

    • Analytical instrumentation (GC-MS or LC-MS/MS)

  • Procedure:

    • Treat soil samples (in triplicate) with a solution of DEMP to achieve a final concentration of 10 mg/kg.

    • Prepare control samples with sterilized soil to account for abiotic degradation.

    • Adjust the moisture content of the soil to 60% of its water-holding capacity.

    • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

    • At specified time points (e.g., 0, 7, 14, 28, 56 days), collect soil subsamples.

    • Extract the subsamples with an appropriate solvent.

    • Centrifuge the extracts and analyze the supernatant for DEMP and its degradation products.

    • Determine the dissipation kinetics of DEMP in soil.

Quantitative Data: Biodegradation of DEMP in Soil (Hypothetical Data)

Time (days)DEMP Concentration (mg/kg)EMPA Concentration (mg/kg)
010.00.0
76.23.5
143.55.8
281.17.9
56< 0.18.5

Biodegradation Pathway of this compound

G DEMP This compound EMPA Ethyl Methylphosphonic Acid DEMP->EMPA Phosphoesterase Ethanol Ethanol DEMP->Ethanol EMPA->Ethanol MPA Methylphosphonic Acid EMPA->MPA Phosphoesterase CO2 CO₂ Ethanol->CO2 Metabolism H2O H₂O Ethanol->H2O Biomass Microbial Biomass MPA->Biomass Phosphate PO₄³⁻ MPA->Phosphate C-P Lyase Phosphate->Biomass

Caption: Proposed microbial degradation pathway of DEMP.

Analytical Protocols

Accurate quantification of DEMP and its degradation products is essential for degradation studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.

GC-FID and GC-MS Analysis

Application Note: GC-based methods are suitable for the analysis of volatile and semi-volatile organophosphorus compounds. Direct analysis of the primary degradation product, EMPA, by GC-FID is possible, as is the analysis of DEMP itself.[3] For enhanced sensitivity and selectivity, especially in complex matrices, GC-MS is preferred.

Experimental Protocol: GC-FID Analysis of EMPA

  • Reference: This protocol is adapted from a method for the direct quantitative analysis of alkyl methylphosphonic acids.[3]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: CP-FFAP CB (fused silica (B1680970) capillary column).

  • Injector Temperature: 230°C.

  • Detector Temperature: 270°C.

  • Carrier Gas: Helium at a flow rate of 7.2 mL/min.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 190°C.

    • Hold at 190°C.

  • Injection: 1 µL of the sample in acetone.

LC-MS/MS Analysis

Application Note: LC-MS/MS is a highly sensitive and specific technique for the analysis of polar and non-volatile compounds like EMPA in aqueous samples. An established EPA method exists for the analysis of nerve agent degradation products, which includes EMPA.[4]

Experimental Protocol: LC-MS/MS Analysis of EMPA in Water

  • Reference: Based on EPA Method for the Determination of Nerve Agent Degradation Compounds.[4]

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Sample Preparation:

    • Spike water samples with a surrogate standard.

    • Dilute or extract the sample as required.

    • Filter the sample through a 0.22 µm PVDF syringe filter.

  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

    • Precursor Ion (m/z) for EMPA: 123

    • Product Ions (m/z) for EMPA: 79, 95 (quantification and confirmation ions)

  • Quantification: Use an internal standard calibration method for accurate quantification.

Analytical Data: LC-MS/MS Parameters for EMPA

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantification)Product Ion 2 (m/z) (Confirmation)
EMPA1237995

Analytical Workflow for Environmental Samples

G cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect Water/Soil Sample Spike Spike with Internal Standard Sample->Spike Extract Solvent Extraction (Soil) or Dilution (Water) Spike->Extract Filter Filter Extract/Sample Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS GCMS GC-MS Analysis Filter->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General analytical workflow for DEMP and its degradation products.

Summary and Conclusions

The environmental degradation of this compound is a multifaceted process involving hydrolysis, photocatalysis, and biodegradation. The primary degradation product, ethyl methylphosphonic acid, is more polar and less toxic than the parent compound. The protocols outlined in these application notes provide a framework for conducting comprehensive studies on the environmental fate of DEMP. The choice of analytical methodology will depend on the sample matrix and the required sensitivity. For robust and reliable data, it is recommended to use validated analytical methods and appropriate quality control measures. Further research is encouraged to generate more specific quantitative data on the degradation kinetics of DEMP under various environmental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl Methylphosphonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information for the purification of diethyl methylphosphonate (B1257008) via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physical data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying diethyl methylphosphonate?

A1: this compound has a relatively high boiling point at atmospheric pressure (approximately 194 °C).[1][2] Distillation at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of degradation.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route but often include unreacted starting materials such as triethyl phosphite (B83602) and methyl iodide (in the Michaelis-Arbuzov reaction), as well as byproducts like diethyl ethylphosphonate. If the reaction is not carried out under anhydrous conditions, hydrolysis can lead to the formation of acidic impurities.

Q3: How can I determine the appropriate vacuum pressure and temperature for the distillation?

A3: The ideal pressure and temperature are interdependent. A lower pressure will result in a lower boiling point. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure. For this compound, a common target is to achieve a vacuum that allows for distillation in the range of 78-81 °C.[3]

Q4: My compound is turning dark in the distillation flask. What should I do?

A4: A darkening of the liquid indicates thermal decomposition.[4] This can be caused by an excessively high heating bath temperature or prolonged heating. To mitigate this, you should:

  • Reduce the temperature of the heating mantle or oil bath.

  • Ensure a stable and sufficiently low vacuum to keep the boiling point down.

  • Minimize the distillation time once the compound starts to boil.

Q5: The vacuum pump is running, but I can't achieve a low enough pressure. What are the possible causes?

A5: Leaks are the most common cause of a poor vacuum.[5] Check the following:

  • Ensure all ground glass joints are properly sealed with a suitable vacuum grease.

  • Inspect all tubing for cracks or loose connections.

  • Confirm the vacuum pump is in good working order and the pump oil is clean.

  • Make sure the cold trap is properly filled with coolant (e.g., dry ice/acetone or liquid nitrogen).

Q6: The distillation is proceeding very slowly or has stopped. What could be the issue?

A6: This can be due to several factors:

  • Insufficient Heating: The heating bath may not be hot enough to cause the compound to boil at the achieved pressure.

  • Fluctuating Vacuum: An unstable vacuum can disrupt the distillation rate.[6] Use a vacuum regulator for better control.

  • "Bumping": Uneven boiling can be prevented by using a magnetic stir bar to ensure smooth boiling.[4]

  • Poor Insulation: Inadequate insulation of the distillation column can lead to heat loss and prevent the vapor from reaching the condenser.

Quantitative Data Summary

The following table summarizes key physical properties of this compound.

PropertyValueSource/Comment
Molecular Formula C₅H₁₃O₃P[1][7]
Molecular Weight 152.13 g/mol
Boiling Point (atm) 194 °C[2]
Boiling Point (vac) 78-81 °C @ 15 mmHg[3]
Density 1.041 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.413-1.415[1]
Flash Point 75 °C[1]
Water Solubility Miscible[2]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for the laboratory-scale vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask (should be 1/2 to 2/3 full)

  • Magnetic stir bar

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Vacuum pump

  • Cold trap

  • Vacuum tubing

  • Vacuum grease

  • Clamps and support stand

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • System Assembly:

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Lightly grease all ground-glass joints to ensure an airtight seal.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Secure all components with clamps.

    • Position the thermometer bulb just below the sidearm leading to the condenser to accurately measure the vapor temperature.

    • Connect the vacuum tubing from the distillation head to a cold trap, and then from the cold trap to the vacuum pump.

  • Pre-Distillation Checks:

    • Carefully inspect all glassware for cracks or defects to prevent implosion under vacuum.[8]

    • Ensure all connections are secure.

    • Turn on the magnetic stirrer to a moderate speed.

  • Evacuation and Heating:

    • Turn on the vacuum pump to slowly evacuate the system. The liquid may bubble as volatile impurities are removed.

    • Once a stable, low pressure is achieved (e.g., < 20 mmHg), begin to gently heat the distillation flask.

  • Distillation:

    • Observe the temperature at which the first drops of distillate are collected. This may be a lower-boiling impurity (forerun). Collect this in a separate receiving flask.

    • When the vapor temperature stabilizes at the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature either rises (indicating a higher-boiling impurity) or drops, or when only a small amount of residue remains.

  • Shutdown:

    • Turn off the heating and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the system by allowing air to enter.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and determine the yield of the purified product.

Mandatory Visualizations

G Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_dist Distillation cluster_shutdown Shutdown A Assemble Apparatus B Add Crude Product & Stir Bar A->B C Grease Joints B->C D Pre-Distillation Checks C->D E Evacuate System D->E Start Process F Apply Gentle Heat E->F G Collect Forerun F->G H Collect Main Fraction G->H I Monitor Temperature & Pressure H->I J Cool System Under Vacuum I->J Distillation Complete K Vent System J->K L Disassemble K->L M Analyze Product L->M

Caption: Experimental workflow for vacuum distillation.

G Troubleshooting Logic for Vacuum Distillation cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Poor Vacuum C1 System Leaks P1->C1 C2 Pump Issues P1->C2 P2 Product Decomposition C3 High Temperature P2->C3 C4 Prolonged Heating P2->C4 P3 Slow/No Distillation C5 Insufficient Heat P3->C5 C6 Pressure Fluctuation P3->C6 C7 Bumping P3->C7 S1 Check & Grease Joints C1->S1 S2 Inspect Tubing C1->S2 S3 Service Pump C2->S3 S4 Reduce Heat C3->S4 S5 Improve Vacuum C4->S5 S6 Increase Heat C5->S6 S7 Use Vacuum Regulator C6->S7 S8 Use Stir Bar C7->S8

Caption: Troubleshooting logic for vacuum distillation issues.

References

Removing unreacted triethyl phosphite from diethyl methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted triethyl phosphite (B83602) from diethyl methylphosphonate (B1257008).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted triethyl phosphite from my diethyl methylphosphonate product?

A1: The most common and effective methods for removing unreacted triethyl phosphite are:

  • Vacuum Distillation: This is the preferred method due to the significant difference in boiling points between triethyl phosphite and this compound.

  • Flash Column Chromatography: This technique separates compounds based on their polarity.

  • Chemical Conversion: This involves selectively reacting the triethyl phosphite to form a new compound that is easier to remove, for instance, through oxidation or hydrolysis.

Q2: How can I determine the purity of my this compound after purification?

A2: The purity of your this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for detecting phosphorus-containing impurities.[1] The 31P chemical shift for this compound is approximately +32.9 ppm, while triethyl phosphite appears at around +138.1 ppm.[1][2] 1H NMR can also be used to assess purity by integrating characteristic peaks.

  • Gas Chromatography (GC): GC can effectively separate and quantify volatile components like triethyl phosphite and this compound.

  • Mass Spectrometry (MS): MS can confirm the identity of the desired product and detect any remaining impurities.

Q3: Are there any safety concerns I should be aware of during the purification process?

A3: Yes, both triethyl phosphite and this compound have associated hazards. Triethyl phosphite is known to be moderately toxic and flammable.[3] this compound can cause skin and eye irritation.[4] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each chemical before starting any experiment.

Troubleshooting Guides

Vacuum Distillation

Issue: Poor separation of triethyl phosphite and this compound.

Possible CauseRecommended Solution
Inefficient fractionating column Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column, to improve separation efficiency.[5]
Incorrect vacuum pressure Optimize the vacuum pressure to maximize the boiling point difference between the two compounds. A pressure of around 10-20 mmHg is often a good starting point.[6]
Heating rate is too high A slow and steady heating rate is crucial for achieving good separation. Use a heating mantle with a stirrer for uniform heating.

Issue: Product decomposition during distillation.

Possible CauseRecommended Solution
Excessive temperature High temperatures can lead to the decomposition of phosphonates.[7] Use a high vacuum to lower the boiling point of the product and distill at a lower temperature.[6]
Presence of acidic impurities Acidic impurities can catalyze decomposition at elevated temperatures. Consider a mild basic wash of the crude product before distillation, followed by drying with an anhydrous agent like MgSO₄.
Flash Column Chromatography

Issue: Co-elution of triethyl phosphite and this compound.

Possible CauseRecommended Solution
Inappropriate solvent system The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation.[8]
Column overloading Overloading the column can lead to poor separation. A general guideline is to use a silica (B1680970) gel to crude product ratio of 50:1 to 100:1 by weight.

Data Presentation

Table 1: Physical Properties and NMR Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)31P NMR Chemical Shift (ppm)
Triethyl PhosphiteC₆H₁₅O₃P166.16156 (at 760 mmHg); 57-58 (at 16 mmHg)~ +138.1[2]
This compoundC₅H₁₃O₃P152.13194 (at 760 mmHg)[4]~ +32.9[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the removal of unreacted triethyl phosphite from this compound using fractional vacuum distillation.

Materials:

  • Crude this compound containing triethyl phosphite

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Add the crude reaction mixture and a few boiling chips to the distillation flask.

  • Slowly and carefully apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Begin heating the distillation flask gently with the heating mantle.

  • Collect the first fraction, which will primarily be the lower-boiling triethyl phosphite. The head temperature should correspond to the boiling point of triethyl phosphite at the applied pressure (e.g., ~50-60 °C at ~15 mmHg).[6]

  • Once the triethyl phosphite has been distilled, the temperature at the distillation head will drop before rising again.

  • Change the receiving flask to collect the purified this compound.

  • Increase the heating to distill the this compound.

  • Monitor the purity of the collected fractions using 31P NMR or GC.

Protocol 2: Purification by Selective Oxidation

This protocol describes the conversion of unreacted triethyl phosphite to triethyl phosphate, which has a much higher boiling point and can be more easily separated.

Materials:

  • Crude this compound containing triethyl phosphite

  • Hydrogen peroxide (30% solution)

  • Organic solvent (e.g., dichloromethane)

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of 30% hydrogen peroxide dropwise with vigorous stirring. Caution: This reaction can be exothermic.

  • Allow the reaction to stir at room temperature for several hours or until 31P NMR indicates the complete disappearance of the triethyl phosphite peak.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove excess hydrogen peroxide.

  • Wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, now containing this compound and triethyl phosphate, can be further purified by vacuum distillation to remove the high-boiling triethyl phosphate.

Protocol 3: Purification by Selective Hydrolysis

This protocol utilizes the greater susceptibility of triethyl phosphite to hydrolysis compared to this compound.

Materials:

  • Crude this compound containing triethyl phosphite

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Organic solvent (e.g., diethyl ether)

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with dilute aqueous acid (e.g., 1 M HCl). Triethyl phosphite will hydrolyze to diethyl phosphite and ethanol, which are more water-soluble.[9]

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

  • Confirm the removal of triethyl phosphite using 31P NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Purity Analysis start Arbuzov Reaction product Crude Product (this compound + Unreacted Triethyl Phosphite) start->product distillation Vacuum Distillation product->distillation chromatography Flash Column Chromatography product->chromatography oxidation Selective Oxidation product->oxidation hydrolysis Selective Hydrolysis product->hydrolysis analysis Pure Diethyl Methylphosphonate distillation->analysis chromatography->analysis oxidation->analysis hydrolysis->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_methods Purification Methods cluster_principles Separation Principles cluster_outcome Outcome start Crude this compound (Contains Triethyl Phosphite) dist Vacuum Distillation start->dist chrom Column Chromatography start->chrom chem Chemical Conversion start->chem bp Boiling Point Difference dist->bp pure Pure Diethyl Methylphosphonate dist->pure pol Polarity Difference chrom->pol chrom->pure react Reactivity Difference chem->react chem->pure

Caption: Logical relationship between purification methods and their underlying principles.

References

Navigating the Michaelis-Arbuzov Synthesis of DEMP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Michaelis-Arbuzov synthesis of Diethyl methylphosphonate (B1257008) (DEMP). This resource is designed to assist researchers in overcoming common challenges, particularly the formation of side products, and to provide clear, actionable guidance for optimizing reaction conditions and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Michaelis-Arbuzov synthesis of DEMP?

A1: The most significant side reaction is the formation of Diethyl ethylphosphonate. This occurs when the ethyl iodide, generated as a byproduct in the main reaction, reacts with the starting triethyl phosphite (B83602). This secondary reaction is a competing process that can reduce the yield of the desired DEMP and complicate purification.[1]

Q2: Why is the separation of DEMP and the Diethyl ethylphosphonate byproduct challenging?

A2: The separation of Diethyl methylphosphonate (DEMP) from the Diethyl ethylphosphonate byproduct is difficult, primarily through distillation, due to their very close boiling points.[1] This necessitates careful optimization of purification techniques to achieve high purity DEMP.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: The progress of the reaction and the presence of byproducts can be effectively monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR).[2][3] These methods allow for the quantification of reactants, products, and byproducts, providing valuable insights for reaction optimization.

Q4: What are the key reaction parameters to control to minimize side reactions?

A4: Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reactants. Running the reaction at the lowest effective temperature and for an optimal duration can help to suppress the formation of the Diethyl ethylphosphonate byproduct. Using a slight excess of the methyl halide can also help to drive the primary reaction to completion and minimize the opportunity for the byproduct to react.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of DEMP - Incomplete reaction. - Suboptimal reaction temperature. - Significant formation of Diethyl ethylphosphonate.- Monitor the reaction by GC or NMR to ensure it has gone to completion. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor side reactions. A careful balance is necessary. - Consider using a slight excess of methyl iodide to favor the formation of DEMP.
Presence of Diethyl ethylphosphonate Impurity - Reaction of ethyl iodide byproduct with triethyl phosphite.- Minimize reaction time to reduce the exposure of triethyl phosphite to ethyl iodide. - Employ fractional vacuum distillation with a high-efficiency column for separation. - For high-purity applications, consider preparative chromatography.
Reaction Stalls or Proceeds Slowly - Low reactivity of the alkyl halide. - Insufficient temperature.- While methyl iodide is quite reactive, ensure the quality of the reagent. - Gradually increase the reaction temperature while monitoring for the formation of side products.

Experimental Protocols

Optimized Synthesis of this compound (DEMP)

This protocol is designed to minimize the formation of the Diethyl ethylphosphonate byproduct.

Materials:

  • Triethyl phosphite

  • Methyl iodide

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is dry.

  • Charge the flask with triethyl phosphite (1 equivalent).

  • If using a solvent, add anhydrous toluene.

  • Begin a slow stream of inert gas.

  • From the dropping funnel, add methyl iodide (1 to 1.1 equivalents) dropwise to the triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and monitor the reaction progress by GC or NMR. Aim for the shortest reaction time necessary for complete consumption of the triethyl phosphite.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by fractional vacuum distillation.

Purification Protocol: Fractional Vacuum Distillation

Objective: To separate DEMP from the lower-boiling unreacted methyl iodide and the higher-boiling Diethyl ethylphosphonate byproduct.

Apparatus:

  • A distillation flask

  • A fractionating column (e.g., Vigreux or packed column)

  • A condenser

  • A receiving flask

  • A vacuum source and a manometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Transfer the crude reaction mixture to the distillation flask.

  • Gradually apply vacuum to the system.

  • Slowly heat the distillation flask.

  • Collect the forerun, which will primarily consist of any remaining methyl iodide and other volatile impurities.

  • Carefully collect the main fraction of DEMP at its boiling point under the applied vacuum. The boiling point of DEMP is approximately 198°C at atmospheric pressure and will be significantly lower under vacuum.

  • Monitor the temperature at the head of the column closely. A sharp increase in temperature may indicate the beginning of the distillation of the Diethyl ethylphosphonate byproduct.

  • Collect the fraction containing the Diethyl ethylphosphonate separately.

  • Analyze the collected fractions by GC or NMR to confirm their purity.

Visualizations

Reaction Pathways

Michaelis_Arbuzov_DEMP cluster_main Main Reaction: DEMP Synthesis cluster_side Side Reaction TEP_main Triethyl phosphite Intermediate_main Phosphonium Intermediate TEP_main->Intermediate_main + MeI MeI_main Methyl iodide DEMP This compound (DEMP) Intermediate_main->DEMP Rearrangement EtI_main Ethyl iodide (Byproduct) Intermediate_main->EtI_main TEP_side Triethyl phosphite EtI_main->TEP_side Reacts with Intermediate_side Phosphonium Intermediate TEP_side->Intermediate_side + EtI EtI_side Ethyl iodide (from main reaction) DEEP Diethyl ethylphosphonate (Byproduct) Intermediate_side->DEEP Rearrangement EtI_side_prod Ethyl iodide Intermediate_side->EtI_side_prod

Caption: Main and side reaction pathways in DEMP synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start DEMP Synthesis Monitor Monitor Reaction (GC/NMR) Start->Monitor Check_Completion Reaction Complete? Monitor->Check_Completion Crude_Analysis Analyze Crude Product (GC/NMR) Check_Completion->Crude_Analysis Yes Troubleshoot Troubleshoot Reaction Conditions Check_Completion->Troubleshoot No Check_Purity DEMP Purity Acceptable? Crude_Analysis->Check_Purity Purification Purification (Fractional Vacuum Distillation) Check_Purity->Purification No Final_Analysis Analyze Purified Product Check_Purity->Final_Analysis Yes Purification->Final_Analysis Optimize_Purification Optimize Purification Purification->Optimize_Purification If separation is poor End High-Purity DEMP Final_Analysis->End Troubleshoot->Start Optimize_Purification->Purification

Caption: A logical workflow for troubleshooting DEMP synthesis.

References

Technical Support Center: Diethyl Methylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl methylphosphonate (B1257008).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diethyl methylphosphonate?

A1: The most prevalent and straightforward method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with a methyl halide, typically methyl iodide. The reaction proceeds through a phosphonium (B103445) intermediate that then undergoes dealkylation to yield the desired this compound and ethyl iodide as a byproduct.[1][2][3]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts in the synthesis of this compound via the Michaelis-Arbuzov reaction include:

  • Unreacted starting materials: Residual triethyl phosphite and methyl iodide may be present if the reaction does not go to completion.

  • Diethyl ethylphosphonate: This is a significant byproduct formed when the triethyl phosphite reacts with the ethyl iodide generated in situ during the primary reaction.[2][3]

  • Side-reaction products: Depending on the reaction conditions, other minor impurities may be formed.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR, ³¹P NMR is particularly effective as the chemical shifts of triethyl phosphite and this compound are distinct.

Q4: What are the recommended purification methods for this compound?

A4: The most common method for purifying this compound is vacuum distillation .[1][4] This technique separates the product from less volatile impurities and any remaining high-boiling starting materials. Fractional distillation can be particularly useful for separating this compound from the diethyl ethylphosphonate byproduct, although this can be challenging due to their similar boiling points.[2] For higher purity, flash column chromatography on silica (B1680970) gel may be employed.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Solution
Incomplete Reaction Ensure the reaction is heated to a sufficient temperature (typically reflux) and for an adequate duration. Monitor the reaction progress using TLC or GC to confirm the consumption of starting materials.[1]
Loss of Volatile Reagents Use an efficient reflux condenser to prevent the loss of volatile components like methyl iodide.
Side Reactions The formation of byproducts such as diethyl ethylphosphonate can reduce the yield of the desired product. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions.[2][3]
Decomposition during Workup or Purification Avoid excessive heating during distillation, as this can lead to product decomposition. Use a high-vacuum system to lower the distillation temperature.[5]
Issue 2: Presence of Significant Impurities in the Final Product
Possible Cause Solution
Unreacted Triethyl Phosphite Ensure the methyl halide is used in a slight excess to drive the reaction to completion. Purify the crude product using vacuum distillation to remove residual triethyl phosphite.[6]
Contamination with Diethyl Ethylphosphonate This byproduct is difficult to separate due to its similar boiling point to the product.[2] Careful fractional distillation under high vacuum is required. Alternatively, preparative chromatography can be used for small-scale purifications.
Solvent/Reagent Impurities Use high-purity, anhydrous solvents and reagents to prevent the introduction of impurities.

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • Methyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 equivalent).

  • Slowly add methyl iodide (1.0-1.1 equivalents) to the flask. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of ethyl iodide.[1]

  • Once the reaction is complete (as determined by TLC or GC), allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Michaelis_Arbuzov_Reaction triethyl_phosphite Triethyl Phosphite P(OEt)₃ intermediate Phosphonium Intermediate [CH₃P(OEt)₃]⁺I⁻ triethyl_phosphite->intermediate Nucleophilic Attack methyl_iodide Methyl Iodide CH₃I methyl_iodide->intermediate demp This compound CH₃P(O)(OEt)₂ intermediate->demp Dealkylation (SN2) ethyl_iodide Ethyl Iodide EtI intermediate->ethyl_iodide

Caption: Michaelis-Arbuzov synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction triethyl_phosphite Triethyl Phosphite demp This compound triethyl_phosphite->demp Reacts with methyl_iodide Methyl Iodide methyl_iodide->demp ethyl_iodide Ethyl Iodide (in situ) triethyl_phosphite2 Triethyl Phosphite deep Diethyl Ethylphosphonate (Byproduct) triethyl_phosphite2->deep Reacts with ethyl_iodide2 Ethyl Iodide (from main reaction) ethyl_iodide2->deep

Caption: Byproduct formation in this compound synthesis.

Troubleshooting_Workflow start Problem Identification low_yield Low Yield start->low_yield impurities Product Impurities start->impurities check_reaction Check Reaction Conditions (Temp, Time) low_yield->check_reaction check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_purification Optimize Purification (Vacuum, Fractionation) impurities->optimize_purification characterize Characterize Byproducts (NMR, GC-MS) impurities->characterize solution Solution Implemented check_reaction->solution check_reagents->solution optimize_purification->solution characterize->optimize_purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Diethyl Methylphosphonate Synthesis via the Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of diethyl methylphosphonate (B1257008) through the Arbuzov reaction. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Arbuzov reaction for the synthesis of diethyl methylphosphonate?

A1: The Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. In the synthesis of this compound, it involves the reaction of triethyl phosphite (B83602) with a methyl halide, typically methyl iodide, to produce the desired this compound and a byproduct, ethyl iodide.[1] The reaction is thermally driven and proceeds through a phosphonium (B103445) salt intermediate.[2]

Q2: What are the typical reactants and their recommended stoichiometry?

A2: The standard reactants are triethyl phosphite and methyl iodide. While a 1:1 molar ratio is the stoichiometric requirement, it is common practice to use a slight excess of the alkyl halide to ensure complete conversion of the phosphite. However, using a large excess can complicate purification. Some procedures also recommend using a slight excess of triethyl phosphite.[3] A 1:1 molar ratio is a good starting point for optimization.

Q3: What is the most common side reaction, and how can it be minimized?

A3: A frequent side reaction is the formation of diethyl ethylphosphonate.[4] This occurs when the ethyl iodide byproduct reacts with the starting triethyl phosphite. To minimize this, the reaction can be conducted at a temperature that allows for the removal of the lower-boiling ethyl iodide as it is formed. Careful control of the reaction temperature and duration is crucial.

Q4: What are the recommended reaction temperatures and times?

A4: The Arbuzov reaction typically requires elevated temperatures, often in the range of 120-160°C.[2][3] The optimal temperature and reaction time depend on the specific scale and reactants used. Monitoring the reaction progress by techniques such as GC-MS or ³¹P NMR is recommended to determine the point of maximum conversion and avoid prolonged heating, which can lead to side product formation and decomposition.

Q5: How is the product typically purified?

A5: The most common method for purifying this compound is vacuum distillation.[3] This technique allows for the separation of the product from less volatile impurities and any remaining starting materials. Due to the relatively high boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient temperature or time.Ensure the reaction is heated to at least 120°C. Monitor the reaction progress and continue heating until the starting material is consumed.
Purity of reactants.Use freshly distilled triethyl phosphite and high-purity methyl iodide. Triethyl phosphite can oxidize over time.
Side reaction forming diethyl ethylphosphonate.Control the reaction temperature to favor the formation of the desired product and allow for the removal of the ethyl iodide byproduct if possible.
Presence of Unreacted Triethyl Phosphite Insufficient amount of methyl iodide or reaction time.Use a slight molar excess of methyl iodide. Ensure the reaction has gone to completion by monitoring.
Low reaction temperature.Increase the reaction temperature to ensure the reaction rate is sufficient.
Significant Amount of Diethyl Ethylphosphonate Byproduct Reaction of ethyl iodide byproduct with triethyl phosphite.Carefully control the reaction temperature. Purify the product using fractional vacuum distillation to separate the byproduct.[7]
Product Decomposition During Distillation Excessively high distillation temperature.Use a high vacuum to lower the boiling point of the product. A shorter distillation path, such as a Kugelrohr apparatus, can also minimize decomposition.[8]
Reaction Does Not Initiate Low reactivity of the alkyl halide.While methyl iodide is very reactive, ensure it has not degraded. Using a freshly opened or purified bottle is recommended.
Presence of inhibitors in reactants.Purify the reactants before use.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Triethyl PhosphiteC₆H₁₅O₃P166.161560.969
Methyl IodideCH₃I141.9442.42.28
This compoundC₅H₁₃O₃P152.13192-1941.073
Ethyl IodideC₂H₅I155.97721.95

Table 2: Typical Conditions for Arbuzov Reaction of Trialkyl Phosphites

Alkyl HalideTrialkyl PhosphiteTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideTriisopropyl PhosphiteReflux185-90Organic Syntheses[4]
Ethyl IodideTriethyl PhosphiteReflux3~90Organic Syntheses[4]
Bromoacetaldehyde diethyl acetalTriethyl Phosphite160370Organic Syntheses[9]
Chloromethyl phenyl sulfideTriethyl Phosphite150-1601291Organic Syntheses[10]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a reliable procedure for a similar phosphonate (B1237965) synthesis published in Organic Syntheses.[4]

Materials:

  • Triethyl phosphite (166.16 g, 1 mol)

  • Methyl iodide (141.94 g, 1 mol)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Assemble a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite. The apparatus should be protected from atmospheric moisture with a drying tube.

  • Charging Reactants: Charge the round-bottom flask with methyl iodide (141.94 g, 1 mol). Place the triethyl phosphite (166.16 g, 1 mol) in the dropping funnel.

  • Initiation of Reaction: Gently heat the methyl iodide to reflux.

  • Addition of Triethyl Phosphite: Add the triethyl phosphite dropwise from the dropping funnel to the refluxing methyl iodide. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Allow the reaction mixture to cool to room temperature. The crude product is then ready for purification.

  • Purification: Assemble a vacuum distillation apparatus. Carefully transfer the crude reaction mixture to the distillation flask.

  • Distillation: First, distill off the ethyl iodide byproduct at atmospheric pressure (boiling point ~72°C). Then, apply a vacuum and carefully distill the this compound. The boiling point of this compound is approximately 192-194°C at atmospheric pressure, but under vacuum (e.g., ~1 mmHg), it will distill at a significantly lower temperature. A fractionating column can improve the separation from any higher-boiling impurities. Collect the fraction corresponding to pure this compound.

Mandatory Visualizations

Arbuzov_Reaction_Mechanism TriethylPhosphite Triethyl Phosphite (EtO)₃P PhosphoniumSalt Phosphonium Salt Intermediate [(EtO)₃P-CH₃]⁺ I⁻ TriethylPhosphite->PhosphoniumSalt SN2 Attack MethylIodide Methyl Iodide CH₃I MethylIodide->PhosphoniumSalt DiethylMethylphosphonate This compound (EtO)₂P(O)CH₃ PhosphoniumSalt->DiethylMethylphosphonate Dealkylation (SN2) EthylIodide Ethyl Iodide EtI PhosphoniumSalt->EthylIodide

Caption: Mechanism of the Arbuzov reaction for this compound synthesis.

Experimental_Workflow Start Start Setup Assemble Dry Reaction Apparatus Start->Setup Charge Charge Flask with Methyl Iodide Setup->Charge Add Add Triethyl Phosphite Dropwise Charge->Add Reflux Heat under Reflux (1-2 hours) Add->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Workup (Crude Product) Cool->Workup Purify Purify by Vacuum Distillation Workup->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low Yield? IncompleteReaction Check for Incomplete Reaction (TLC, GC-MS, NMR) Start->IncompleteReaction Yes SideProducts Analyze for Side Products (e.g., Diethyl ethylphosphonate) Start->SideProducts No IncreaseTempTime Increase Temperature/Time IncompleteReaction->IncreaseTempTime Incomplete CheckPurity Verify Reactant Purity IncompleteReaction->CheckPurity Still Incomplete OptimizeDistillation Optimize Fractional Vacuum Distillation SideProducts->OptimizeDistillation Present Success Yield Optimized SideProducts->Success Absent IncreaseTempTime->Success CheckPurity->Success OptimizeDistillation->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Horner-Wadsworth-Emmons Reactions with Diethyl(2-methoxyethyl)phosphonate (DEMP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Diethyl(2-methoxyethyl)phosphonate (DEMP) is a non-standard reagent for the Horner-Wadsworth-Emmons (HWE) reaction, and there is currently no specific data available in the peer-reviewed literature regarding its stereoselective performance. The information provided in this technical support center is based on established principles of the HWE reaction and extrapolations from structurally similar phosphonates. Researchers should consider this guidance as a starting point for their own optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized advantage of using DEMP in a Horner-Wadsworth-Emmons reaction?

A1: The primary hypothesized advantage of using DEMP lies in the potential for the 2-methoxyethyl groups to influence the stereochemical outcome of the reaction through chelation. The oxygen atom in the ether linkage could coordinate to the metal cation of the base (e.g., Li⁺, Na⁺, K⁺), forming a more rigid transition state. This chelation could favor the formation of one oxaphosphetane intermediate over the other, potentially leading to enhanced stereoselectivity (either E or Z) compared to standard diethyl or dimethyl phosphonates.

Q2: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?

A2: The Horner-Wadsworth-Emmons reaction is a chemical process that produces an alkene from the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The reaction generally proceeds in three key steps:

  • Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.[1]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This step is typically the rate-limiting step.[1]

  • Elimination: The intermediate rearranges to form a four-membered ring called an oxaphosphetane, which then collapses to yield the alkene and a water-soluble dialkyl phosphate (B84403) byproduct.[1]

Q3: How can I synthesize Diethyl(2-methoxyethyl)phosphonate (DEMP)?

Q4: How do I determine the E/Z ratio of the resulting alkene?

A4: The E/Z ratio of the alkene product is most commonly determined using ¹H NMR spectroscopy. The coupling constants (J-values) of the vinylic protons are diagnostic of the alkene geometry. Generally, trans (E) isomers exhibit larger coupling constants (typically 12-18 Hz), while cis (Z) isomers show smaller coupling constants (typically 6-12 Hz).[2] The ratio of the isomers can be quantified by integrating the signals corresponding to the vinylic protons of each isomer. For trisubstituted alkenes, Nuclear Overhauser Effect (NOE) NMR experiments can be used to determine the stereochemistry.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low or no product yield 1. Incomplete deprotonation of DEMP. 2. Low reactivity of the aldehyde or ketone. 3. Steric hindrance. 4. Reaction temperature is too low.1. Use a stronger base (e.g., n-BuLi, LDA instead of NaH). 2. Increase the reaction temperature or prolong the reaction time. 3. Use a less sterically hindered aldehyde/ketone if possible. 4. For ketones, which are less reactive, stronger conditions may be needed.[4]
Poor E/Z selectivity 1. The inherent stereochemical preference of the DEMP-aldehyde combination under the chosen conditions is low. 2. Reaction temperature is too high, leading to equilibration of intermediates. 3. The choice of base and solvent is not optimal for stereocontrol.1. Screen different bases (NaH, KHMDS, LiHMDS) and solvents (THF, DME, Toluene). The cation can significantly influence selectivity.[1] 2. Perform the reaction at a lower temperature (e.g., -78 °C). 3. For potential Z-selectivity, consider using potassium bases with a crown ether (e.g., KHMDS/18-crown-6) to create a "naked" anion.[5]
Formation of β-hydroxy phosphonate byproduct 1. The elimination of the phosphate is slow. This is more common with non-stabilized phosphonates.[1]1. Increase the reaction temperature after the initial addition of the aldehyde. 2. In a separate step, the isolated β-hydroxy phosphonate can be treated with a reagent like diisopropylcarbodiimide to induce elimination.[1]
Difficulty in removing the phosphate byproduct 1. Incomplete hydrolysis of the phosphate ester.1. Ensure the aqueous workup is sufficient to hydrolyze and dissolve the phosphate salt. Multiple extractions with water may be necessary.

Data Presentation: E/Z Selectivity in HWE Reactions

The following tables summarize the effect of various reaction parameters on the E/Z selectivity of HWE reactions with standard phosphonate reagents. This data is provided for comparative purposes and to guide the optimization of reactions with DEMP.

Table 1: Effect of Base Cation and Temperature on E/Z Ratio

PhosphonateAldehydeBaseSolventTemperature (°C)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF25>95:5
Triethyl phosphonoacetateHeptanalLiHMDSTHF-78 to 2090:10
Triethyl phosphonoacetateHeptanalNaHMDSTHF-78 to 2085:15
Triethyl phosphonoacetateHeptanalKHMDSTHF-78 to 2070:30
Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS, 18-crown-6THF-78<5:95

Data compiled from various sources and general observations in organic synthesis.[1]

Table 2: Effect of Phosphonate Structure on Z-Selectivity (Still-Gennari Conditions)

PhosphonateAldehydeBase/AdditiveSolventTemperature (°C)E/Z Ratio
Diethyl phosphonoacetateBenzaldehydeKHMDS, 18-crown-6THF-7850:50
Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS, 18-crown-6THF-78<5:95
Bis(2,2,2-trifluoroethyl) phosphonoacetateCyclohexanecarboxaldehydeKHMDS, 18-crown-6THF-788:92

This table highlights the dramatic effect of electron-withdrawing groups on the phosphonate to favor the Z-isomer.

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction with DEMP (for Optimization)

This protocol provides a starting point for the olefination of an aldehyde with DEMP. Optimization of the base, solvent, and temperature will be crucial to achieve high stereoselectivity.

Materials:

  • Diethyl(2-methoxyethyl)phosphonate (DEMP)

  • Aldehyde

  • Anhydrous solvent (e.g., THF, DME, Toluene)

  • Base (e.g., NaH (60% dispersion in mineral oil), n-BuLi, KHMDS)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, diethyl ether) and column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the base (1.1 equivalents).

    • If using NaH, wash the mineral oil with anhydrous hexanes and carefully decant the hexanes under a stream of nitrogen.

    • Add anhydrous solvent (e.g., THF) to the flask and cool to the desired temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi or KHMDS).

    • Slowly add a solution of DEMP (1.0 equivalent) in the anhydrous solvent to the stirred suspension of the base.

    • Stir the mixture for 30-60 minutes at the same temperature to ensure complete formation of the carbanion.

  • Reaction with the Aldehyde:

    • To the solution of the phosphonate carbanion, add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.

    • Allow the reaction to stir at the chosen temperature for a set period (e.g., 2-4 hours), then gradually warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the E and Z isomers and remove any remaining byproducts.

Mandatory Visualizations

HWE_Troubleshooting start Start HWE Reaction with DEMP check_yield Is the yield acceptable? start->check_yield low_yield Low/No Yield check_yield->low_yield No check_selectivity Is stereoselectivity acceptable? check_yield->check_selectivity Yes troubleshoot_yield Troubleshoot Yield: - Stronger base? - Higher temperature? - Longer reaction time? low_yield->troubleshoot_yield troubleshoot_yield->start Re-run poor_selectivity Poor E/Z Selectivity check_selectivity->poor_selectivity No end_product Desired Product check_selectivity->end_product Yes troubleshoot_selectivity Troubleshoot Selectivity: - Lower temperature? - Screen bases (Li, Na, K)? - Screen solvents (THF, DME)? - Add crown ether with K+ base? poor_selectivity->troubleshoot_selectivity troubleshoot_selectivity->start Re-run

Caption: Troubleshooting workflow for HWE reactions with DEMP.

DEMP_Chelation_Hypothesis cluster_TS Hypothetical Chelation in Transition State cluster_demp_sidechain P P(O)(OEt)₂ C_alpha C P->C_alpha M M⁺ P->M O R1 C_alpha->R1 C_carbonyl C C_alpha->C_carbonyl C1 CH₂ O_carbonyl O C_carbonyl->O_carbonyl R2 C_carbonyl->R2 H H C_carbonyl->H O_carbonyl->M O_ether O O_ether->M Me Me O_ether->Me C2 CH₂ C2->O_ether

References

Troubleshooting low yields in diethyl methylphosphonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of diethyl methylphosphonate (B1257008).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing diethyl methylphosphonate and what is the general reaction scheme?

A1: The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide, like methyl iodide or methyl bromide, to form a dialkyl alkylphosphonate.[2] The trivalent phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic alkyl halide. This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation, typically via an SN2 mechanism by the halide ion, to yield the final pentavalent phosphonate (B1237965) product and an ethyl halide byproduct.[1]

Q2: What are the most common causes for low yields in the this compound synthesis?

A2: Low yields can stem from several factors including incomplete reactions, the formation of side products, and difficulties during product isolation. Key issues include the low reactivity of the chosen alkyl halide, steric hindrance, inappropriate reaction temperatures, and competing side reactions. For instance, the ethyl halide byproduct can react with the triethyl phosphite starting material, leading to the formation of diethyl ethylphosphonate as an impurity.[3]

Q3: How can the formation of side products be minimized?

A3: To minimize side products, reaction conditions must be carefully controlled. One effective strategy is to remove the volatile ethyl halide byproduct (e.g., ethyl bromide or ethyl iodide) from the reaction mixture as it forms. This can be achieved by distillation, which shifts the equilibrium towards the desired product and prevents the byproduct from reacting with the starting phosphite.[4][5] Additionally, using a less sterically hindered phosphite can help reduce unwanted reactions.[2]

Q4: What is the optimal temperature for the reaction?

A4: The optimal temperature depends on the reactivity of the specific alkyl halide being used. The reaction is often conducted at elevated temperatures, typically between 120-160°C, to ensure a sufficient reaction rate.[1][5] However, excessively high temperatures can promote side reactions. It is crucial to monitor the reaction's progress using techniques like TLC or ³¹P NMR to determine the ideal temperature and reaction time for the specific substrates.[5] For less reactive alkyl halides, a higher temperature or longer reaction time may be necessary.

Q5: What is the recommended method for purifying the final this compound product?

A5: The most effective method for purifying this compound is vacuum distillation.[1][5] This technique allows for the separation of the desired product from less volatile impurities and any unreacted starting materials. It is also crucial for removing the ethyl bromide or iodide byproduct.[1] For reactions that use a catalyst, purification via column chromatography on silica (B1680970) gel may be required.[5]

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields and provides actionable solutions.

Issue 1: Reaction is Slow or Fails to Reach Completion

Possible CauseRecommended Solution
Low Reactivity of Alkyl Halide The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the trend: R-I > R-Br > R-Cl.[2] If using a less reactive halide (e.g., methyl chloride), consider switching to methyl bromide or methyl iodide. Alternatively, the use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), can increase the reaction rate even at room temperature.[5]
Steric Hindrance Significant steric bulk on either the phosphite or the alkyl halide can impede the SN2 reaction. If possible, opt for less sterically hindered reagents.[2]
Insufficient Reaction Time or Temperature Ensure the reaction is allowed to proceed for a sufficient duration. Monitor its progress via TLC, GC, or NMR. If the reaction stalls, consider gradually increasing the temperature. Heating the reaction mixture to reflux (typically 120-150 °C) is common practice.[1]

Issue 2: Significant Formation of Side Products

Possible CauseRecommended Solution
Reaction with Byproduct Alkyl Halide The ethyl halide generated during the reaction can react with the triethyl phosphite starting material. To prevent this, use a setup that allows for the removal of the volatile ethyl halide from the reaction mixture by distillation as it is formed.[5]
Formation of Diethyl Ethylphosphonate This impurity can form when the liberated ethyl iodide reacts with the starting triethyl phosphite.[3] This is another reason why removing the ethyl halide byproduct during the reaction is beneficial.
Use of α-Halo Ketones If using an α-halo ketone as a substrate, the Perkow reaction can compete with the Michaelis-Arbuzov reaction. To favor the desired Arbuzov product, consider using an α-iodo ketone or increasing the reaction temperature.[5]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite

  • Methyl iodide

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Add one molar equivalent of triethyl phosphite to the flask.

  • Slowly add one molar equivalent of methyl iodide. The reaction can be exothermic, so controlled addition is important.[3]

  • Heat the reaction mixture to reflux and maintain for several hours. The exact time will depend on the scale and specific conditions.

  • Monitor the reaction's progress by observing the distillation of the ethyl iodide byproduct or by using analytical techniques like TLC or ³¹P NMR.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to separate the this compound from any remaining starting materials and high-boiling impurities.[1]

Protocol 2: Catalyzed Synthesis of Diethyl Benzylphosphonate (Illustrative Example)

This protocol demonstrates a milder, catalyzed version of the reaction which can be adapted for other alkyl halides.[5]

Materials:

Procedure:

  • Dissolve benzyl bromide in dichloromethane in a round-bottom flask.

  • Add triethyl phosphite to the solution.

  • Add the zinc bromide catalyst to the mixture at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Michaelis_Arbuzov_Pathway cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation TriethylPhosphite Triethyl Phosphite (P(OEt)₃) PhosphoniumSalt Phosphonium Salt Intermediate [(EtO)₃P⁺-CH₃] I⁻ TriethylPhosphite->PhosphoniumSalt Sɴ2 Attack MethylIodide Methyl Iodide (CH₃I) MethylIodide->PhosphoniumSalt DiethylMethylphosphonate This compound (CH₃P(O)(OEt)₂) PhosphoniumSalt->DiethylMethylphosphonate Sɴ2 Attack by I⁻ on Ethyl Group EthylIodide Ethyl Iodide (EtI) PhosphoniumSalt->EthylIodide

Caption: The Michaelis-Arbuzov reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Is Reaction Conversion Low? Start->CheckConversion CheckSideProducts Are Side Products Present? CheckConversion->CheckSideProducts No IncreaseTempTime Increase Temperature/Time CheckConversion->IncreaseTempTime Yes RemoveByproduct Distill Off Volatile Byproduct (Et-X) CheckSideProducts->RemoveByproduct Yes OptimizePurification Optimize Purification (Vacuum Distillation) CheckSideProducts->OptimizePurification No UseCatalyst Use Catalyst (e.g., ZnBr₂) IncreaseTempTime->UseCatalyst ChangeHalide Use More Reactive Halide (I > Br > Cl) UseCatalyst->ChangeHalide ChangeHalide->CheckSideProducts RemoveByproduct->OptimizePurification End Yield Improved OptimizePurification->End

Caption: Troubleshooting workflow for low yields in this compound reactions.

References

Technical Support Center: Catalyst Deactivation in Diethyl Methylphosphonate (DEMP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of diethyl methylphosphonate (B1257008) (DEMP). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for diethyl methylphosphonate (DEMP) has significantly decreased over several runs using the same catalyst. What are the potential causes?

A1: A gradual decrease in DEMP yield is a common indicator of catalyst deactivation. The primary causes can be broadly categorized into three mechanisms: chemical poisoning, fouling or coking, and thermal degradation.[1][2][3][4]

  • Chemical Poisoning: Impurities in the reactants (e.g., triethyl phosphite (B83602), methyl iodide) or from the reaction environment can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons for metal-based catalysts include compounds containing sulfur, phosphorus, and heavy metals.[3]

  • Fouling/Coking: This involves the physical deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface and within its pores.[1][3] In processes similar to DEMP synthesis, the accumulation of phosphates, carbonates, and formates has been identified as a major factor in catalyst deactivation.[5]

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area.[1][3] This is particularly relevant for supported metal catalysts.

Q2: I observed a sudden and dramatic drop in catalyst activity. What is the most likely reason?

A2: A sudden and significant loss of activity often points towards acute catalyst poisoning. This can occur if a high concentration of a potent poison is introduced into the reactor, for example, through a contaminated batch of reactants. It is crucial to analyze the purity of your starting materials.

Q3: How can I identify the specific cause of my catalyst's deactivation?

A3: A systematic approach involving catalyst characterization is essential to pinpoint the root cause of deactivation.[4] The following table outlines key characterization techniques and their applications in diagnosing deactivation mechanisms.

Deactivation MechanismCharacterization TechniqueInformation Obtained
Poisoning X-ray Photoelectron Spectroscopy (XPS)Identifies the elemental composition of the catalyst surface, revealing the presence of poisons.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Quantifies the amount of poisoning elements on the catalyst.
Fouling/Coking Thermogravimetric Analysis (TGA)Measures the amount of deposited coke by monitoring weight loss upon heating.
Brunauer-Emmett-Teller (BET) Surface Area AnalysisDetermines the surface area and pore volume of the catalyst, which are reduced by fouling.[4]
Fourier-Transform Infrared Spectroscopy (FTIR)Identifies the functional groups of adsorbed species on the catalyst surface.
Sintering Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the catalyst morphology and particle size distribution to detect agglomeration.
X-ray Diffraction (XRD)Measures the crystallite size of the active phase.

Q4: Are there any strategies to prevent or minimize catalyst deactivation during DEMP synthesis?

A4: Yes, several preventative measures can be taken to extend the life of your catalyst:

  • Reactant Purification: Ensure high purity of all reactants (e.g., triethyl phosphite, methyl iodide) to minimize the introduction of catalyst poisons.[6]

  • Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to mitigate thermal degradation.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants.

  • Catalyst Selection: Choose a catalyst that is known for its stability under the specific reaction conditions. For instance, modifying catalyst supports or adding promoters can enhance stability.

Q5: Can a deactivated catalyst be regenerated? If so, how?

A5: Catalyst regeneration is often possible, depending on the deactivation mechanism.

  • For Coking/Fouling: A common method is to burn off the carbonaceous deposits in a controlled manner using a stream of air or a mixture of an inert gas and oxygen at elevated temperatures.[1]

  • For Reversible Poisoning: In some cases, poisons can be removed by washing the catalyst with a suitable solvent or by a specific chemical treatment.

  • For Sintering: Sintering is generally irreversible. In this case, the catalyst will likely need to be replaced.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting common issues related to catalyst deactivation in DEMP synthesis.

Symptom Potential Cause Recommended Action
Gradual decrease in reaction rate and yield over multiple cycles.Coking/Fouling or slow poisoning.1. Perform TGA and BET analysis on the spent catalyst to check for coke deposition and surface area loss. 2. Analyze reactants for low-level impurities. 3. Attempt catalyst regeneration via controlled oxidation.
Sudden and sharp drop in catalyst activity.Acute poisoning.1. Immediately analyze the last batch of reactants for contaminants. 2. Perform XPS or ICP-MS on the deactivated catalyst to identify the poison. 3. If the poison is identified and the poisoning is reversible, attempt a chemical wash. Otherwise, replace the catalyst.
Change in product selectivity.Change in active sites due to poisoning or structural changes.1. Characterize the spent catalyst using techniques like TEM and XRD to look for morphological changes. 2. Review the reaction temperature profile for any excursions that could have caused thermal degradation.
Increased pressure drop across the reactor bed (for fixed-bed reactors).Fouling/Coking leading to blockage of the catalyst bed.1. Visually inspect the catalyst bed. 2. Perform TGA on a sample of the catalyst to confirm coke deposition. 3. Regenerate the catalyst or replace it if regeneration is not effective.

Experimental Protocols

Protocol 1: Catalyst Activity Testing
  • Reactor Setup: A standard fixed-bed or batch reactor suitable for the reaction conditions.

  • Catalyst Loading: Accurately weigh and load a specific amount of the fresh catalyst into the reactor.

  • Reaction Conditions:

    • Reactants: Triethyl phosphite and a methylating agent (e.g., methyl iodide).

    • Temperature: Maintain a constant, controlled temperature (e.g., 150-180°C).

    • Pressure: Maintain a constant pressure, if applicable.

    • Atmosphere: Inert (e.g., Nitrogen).

  • Reaction Monitoring: Take samples from the reaction mixture at regular intervals.

  • Analysis: Analyze the samples using Gas Chromatography (GC) to determine the conversion of triethyl phosphite and the yield of this compound.

  • Data Recording: Plot the yield of DEMP as a function of time to determine the initial reaction rate.

  • Post-Reaction: After the reaction, cool the reactor, and carefully recover the catalyst for further analysis or reuse.

Protocol 2: Catalyst Regeneration by Calcination

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Catalyst Recovery: Carefully recover the deactivated catalyst from the reactor.

  • Drying: Dry the catalyst in an oven at a low temperature (e.g., 100-120°C) to remove any residual solvent.

  • Calcination Setup: Place the dried catalyst in a ceramic crucible inside a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen) to remove air.

  • Heating Program:

    • Ramp up the temperature to the desired calcination temperature (e.g., 400-500°C) under a flow of inert gas. The optimal temperature will depend on the specific catalyst and the nature of the coke.

    • Once the target temperature is reached, gradually introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O2).

    • Hold at this temperature for a set period (e.g., 2-4 hours) to burn off the carbonaceous deposits.

  • Cooling: After the calcination period, switch back to a pure inert gas flow and allow the furnace to cool down to room temperature.

  • Post-Regeneration Analysis: Characterize the regenerated catalyst using techniques like BET surface area analysis to confirm the removal of coke and the restoration of surface area. Test its activity using Protocol 1.

Visualizations

Catalyst_Deactivation_Troubleshooting Start Decreased DEMP Yield Gradual_Decline Gradual Decline? Start->Gradual_Decline Sudden_Drop Sudden Drop? Start->Sudden_Drop Coking_Fouling Coking / Fouling Gradual_Decline->Coking_Fouling Yes Slow_Poisoning Slow Poisoning Gradual_Decline->Slow_Poisoning Yes Sintering Sintering Gradual_Decline->Sintering Yes Acute_Poisoning Acute Poisoning Sudden_Drop->Acute_Poisoning Yes Characterize_Gradual Characterize Catalyst (TGA, BET, TEM) Coking_Fouling->Characterize_Gradual Slow_Poisoning->Characterize_Gradual Sintering->Characterize_Gradual Regenerate Regenerate Catalyst (e.g., Calcination) Characterize_Gradual->Regenerate Analyze_Reactants Analyze Reactants (GC-MS, etc.) Acute_Poisoning->Analyze_Reactants Characterize_Sudden Characterize Catalyst (XPS, ICP-MS) Acute_Poisoning->Characterize_Sudden Replace_Catalyst Replace Catalyst Analyze_Reactants->Replace_Catalyst Characterize_Sudden->Replace_Catalyst

Caption: Troubleshooting workflow for catalyst deactivation in DEMP synthesis.

Deactivation_Mechanisms cluster_poisoning Poisoning cluster_fouling Fouling / Coking cluster_sintering Sintering Catalyst Active Catalyst Poisoned_Catalyst Poisoned Catalyst (Inactive Site) Fouled_Catalyst Fouled Catalyst (Blocked Pores) Sintered_Catalyst Sintered Catalyst (Reduced Surface Area) Poison Poison Molecule (e.g., Sulfur compound) Poison->Poisoned_Catalyst Adsorption Coke Coke Precursors Coke->Fouled_Catalyst Deposition Heat High Temperature Heat->Sintered_Catalyst Agglomeration

Caption: Major mechanisms of catalyst deactivation.

References

Preventing hydrolysis of diethyl methylphosphonate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request directly.## Technical Support Center: Diethyl Methylphosphonate (B1257008)

Welcome to the technical support center for handling diethyl methylphosphonate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent its hydrolysis during experimental workups.

Troubleshooting Guide: Preventing Hydrolysis During Workup

Q1: My yield of this compound is significantly lower than expected after an aqueous workup. How can I diagnose and prevent product loss?

A1: Low yield after a workup is frequently caused by the hydrolysis of the phosphonate (B1237965) ester back to its corresponding phosphonic acid, which is then lost to the aqueous phase. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1]

Diagnostic Steps:

  • Check the pH of Aqueous Layers: After your extraction, use pH paper to test the aqueous layer. A pH value significantly below 6 or above 8 suggests that acidic or basic residues from your reaction are promoting hydrolysis.

  • Analyze the Aqueous Layer: If possible, acidify the aqueous layer and extract it with a more polar solvent. Use a technique like ³¹P NMR spectroscopy to check for the presence of methylphosphonic acid. A significant shift in the phosphorus signal will confirm the hydrolyzed product.

Preventative Measures:

  • Neutralize the Reaction Mixture: Before beginning the aqueous workup, carefully neutralize the crude reaction mixture. If the reaction was run under acidic conditions, a dilute solution of sodium bicarbonate can be added until effervescence ceases. For basic reactions, a dilute acid like ammonium (B1175870) chloride can be used.

  • Use a Buffered Wash: Instead of pure water, use a buffered wash solution at a neutral pH (e.g., a phosphate (B84403) buffer at pH 7) for the initial extraction steps.

  • Minimize Contact Time: Perform aqueous washes quickly and avoid letting the biphasic mixture sit for extended periods.

Q2: I am purifying this compound via column chromatography on silica (B1680970) gel and observing product degradation. What is happening and how can I fix it?

A2: Standard silica gel is slightly acidic and can have surface hydroxyl groups that catalyze the hydrolysis of sensitive compounds like phosphonate esters, especially if using protic solvents like methanol (B129727) in the eluent.

Troubleshooting & Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1% v/v).[2] The slurry is then concentrated and packed as usual.

  • Use a Buffered Mobile Phase: Incorporating a small amount of a buffer or a non-nucleophilic base into the eluent can maintain a neutral environment on the column.

  • Switch to an Alternative Stationary Phase: If hydrolysis persists, consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica like C18 (if the compound is sufficiently nonpolar).

  • Avoid Protic Solvents: If possible, avoid using alcohols (e.g., methanol) in your eluent, as they can participate in hydrolysis or transesterification. A system of hexanes and diethyl ether or ethyl acetate (B1210297) is often effective.[3]

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound most stable?

A1: this compound is most stable at a neutral pH (~7).[4] It undergoes hydrolysis more rapidly in strongly acidic solutions and is also susceptible to base-catalyzed hydrolysis.[4][5] The optimal pH for the hydrolysis of similar phosphate esters has been reported to be around pH 4.[4] Therefore, maintaining neutral conditions during workup and storage is critical to preserving the ester.[1]

Q2: Can I use strong acids or bases to clean glassware after a reaction with this compound?

A2: Yes. In fact, strong acids (like concentrated HCl) and strong bases (like NaOH solutions) are used for the intentional and complete hydrolysis of phosphonate esters to their corresponding phosphonic acids.[5][6] Therefore, these reagents are effective for cleaning and removing residual material from glassware.

Q3: Is this compound sensitive to heat during purification?

A3: Yes, high temperatures can promote decomposition. Attempting to purify phosphonate esters using standard vacuum distillation at high temperatures can lead to extensive decomposition.[7] If distillation is the chosen method of purification, it is crucial to use a high-vacuum source to lower the boiling point. Techniques like Kugelrohr or wiped-film molecular distillation are preferred as they minimize the thermal stress on the compound by reducing its residence time at high temperatures.[7]

Q4: What is a reliable, non-hydrolytic workup procedure for a reaction mixture containing this compound?

A4: A standard "neutral workup" is the most reliable method. This procedure strictly avoids acidic or basic aqueous solutions. A detailed protocol is provided in the "Experimental Protocols" section below. The key steps involve washing with neutral solutions like water and saturated sodium chloride (brine) to remove water-soluble impurities without causing hydrolysis.[7]

Data Presentation

Table 1: Summary of Conditions Affecting this compound Stability

ConditionEffect on StabilityRationaleSource(s)
Strongly Acidic (pH < 4) Low Stability Acid-catalyzed hydrolysis is rapid. Used for intentional deprotection.[4][5][6]
Weakly Acidic (pH 4-6) Moderate Stability Hydrolysis rate is significant, especially with heat.[4]
Neutral (pH ~7) High Stability Hydrolysis is very slow at room temperature.[1][4]
Basic (pH > 8) Low Stability Base-catalyzed hydrolysis occurs; rate increases with [OH⁻].[5][8]
Elevated Temperature Decreased Stability Significantly accelerates the rate of both acid and base-catalyzed hydrolysis.[4][7][9]
Anhydrous Conditions High Stability Prevents hydrolysis by removing the necessary water reactant.[1]

Experimental Protocols

Protocol 1: General Procedure for a Neutral Aqueous Workup

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of hydrolysis.

  • Quench Reaction (if necessary): Once the reaction is complete, cool the mixture to room temperature. If reactive reagents are present, quench them appropriately (e.g., by adding a proton source like anhydrous ethanol (B145695) for organometallic reagents).[3]

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (B109758) (2-3 times the volume of the initial reaction solvent).[7]

  • Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous layer. This step removes bulk water-soluble impurities.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride solution (brine) to the organic layer.[7] Shake, separate the layers, and discard the aqueous (brine) layer. This step helps to break up any emulsions and removes the majority of the dissolved water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Allow it to stand for 10-15 minutes.

  • Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound via high-vacuum distillation or column chromatography using a deactivated stationary phase as required.[2][3][7]

Mandatory Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Protonation Protonated Intermediate (Activated P=O) A_Start->A_Protonation + H⁺ A_Attack Pentacoordinate Intermediate A_Protonation->A_Attack + H₂O (Nucleophilic Attack) A_End Methylphosphonic Acid Monoethyl Ester + Ethanol A_Attack->A_End - H⁺ B_Start This compound B_Attack Pentacoordinate Intermediate B_Start->B_Attack + OH⁻ (Nucleophilic Attack) B_End Ethyl Methylphosphonate Anion + Ethoxide B_Attack->B_End Elimination Workup_Workflow start Crude Reaction Mixture check_ph Is mixture strongly acidic or basic? start->check_ph neutralize Neutralize carefully (e.g., NaHCO₃ or NH₄Cl soln.) check_ph->neutralize Yes dilute Dilute with immiscible organic solvent check_ph->dilute No neutralize->dilute wash Wash with H₂O and/or Brine dilute->wash dry Dry organic layer (e.g., MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification Required? concentrate->purify distill High-vacuum distillation (Kugelrohr / Wiped-film) purify->distill Yes (Thermally Stable) chrom Chromatography (Deactivated Silica) purify->chrom Yes (Thermally Labile) end Pure Product purify->end No distill->end chrom->end

References

Technical Support Center: Scaling Up the Synthesis of Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of diethyl methylphosphonate (B1257008). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing diethyl methylphosphonate?

A1: The most prevalent and scalable methods for synthesizing this compound are the Michaelis-Arbuzov reaction and variations of reactions starting from methylphosphonous dichloride. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide.[1] Methods involving methylphosphonous dichloride often react it with ethanol (B145695) in the presence of a base.[2]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: A major safety concern, particularly with the Michaelis-Arbuzov reaction, is the potential for a runaway reaction due to its highly exothermic nature.[3] Careful control of the reaction temperature, catalyst levels, and the rate of reagent addition is crucial to prevent this. When using reagents like methylphosphonous dichloride, appropriate handling procedures for corrosive and reactive chemicals are necessary.

Q3: How can I minimize the formation of byproducts in the synthesis of this compound?

A3: Minimizing byproduct formation can be achieved by carefully controlling reaction conditions. For instance, in the Michaelis-Arbuzov reaction, the formation of diethyl ethylphosphonate as a byproduct can occur.[4] Using the appropriate stoichiometry of reactants and maintaining optimal reaction temperatures can help reduce this. In methods using methylphosphonous dichloride, controlling the pH and the rate of addition of reactants is critical to avoid the formation of impurities.

Q4: What are the most effective methods for purifying this compound at a larger scale?

A4: Vacuum distillation is the most common and effective method for purifying this compound on a larger scale.[1] However, product decomposition can occur at high temperatures. Therefore, using a high-vacuum system to lower the distillation temperature is recommended. In some cases, wiped-film or molecular still distillation can provide higher yields and purity, especially for larger-scale reactions, as it minimizes the thermal stress on the product.[5]

Q5: Can this compound be purified by column chromatography?

A5: While flash column chromatography can be used for purification, it may be less practical for large-scale synthesis. A common issue is the co-elution of the product with impurities, such as unreacted triethyl phosphite.[1] Careful selection of the eluent system and an appropriate ratio of silica (B1680970) gel to the crude product are necessary for successful separation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS.[6]- Use a slight excess of the limiting reagent to drive the reaction to completion.
Side reactions or byproduct formation.- Optimize the reaction temperature and catalyst concentration.[3]- In reactions involving bases, carefully control the pH to minimize side reactions.
Runaway Reaction Highly exothermic nature of the reaction (e.g., Michaelis-Arbuzov).- Implement strict temperature control using an appropriate cooling system.- Add the exothermic reagent dropwise to manage the heat evolution.[3]- For larger scales, consider using a semi-batch reactor for better heat management.
Product Decomposition High reaction temperatures.- Conduct the reaction at the lowest effective temperature.- Minimize the reaction time once the conversion is complete.
Presence of acidic or basic impurities.- Neutralize the reaction mixture before any high-temperature steps like distillation.[1]
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete removal of volatile impurities (e.g., triethyl phosphite) by vacuum distillation. Insufficient vacuum.- Ensure your vacuum system can achieve the necessary low pressure. Check for any leaks in the distillation setup.[1]
Incorrect distillation temperature.- Carefully control the head temperature during distillation to separate fractions effectively.[1]
Product decomposition during vacuum distillation. Excessive heating temperature.- Use a high vacuum to lower the boiling point of the product and distill at a lower temperature.[1]- Use a wiped-film or molecular still for larger quantities to minimize the residence time at high temperatures.[5]
Prolonged heating time.- Once lower-boiling impurities are removed, distill the product fraction as efficiently as possible.[1]
Difficulty in separating impurities by column chromatography. Co-elution of product and impurities.- Optimize the solvent system for better separation on TLC before attempting column chromatography.- Use an appropriate ratio of silica gel to the crude product (e.g., 50:1 to 100:1 by weight).[7]

Data Presentation

Table 1: Comparison of Scaled-Up Synthesis Methods for this compound and Related Compounds
Method Reactants Scale Reaction Temperature (°C) Reaction Time Yield (%) Purity (%) Reference
Michaelis-Arbuzov typeDiethyl phosphite, Methyl chlorideNot Specified50 - 2001 - 12 h78.6 - 92.498.2 - 98.8[8]
From Methylphosphonous DichlorideMethylphosphonous dichloride, Ethanol, Sodium HydrideLaboratory-5Not Specified43.786.6[2]
Pudovik-type Reaction (for a related α-hydroxyphosphonate)Diethyl phosphite, Paraformaldehyde, TriethylamineUp to 4x lab scale120 - 1304 h89 - 94>97[5]

Experimental Protocols

Protocol 1: Synthesis of a Diethyl Phosphonate via Michaelis-Arbuzov Reaction (General Procedure)

This protocol is a general representation of the Michaelis-Arbuzov reaction and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkyl halide (e.g., methyl iodide).

  • Reagent Addition: Slowly add triethyl phosphite to the flask. The reaction can be highly exothermic, so controlled addition is crucial. For larger scales, the use of an addition funnel and external cooling is recommended.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the volatile byproduct (e.g., ethyl iodide) and any excess triethyl phosphite under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.[6]

Protocol 2: Synthesis from Methylphosphonous Dichloride (General Procedure)

This protocol is a general representation and requires optimization.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add ethanol and a suitable solvent.

  • Base Addition: Cool the mixture and slowly add a base (e.g., sodium hydride or an amine) while maintaining a low temperature.

  • Reactant Addition: Slowly add methylphosphonous dichloride to the reaction mixture via the addition funnel, ensuring the temperature remains low.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until completion, as monitored by an appropriate analytical technique.

  • Work-up: Quench the reaction mixture and separate the organic layer. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: After removing the solvent, purify the product by vacuum distillation.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactant_prep Reactant Preparation (e.g., Triethyl phosphite, Methyl halide) reaction Controlled Reaction (e.g., Michaelis-Arbuzov) reactant_prep->reaction 1. Add reactants monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring 2. Sample periodically workup Aqueous Work-up (Quenching, Extraction) monitoring->workup 3. Upon completion drying Drying (Anhydrous MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification analysis Product Analysis (NMR, GC-MS, Purity) purification->analysis

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check for complete conversion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp check_stoichiometry Verify reactant stoichiometry incomplete->check_stoichiometry workup_loss Investigate work-up losses (e.g., extraction efficiency) complete->workup_loss side_reactions Consider side reactions (Optimize conditions) complete->side_reactions

Caption: A logical diagram for troubleshooting low product yield during synthesis.

References

Technical Support Center: Diethyl Methylphosphonate (DEMP) Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the decomposition of diethyl methylphosphonate (B1257008) (DEMP).

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for Diethyl Methylphosphonate (DEMP)?

A1: The primary decomposition pathways for DEMP are thermal decomposition (pyrolysis), hydrolysis, and catalytic decomposition. Thermal decomposition typically involves the cleavage of the P-O and C-O bonds, leading to the formation of smaller volatile compounds. Hydrolysis involves the reaction of DEMP with water to break the ester bonds. Catalytic decomposition utilizes catalysts, often metal oxides, to facilitate the breakdown of DEMP at lower temperatures than thermal decomposition.

Q2: What are the expected products of the thermal decomposition of DEMP?

A2: In the gas phase, the thermal decomposition of DEMP in an inert atmosphere (nitrogen) primarily yields ethylene (B1197577), ethanol (B145695), ethyl methylphosphonate, and methylphosphonic acid.[1] The relative amounts of these products can vary with temperature and residence time.

Q3: How does the decomposition of DEMP compare to its analog, Dimethyl Methylphosphonate (DMMP)?

A3: The decomposition pathways of DEMP are analogous to those of DMMP. Both undergo thermal decomposition, hydrolysis, and catalytic degradation. The primary difference lies in the ethyl versus methyl ester groups, which will result in different alkoxy-derived products (e.g., ethanol and ethylene from DEMP versus methanol (B129727) from DMMP). The fundamental mechanisms of P-O bond cleavage are expected to be similar.

Q4: What analytical techniques are suitable for monitoring DEMP decomposition?

A4: A combination of analytical techniques is often employed. For volatile products, Fourier-Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[1] For non-volatile products or surface-bound species in catalytic studies, techniques like X-ray Photoelectron Spectroscopy (XPS) can be utilized.

Troubleshooting Guides

Issue 1: Inconsistent or low yields of expected thermal decomposition products.

  • Possible Cause 1: Incorrect Temperature Range. The decomposition of DEMP is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to low conversion. If it's too high, secondary reactions may alter the product distribution.

    • Troubleshooting Step: Ensure your reactor is reaching and maintaining the target temperature. For gas-phase pyrolysis, a temperature range of 802 to 907 K has been shown to be effective.[1] Calibrate your temperature measurement system.

  • Possible Cause 2: Short Residence Time. The time the DEMP vapor spends in the high-temperature zone of the reactor may be insufficient for complete decomposition.

    • Troubleshooting Step: Adjust the flow rate of the carrier gas or the volume of the reactor to increase the residence time. Residence times between 15 and 125 ms (B15284909) have been used in flow reactor studies.[1]

  • Possible Cause 3: Reactor Wall Effects. The material of your reactor can influence the decomposition pathway.

    • Troubleshooting Step: Using a quartz-lined reactor can minimize catalytic effects from the reactor walls.[1] If using other materials, be aware of potential side reactions.

Issue 2: Difficulty in identifying and quantifying decomposition products.

  • Possible Cause 1: Inadequate Analytical Method. A single analytical technique may not be sufficient to identify all decomposition products, especially if they are a mix of volatile and non-volatile compounds.

    • Troubleshooting Step: Employ multiple analytical techniques. For instance, use FTIR for real-time analysis of volatile products like ethylene and ethanol, and GC-MS for the identification of a broader range of compounds, including intermediates like ethyl methylphosphonate.[1] For acidic products like methylphosphonic acid, derivatization may be necessary before GC-MS analysis.[1]

  • Possible Cause 2: Product Condensation. Volatile products may condense in cooler parts of the experimental setup before reaching the detector.

    • Troubleshooting Step: Heat all transfer lines from the reactor to the analytical instrument to prevent condensation.

Issue 3: Catalyst deactivation during catalytic decomposition studies.

  • Possible Cause: Surface Poisoning. The accumulation of non-volatile phosphorus-containing byproducts on the catalyst surface can block active sites.

    • Troubleshooting Step: While specific studies on DEMP are limited, research on DMMP shows that catalyst deactivation is a common issue. Consider catalyst regeneration protocols, such as high-temperature treatment in an oxygen atmosphere, which has been shown to be effective for some catalysts used in DMMP decomposition.

Quantitative Data

Table 1: Kinetic Parameters for the Gas-Phase Pyrolysis of DEMP
Temperature Range (K)Rate Constant ExpressionActivation Energy (kcal/mol)Reference
802 - 907k[s⁻¹] = 2.9 x 10¹⁶ exp(-59.2 / (RT))59.2[1]
Table 2: Product Ratio in the Gas-Phase Pyrolysis of DEMP
Product RatioMean ValueTemperature Range (K)Reference
Ethylene / Ethanol1.66802 - 907[1]

Experimental Protocols

Protocol 1: Gas-Phase Pyrolysis of DEMP in a Flow Reactor

This protocol is based on the methodology described in the study of DEMP pyrolysis by Zegers and Fisher.[1]

1. Experimental Setup:

  • A quartz-lined turbulent flow reactor is used to minimize wall reactions.
  • The reactor is heated to the desired temperature range (802-907 K).
  • A carrier gas (e.g., nitrogen) is passed through a bubbler containing liquid DEMP to generate DEMP vapor.
  • The gas lines are heated to prevent condensation of the DEMP vapor.

2. Product Analysis:

  • FTIR Spectroscopy: The gas stream from the reactor outlet is passed through a gas cell in an FTIR spectrometer for real-time analysis of volatile products such as ethylene and ethanol.
  • GC-MS Analysis: For a more detailed product profile, a portion of the effluent is passed through a cold trap (e.g., liquid nitrogen) to collect condensable products. The collected sample is then derivatized (if necessary) and analyzed by GC-MS to identify compounds like ethyl methylphosphonate and methylphosphonic acid.

3. Data Acquisition:

  • The concentrations of DEMP, ethylene, and ethanol are quantified using their respective infrared absorption cross-sections as measured by FTIR.
  • The overall decomposition rate constant is determined by monitoring the disappearance of DEMP as a function of temperature and residence time.

Visualizations

DEMP_Thermal_Decomposition DEMP This compound (DEMP) EMP Ethyl Methylphosphonate DEMP->EMP Loss of Ethoxy Group Ethanol Ethanol DEMP->Ethanol Bond Scission Ethylene Ethylene DEMP->Ethylene Elimination MPA Methylphosphonic Acid EMP->MPA Loss of Ethoxy Group

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow_Pyrolysis cluster_prep Sample Preparation cluster_reaction Decomposition cluster_analysis Product Analysis DEMP_Vapor DEMP Vapor Generation (N2 carrier gas) Flow_Reactor Heated Quartz Flow Reactor (802-907 K) DEMP_Vapor->Flow_Reactor FTIR FTIR Spectroscopy (Volatile Products) Flow_Reactor->FTIR Cold_Trap Cold Trap (Liquid N2) Flow_Reactor->Cold_Trap GCMS GC/MS Analysis (Derivatization) Cold_Trap->GCMS

References

Technical Support Center: Troubleshooting Incomplete Conversion in Reactions Involving Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving diethyl methylphosphonate (B1257008) and related diethyl phosphonates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the incomplete conversion of starting materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete conversion in reactions with diethyl phosphonates?

A1: Incomplete conversion in reactions involving diethyl phosphonates, such as the Arbuzov and Horner-Wadsworth-Emmons (HWE) reactions, can often be attributed to several key factors:

  • Suboptimal Reaction Temperature: Many of these reactions require specific temperature ranges to proceed efficiently. Insufficient heat can lead to slow or stalled reactions.[1]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for all starting material to be consumed.

  • Reagent Purity: Moisture and other impurities in reagents or solvents can interfere with the reaction, leading to lower yields and incomplete conversion.[1]

  • Improper Stoichiometry: Incorrect molar ratios of reactants can result in unreacted starting material.

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification, leading to the appearance of an incomplete primary reaction.

Q2: How can I monitor the progress of my reaction to determine if it has gone to completion?

A2: Several analytical techniques can be used to monitor the progress of your reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on the relative amounts of starting materials, products, and byproducts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of product to starting material.

Q3: What are some common impurities I might find in reactions involving diethyl phosphonates?

A3: Common impurities can include unreacted starting materials like triethyl phosphite (B83602) or the alkyl halide in an Arbuzov reaction.[2] Byproducts from side reactions, such as di-substitution products or products of hydrolysis, can also be present.[2][3] For instance, in the synthesis of sarin, a related organophosphate, diisopropyl methylphosphonate can form as a byproduct.[4]

Troubleshooting Guides

Issue 1: Incomplete Conversion in the Arbuzov Reaction

Question: I am observing a low yield of my desired phosphonate (B1237965) product and a significant amount of unreacted starting material in my Arbuzov reaction. What are the potential causes and how can I improve the conversion?

Answer: Incomplete conversion in the Arbuzov reaction can stem from several factors. A systematic approach to troubleshooting is outlined below.

Arbuzov_Troubleshooting start Incomplete Arbuzov Reaction reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check conditions_check Review Reaction Conditions (Temperature, Time) start->conditions_check reagents_ok Reagents OK reagent_check->reagents_ok conditions_ok Conditions Appear Correct conditions_check->conditions_ok reagents_ok->conditions_check OK optimize_reagents Use Fresh, Dry Reagents. Ensure Correct Molar Ratios. reagents_ok->optimize_reagents Purity/Stoichiometry Issues optimize_conditions Increase Reaction Temperature. Extend Reaction Time. conditions_ok->optimize_conditions Suboptimal Conditions side_reactions Investigate Potential Side Reactions conditions_ok->side_reactions OK success Improved Conversion optimize_reagents->success optimize_conditions->success optimize_addition Optimize Rate of Phosphite Addition side_reactions->optimize_addition Side Reactions Identified low_conversion Low Conversion Persists side_reactions->low_conversion purification Refine Purification Technique optimize_addition->purification purification->success HWE_Troubleshooting start Low Yield in HWE Reaction deprotonation_check Verify Complete Deprotonation start->deprotonation_check carbonyl_check Assess Carbonyl Reactivity start->carbonyl_check conditions_check Review Reaction Conditions (Base, Temp.) start->conditions_check deprotonation_ok Incomplete Deprotonation deprotonation_check->deprotonation_ok carbonyl_ok Low Carbonyl Reactivity carbonyl_check->carbonyl_ok conditions_ok Suboptimal Conditions conditions_check->conditions_ok optimize_base Use Stronger Base (e.g., NaH). Increase Base Equivalents. deprotonation_ok->optimize_base modify_carbonyl Use More Reactive Aldehyde. Consider Alternative Synthesis. carbonyl_ok->modify_carbonyl optimize_conditions Vary Temperature Profile. Change Solvent. conditions_ok->optimize_conditions success Improved Yield optimize_base->success modify_carbonyl->success stereoselectivity Consider Stereoselectivity optimize_conditions->stereoselectivity still_gennari Use Still-Gennari Conditions for (Z)-alkene stereoselectivity->still_gennari still_gennari->success

References

Validation & Comparative

A Comparative Guide to Diethyl Methylphosphonate (DEMP) and Dimethyl Methylphosphonate (DMMP) in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Diethyl methylphosphonate (B1257008) (DEMP) and dimethyl methylphosphonate (DMMP) are two widely utilized organophosphorus compounds, particularly as precursors for generating stabilized carbanions in olefination reactions. While structurally similar, their subtle differences in physical properties and the nature of their alkyl esters can influence reaction outcomes, workup procedures, and overall efficiency. This guide provides an objective, data-supported comparison to aid in the selection process for specific synthetic applications.

Physical and Chemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a reagent can impact its handling, reaction conditions, and safety considerations. The following table summarizes the key properties of DEMP and DMMP.

PropertyDiethyl Methylphosphonate (DEMP)Dimethyl Methylphosphonate (DMMP)
Molecular Formula C₅H₁₃O₃P[1][2]C₃H₉O₃P[3]
Molecular Weight 152.13 g/mol [1][2]124.08 g/mol [3]
Appearance Colorless liquid[4]Colorless liquid[3][5]
Density 1.041 g/mL at 25 °C[1][6]1.145 g/mL at 25 °C[3]
Boiling Point 194 °C[1][7]181 °C[3][5]
Melting Point Not available-50 °C[3][5]
Flash Point 75 °C (closed cup)[1][6]69 °C (closed cup)[3]
Refractive Index n20/D 1.414[1]n20/D 1.413
Solubility in Water Miscible/Soluble[4][7]Slowly hydrolyzes[3][5]
CAS Number 683-08-9[1]756-79-6[3]

Synthesis of Methylphosphonates: The Michaelis-Arbuzov Reaction

Both DEMP and DMMP are commonly synthesized via the Michaelis-Arbuzov reaction.[3][8] This powerful method involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. For DMMP, trimethyl phosphite is reacted with a halomethane (like iodomethane), while DEMP synthesis would analogously use triethyl phosphite.[3]

Michaelis_Arbuzov_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products P_OR3 Trialkyl Phosphite (e.g., Trimethyl Phosphite) Reaction Heat Mixture (Neat or in Solvent) P_OR3->Reaction CH3X Methyl Halide (e.g., Iodomethane) CH3X->Reaction Distillation Purification (Vacuum Distillation) Reaction->Distillation Crude Product Phosphonate (B1237965) Dialkyl Methylphosphonate (e.g., DMMP) Distillation->Phosphonate Purified Product Byproduct Alkyl Halide Byproduct (e.g., Ethyl Bromide) Distillation->Byproduct Removed

Michaelis-Arbuzov synthesis of a dialkyl methylphosphonate.
Experimental Protocol: Synthesis of Dimethyl Methylphosphonate (DMMP)

This protocol describes a general procedure for synthesizing DMMP via the Michaelis-Arbuzov reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place trimethyl phosphite.

  • Reagent Addition: Slowly add methyl iodide to the flask. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by observing the evolution of the byproduct.

  • Workup and Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the alkyl halide byproduct, yielding pure dimethyl methylphosphonate.[9]

Application in Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

A primary application for both DEMP and DMMP in organic synthesis is their use in the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction provides a reliable method for forming carbon-carbon double bonds, producing alkenes with high stereoselectivity, predominantly favoring the (E)-isomer.[11][12] The key advantages over the classic Wittig reaction include the higher nucleophilicity of the phosphonate carbanion and, crucially, the formation of a water-soluble dialkyl phosphate (B84403) salt byproduct that is easily removed during aqueous workup.[11][13]

HWE_Workflow cluster_reagents Reagents cluster_steps Reaction Steps cluster_products Products & Byproducts Phosphonate Dialkyl Methylphosphonate (DEMP or DMMP) Deprotonation 1. Deprotonation (Formation of Carbanion) Phosphonate->Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Deprotonation Carbonyl Aldehyde or Ketone Addition 2. Nucleophilic Addition to Carbonyl Carbonyl->Addition Deprotonation->Addition Phosphonate Carbanion Elimination 3. Elimination Addition->Elimination Tetrahedral Intermediate Alkene Alkene (Predominantly E-isomer) Elimination->Alkene Phosphate Water-Soluble Phosphate Salt Elimination->Phosphate

Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: General HWE Olefination

This protocol outlines a general procedure for the HWE reaction using a dialkyl methylphosphonate.

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), prepare a suspension of a strong base like sodium hydride (1.1 equivalents) in an anhydrous solvent such as Tetrahydrofuran (THF).[13]

  • Carbanion Formation: Cool the suspension to 0 °C. Add a solution of the dialkyl methylphosphonate (DEMP or DMMP, 1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[13]

  • Reaction with Carbonyl: Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution at 0 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[13]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alkene product can then be purified by flash column chromatography.[13]

Comparative Performance: DEMP vs. DMMP

While both reagents are effective in the HWE reaction, the choice between DEMP and DMMP can be guided by several factors.

  • Byproduct Removal: The primary advantage of the HWE reaction is the easy removal of the phosphate byproduct. Both the diethyl phosphate (from DEMP) and dimethyl phosphate (from DMMP) salts are water-soluble and readily separated from the organic product during an aqueous workup. There is typically negligible difference in the ease of removal between the two.

  • Steric Hindrance and Selectivity: The ethyl groups of DEMP are sterically bulkier than the methyl groups of DMMP. This difference can, in some cases, influence the transition state of the olefination, potentially affecting the E/Z selectivity of the resulting alkene. While the HWE reaction generally favors the E-alkene, researchers may find that for specific sterically demanding substrates, one reagent provides slightly higher selectivity than the other. This often requires empirical validation for a new reaction.

  • Reactivity: Phosphonate-stabilized carbanions are generally more nucleophilic than their corresponding phosphonium (B103445) ylides used in the Wittig reaction.[11] The difference in reactivity between the carbanions derived from DEMP and DMMP is typically minimal and rarely a deciding factor in reagent selection.

  • Safety Profile: Both compounds are irritants and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. DMMP is listed as a Schedule 2 chemical under the Chemical Weapons Convention due to its potential use as a precursor in the synthesis of nerve agents like Sarin.[3][5] This may subject it to stricter monitoring and regulation depending on the jurisdiction and quantities involved.

Safety Information Summary
Hazard InformationThis compound (DEMP)Dimethyl Methylphosphonate (DMMP)
GHS Pictograms GHS07 (Exclamation Mark)[1]GHS07 (Exclamation Mark), GHS08 (Health Hazard)[3]
Signal Word Warning[1]Warning[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]H319 (Causes serious eye irritation), H340 (May cause genetic defects), H361f (Suspected of damaging fertility)[3]
Target Organs Respiratory system[1]Not specified in search results

Decision Guide: Choosing the Right Reagent

The selection between DEMP and DMMP is often subtle and may depend on the specific goals of the synthesis.

Reagent_Choice Start Start: Need for HWE Reaction Regulatory Are there regulatory concerns or restrictions on Schedule 2 chemicals? Start->Regulatory Sterics Is the substrate sterically hindered or is E/Z selectivity absolutely critical? Regulatory->Sterics No Use_DEMP Select DEMP (this compound) Regulatory->Use_DEMP Yes Use_DMMP Select DMMP (Dimethyl Methylphosphonate) Sterics->Use_DMMP No (DMMP is a common default choice) Test_Both Consider empirical testing of both DEMP and DMMP Sterics->Test_Both Yes Test_Both->Use_DEMP DEMP gives better selectivity Test_Both->Use_DMMP DMMP gives better selectivity

Decision logic for selecting between DEMP and DMMP.

Conclusion

Both this compound (DEMP) and Dimethyl Methylphosphonate (DMMP) are highly effective and valuable reagents for modern organic synthesis, particularly for constructing alkenes via the Horner-Wadsworth-Emmons reaction.

  • DMMP can be considered the standard, widely used reagent. Its lower molecular weight and smaller steric profile make it a suitable choice for a broad range of transformations. However, users must be aware of its status as a Schedule 2 chemical and adhere to any relevant regulations.

  • DEMP serves as an excellent alternative, especially in contexts where the regulatory oversight of DMMP is a concern. The slightly larger ethyl groups may offer a subtle handle for tuning stereoselectivity in sterically sensitive reactions.

Ultimately, for most standard applications, both reagents will perform comparably, with the primary advantage over older methods being the straightforward, aqueous removal of the reaction byproduct. The final choice may rest on regulatory considerations, substrate-specific selectivity, and institutional availability.

References

A Comparative Guide to the Reactivity of Diethyl Methylphosphonate and Diethyl Ethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organophosphorus chemistry, a nuanced understanding of the reactivity of phosphonate (B1237965) esters is crucial for applications ranging from the synthesis of biologically active molecules to the development of prodrug strategies. This guide provides a detailed comparison of the reactivity of two closely related phosphonate esters: diethyl methylphosphonate (B1257008) (DEMP) and diethyl ethylphosphonate (DEEP). The comparison is supported by available experimental data, established chemical principles, and detailed experimental protocols for key reactions.

Chemical Structures

CompoundStructure
Diethyl Methylphosphonate (DEMP) CH₃P(O)(OCH₂CH₃)₂
Diethyl Ethylphosphonate (DEEP) CH₃CH₂P(O)(OCH₂CH₃)₂

The primary structural difference between DEMP and DEEP is the substituent directly attached to the phosphorus atom: a methyl group in DEMP and an ethyl group in DEEP. This seemingly minor variation gives rise to differences in their steric and electronic properties, which in turn influence their reactivity in various chemical transformations.

Comparison of Reactivity

The reactivity of DEMP and DEEP can be compared across several key reaction types, including nucleophilic substitution at the phosphorus center (e.g., hydrolysis), the formation of the phosphonates themselves (e.g., via the Michaelis-Arbuzov reaction), and the reactivity of the corresponding carbanions in C-C bond-forming reactions (e.g., the Horner-Wadsworth-Emmons reaction).

Hydrolysis

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a critical reaction, particularly in the context of prodrug activation and metabolic stability. The reaction can be catalyzed by either acid or base.

General Principles:

  • Steric Hindrance: The rate of hydrolysis, particularly under basic conditions, is sensitive to steric bulk around the phosphorus center. Larger substituents can impede the approach of the nucleophile (e.g., hydroxide (B78521) ion), thus slowing down the reaction.

  • Electronic Effects: The electronic nature of the substituent on the phosphorus atom can influence the electrophilicity of the phosphorus center. Alkyl groups are generally considered electron-donating.

Based on these principles, it is anticipated that diethyl ethylphosphonate (DEEP), with a slightly bulkier and more electron-donating ethyl group compared to the methyl group of this compound (DEMP), will exhibit a slower rate of hydrolysis under identical conditions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[2]

General Reaction Scheme: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX

For the synthesis of DEMP and DEEP, triethyl phosphite is reacted with methyl iodide and ethyl iodide, respectively. The reaction proceeds via an SN2 attack of the phosphite on the alkyl halide. The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.

While detailed kinetic studies directly comparing the synthesis of DEMP and DEEP under identical conditions are not available, the reaction with methyl iodide is typically faster than with ethyl iodide due to the lower steric hindrance of the methyl group. However, both reactions are generally high-yielding. A patented process for the synthesis of diethyl ethylphosphonate from triethyl phosphite and ethyl iodide reports that the reaction can be completed over a period of five to ten hours at elevated temperatures.[3]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[4] The reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which then reacts with the carbonyl compound.

General Reaction Scheme:

  • R'CH₂P(O)(OEt)₂ + Base → [R'CHP(O)(OEt)₂]⁻

  • [R'CHP(O)(OEt)₂]⁻ + R''CHO → R'CH=CHR'' + [O=P(O)(OEt)₂]⁻

In the context of comparing DEMP and DEEP, the relevant step is the formation and reactivity of the phosphonate-stabilized carbanions. The acidity of the α-protons and the nucleophilicity of the resulting carbanion are key factors. The ethyl group in the deprotonated DEEP carbanion is slightly more electron-donating than the methyl group in the corresponding DEMP-derived carbanion, which would be expected to slightly increase the basicity and nucleophilicity of the DEEP carbanion. However, the increased steric bulk of the ethyl group might slightly hinder its approach to the carbonyl electrophile.

Quantitative Data

A direct comparison of the gas-phase reactivity of DEMP and DEEP has been reported. The rate constants for their reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals at 296 ± 2 K are summarized below.

CompoundReaction withRate Constant (cm³ molecule⁻¹ s⁻¹)
This compound (DEMP) OH radicals(5.78 ± 0.24) x 10⁻¹¹
Diethyl Ethylphosphonate (DEEP) OH radicals(6.45 ± 0.27) x 10⁻¹¹
This compound (DEMP) NO₃ radicals(3.7 ± 1.1) x 10⁻¹⁶
Diethyl Ethylphosphonate (DEEP) NO₃ radicals(3.4 ± 1.4) x 10⁻¹⁶

These results indicate that in the gas phase, DEEP is slightly more reactive towards OH radicals than DEMP, while their reactivity towards NO₃ radicals is comparable within the experimental error.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • Methyl iodide

  • Reaction vessel with a reflux condenser and inert gas inlet

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphite.

  • Slowly add methyl iodide to the triethyl phosphite. The reaction is often exothermic.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of ethyl iodide.

  • After the reaction is complete, the excess reactants and the ethyl iodide byproduct are removed by distillation.

  • The crude this compound is then purified by vacuum distillation.

Monitoring Phosphonate Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of a phosphonate ester to its corresponding phosphonic acid.[5]

Materials:

  • This compound or diethyl ethylphosphonate

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • Acidic or basic solution for hydrolysis (e.g., DCl in D₂O or NaOD in D₂O)

  • NMR tubes

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Prepare a stock solution of the phosphonate ester in a suitable deuterated solvent.

  • Initiate the hydrolysis by adding the acidic or basic solution to the stock solution in an NMR tube at a controlled temperature.

  • Acquire proton-decoupled ³¹P NMR spectra at regular time intervals.

  • The chemical shift of the phosphorus nucleus will change as the hydrolysis proceeds. The starting diethyl phosphonate will have a characteristic chemical shift. As it hydrolyzes to the phosphonic acid monoester and then to the phosphonic acid, new peaks will appear at different chemical shifts.

  • The relative integrals of the peaks corresponding to the starting material, intermediate, and final product can be used to determine the concentration of each species over time and calculate the pseudo-first-order rate constants for each hydrolysis step.[1]

Visualizations

Michaelis_Arbuzov Triethyl phosphite Triethyl phosphite Phosphonium salt intermediate Phosphonium salt intermediate Triethyl phosphite->Phosphonium salt intermediate SN2 attack Alkyl halide (R-X) Alkyl halide (R-X) Alkyl halide (R-X)->Phosphonium salt intermediate Phosphonate (R-P(O)(OEt)2) Phosphonate (R-P(O)(OEt)2) Phosphonium salt intermediate->Phosphonate (R-P(O)(OEt)2) Dealkylation Ethyl halide (Et-X) Ethyl halide (Et-X) Phosphonium salt intermediate->Ethyl halide (Et-X)

Figure 1: Michaelis-Arbuzov Reaction Pathway.

HWE_Reaction Phosphonate R'-CH2P(O)(OEt)2 Carbanion [R'-CHP(O)(OEt)2]⁻ Phosphonate->Carbanion + Base Base Base Base->Carbanion Oxaphosphetane Oxaphosphetane intermediate Carbanion->Oxaphosphetane + R''CHO Aldehyde R''CHO Aldehyde->Oxaphosphetane Alkene R'CH=CHR'' Oxaphosphetane->Alkene Elimination Phosphate_byproduct [O=P(O)(OEt)2]⁻ Oxaphosphetane->Phosphate_byproduct

Figure 2: Horner-Wadsworth-Emmons Reaction Workflow.

Hydrolysis_Monitoring Start Start with Phosphonate Ester in Deuterated Solvent Add_Reagent Add Acid/Base in D2O Start->Add_Reagent NMR_Tube Transfer to NMR Tube Add_Reagent->NMR_Tube Acquire_Spectra Acquire 31P NMR Spectra over Time NMR_Tube->Acquire_Spectra Analyze_Data Analyze Peak Integrals to Determine Concentrations Acquire_Spectra->Analyze_Data Calculate_Kinetics Calculate Rate Constants Analyze_Data->Calculate_Kinetics

Figure 3: Experimental Workflow for Monitoring Hydrolysis by 31P NMR.

Conclusion

References

A Comparative Guide to Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction: Alternatives to Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds. While diethyl methylphosphonate (B1257008) is a common reagent, the demand for enhanced stereoselectivity, milder reaction conditions, and broader substrate scope has spurred the development of numerous alternatives. This guide provides a comprehensive comparison of key phosphonate (B1237965) reagents, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.

The Horner-Wadsworth-Emmons Reaction at a Glance

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. The stereochemical outcome of the reaction is a critical consideration, with the traditional HWE reaction generally favoring the formation of the thermodynamically more stable (E)-alkene.[1][2] However, strategic modifications to the phosphonate reagent and reaction conditions can effectively steer the reaction towards the (Z)-isomer or accommodate sensitive substrates.

Below is a generalized workflow of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Addition Aldehyde Aldehyde or Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Generalized workflow of the HWE reaction.

Comparison of Phosphonate Reagents

The choice of phosphonate reagent is paramount in dictating the stereoselectivity and overall efficiency of the HWE reaction. This section compares the performance of diethyl methylphosphonate with key alternatives.

For (E)-Alkene Synthesis: The Standard and Beyond

While this compound provides good (E)-selectivity, other reagents and conditions can enhance this preference, particularly with sterically demanding or sensitive substrates.

Table 1: Performance of Phosphonate Reagents for (E)-Alkene Synthesis

Phosphonate ReagentAldehydeBase/ConditionsYield (%)E:Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaH, THF85>95:5[1]
Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaH, THF90>95:5[1]
Triethyl phosphonoacetateIsobutyraldehydeLiCl, DBU, CH3CN90>95:5[3][4]
Diisopropyl phosphonoacetate3-PhenylpropanalBa(OH)2, THF9595:5[2]

Masamune-Roush Conditions: For base-sensitive aldehydes, the use of milder conditions, such as lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (B128534) (TEA), can be highly effective while maintaining high (E)-selectivity.[1][3]

Paterson Conditions: Barium hydroxide (B78521) (Ba(OH)2) has been employed as a mild base, proving particularly useful in the synthesis of complex natural products where sensitive functional groups are present.[2]

For (Z)-Alkene Synthesis: The Still-Gennari and Ando Modifications

Achieving high (Z)-selectivity often requires moving away from simple alkyl phosphonates to those bearing electron-withdrawing or sterically bulky groups.

Still-Gennari Modification: This powerful technique utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740). This combination accelerates the elimination from the kinetically favored erythro intermediate, leading to the (Z)-alkene.[1][5]

Ando Modification: An alternative approach to high (Z)-selectivity employs phosphonates with bulky aryl esters, such as diphenyl or di-o-tolyl phosphonoacetates. The steric hindrance of these groups is thought to favor the formation of the (Z)-alkene.[6]

Table 2: Performance of Phosphonate Reagents for (Z)-Alkene Synthesis

Phosphonate ReagentAldehydeBase/ConditionsYield (%)Z:E RatioReference
Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS, 18-crown-6, THF92>97:3[7]
Bis(2,2,2-trifluoroethyl) phosphonoacetateOctanalKHMDS, 18-crown-6, THF8591:9[7]
Ethyl diphenylphosphonoacetateBenzaldehydeKHMDS, 18-crown-6, THF95>98:2[6]
Ethyl di-(o-tolyl)phosphonoacetateBenzaldehydeTriton B, THF9191:9[6]
Bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetateBenzaldehydeNaH, THF9797:3[7][8]

The following diagram illustrates the mechanistic rationale for the stereochemical outcomes in the standard HWE and the Still-Gennari modification.

HWE_Stereoselectivity cluster_standard Standard HWE (Thermodynamic Control) cluster_still_gennari Still-Gennari (Kinetic Control) Erythro_S Erythro Intermediate (Kinetically Favored) Threo_S Threo Intermediate (Thermodynamically Favored) Erythro_S->Threo_S Reversible Equilibration Z_Alkene_S (Z)-Alkene Erythro_S->Z_Alkene_S Slow Elimination E_Alkene (E)-Alkene Threo_S->E_Alkene Irreversible Elimination Erythro_SG Erythro Intermediate (Kinetically Favored) Threo_SG Threo Intermediate Erythro_SG->Threo_SG Slow Equilibration Z_Alkene_SG (Z)-Alkene Erythro_SG->Z_Alkene_SG Fast, Irreversible Elimination E_Alkene_SG (E)-Alkene Threo_SG->E_Alkene_SG Slow Elimination

Caption: Control of stereoselectivity in the HWE reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key HWE modifications.

Protocol 1: Standard (E)-Selective HWE Reaction

This protocol is a general procedure for achieving (E)-alkenes using triethyl phosphonoacetate.

  • Materials:

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the solvent.

    • Add anhydrous THF to create a slurry and cool the mixture to 0 °C.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

    • Cool the mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[9]

Protocol 2: Still-Gennari (Z)-Selective HWE Reaction

This protocol outlines the procedure for obtaining (Z)-alkenes using bis(2,2,2-trifluoroethyl) phosphonoacetate.

  • Materials:

    • Bis(2,2,2-trifluoroethyl) phosphonoacetate

    • Aldehyde

    • Potassium hexamethyldisilazide (KHMDS)

    • 18-crown-6

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (3.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add KHMDS (2.1 eq, typically as a solution in toluene) dropwise. Stir for 20 minutes.

    • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (2.0 eq) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[3]

Protocol 3: Masamune-Roush HWE Reaction

This protocol is suitable for base-sensitive substrates to afford (E)-alkenes.

  • Materials:

    • Triethyl phosphonoacetate

    • Aldehyde

    • Lithium chloride (LiCl), flame-dried

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Anhydrous acetonitrile (B52724) (CH3CN)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), flame-dried LiCl (1.6 eq), and triethyl phosphonoacetate (1.5 eq) in anhydrous acetonitrile.

    • Cool the vigorously stirred suspension to -15 °C.

    • Add DBU (1.5 eq) via syringe and allow the reaction mixture to slowly warm to 0 °C over 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 10 minutes.

    • Quench the reaction by adding saturated aqueous NH4Cl. Add water until all solids dissolve.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[3]

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for alkene synthesis. While this compound remains a workhorse reagent for generating (E)-alkenes, a range of alternatives offers superior control over stereoselectivity and compatibility with sensitive substrates. The Still-Gennari and Ando modifications provide reliable access to (Z)-alkenes, while the Masamune-Roush and Paterson conditions allow for the olefination of base-sensitive compounds. By understanding the nuances of each reagent and protocol, researchers can strategically select the optimal conditions to achieve their desired synthetic outcomes with high efficiency and precision.

References

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Phosphonate (B1237965) Reagents for Olefination Reactions

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical step in the construction of complex organic molecules. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful and versatile tool for this transformation, offering significant advantages over the classical Wittig reaction, including simplified purification and often superior stereocontrol.[1][2] This guide provides a detailed comparative analysis of common phosphonate reagents used in olefination, with a focus on achieving high E- and Z-selectivity, supported by experimental data and detailed protocols.

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct, which greatly simplifies the purification process.[2][3] The reaction generally proceeds through the deprotonation of the phosphonate reagent to form a carbanion, which then attacks the carbonyl compound. The stereochemical outcome of the reaction is largely dependent on the structure of the phosphonate reagent, the reaction conditions, and the nature of the substrates.[1]

Below is a diagram illustrating the general workflow of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow cluster_start Reagent Preparation cluster_reaction Reaction cluster_end Workup & Purification A Phosphonate Reagent D Deprotonation (Formation of Carbanion) A->D B Base B->D C Anhydrous Solvent C->D F Nucleophilic Addition D->F E Aldehyde/Ketone E->F G Oxaphosphetane Intermediate F->G H Elimination G->H I Alkene Product H->I J Phosphate Byproduct H->J K Quenching I->K J->K L Extraction K->L M Purification L->M M->I Pure Alkene

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

E-Selective Olefination: The Utility of Triethyl Phosphonoacetate

For the synthesis of (E)-α,β-unsaturated esters, triethyl phosphonoacetate is a widely used and highly effective reagent.[4] It reliably produces the thermodynamically favored E-isomer in high yields and with excellent stereoselectivity.[4][5]

Performance Data for Triethyl Phosphonoacetate
Carbonyl SubstrateBaseSolventYield (%)E/Z Ratio
BenzaldehydeNaHTHF>95>95:5
CyclohexanecarboxaldehydeDBU/LiClAcetonitrile85>99:1
4-NitrobenzaldehydeNaHDME92>98:2
AcetophenoneNaHDME7585:15

Note: Data compiled from various sources. Direct comparison should be made with caution as reaction conditions may vary.[4]

Standard Protocol for E-Selective Olefination using Triethyl Phosphonoacetate

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.[6]

Z-Selective Olefination: The Still-Gennari and Ando Modifications

While the standard HWE reaction typically yields E-alkenes, modifications have been developed to favor the formation of the Z-isomer. The most prominent of these are the Still-Gennari and Ando olefinations.[7][8] These methods utilize phosphonate reagents with electron-withdrawing groups, which kinetically favor the formation of the Z-alkene.[7][9]

  • Still-Gennari Olefination: Employs bis(2,2,2-trifluoroethyl)phosphonates in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) at low temperatures.[7][8]

  • Ando Olefination: Utilizes phosphonates with bulky aryl groups, such as diphenylphosphonoacetates, to favor Z-selectivity.[10]

Performance Data for Z-Selective Reagents
AldehydeReagent TypeBase/AdditiveSolventTemp (°C)Yield (%)Z:E Ratio
BenzaldehydeStill-GennariKHMDS/18-crown-6THF-789595:5
OctanalStill-GennariKHMDS/18-crown-6THF-789197:3
BenzaldehydeAndo (di-o-tolyl)NaHTHF09897:3
n-Octyl aldehydeAndo (di-o-tolyl)NaHTHF-78 to 09583:17
BenzaldehydeModified Still-Gennari¹NaHTHF-2010097:3
OctanalModified Still-Gennari¹NaHTHF-209988:12

¹Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates[7] Note: This table is a compilation of data from various sources and direct comparison should be made with caution as reaction conditions may not be identical.[7][11]

General Protocol for Still-Gennari Z-Selective Olefination

Materials:

  • Bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (3.0 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (as a solution in THF or toluene, 2.1 equivalents) dropwise.

  • Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equivalents) in anhydrous THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.[6]

Below is a diagram illustrating the key mechanistic steps of the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate (R'O)₂P(O)CH₂EWG Carbanion Phosphonate Carbanion [(R'O)₂P(O)CHEWG]⁻ Phosphonate->Carbanion Deprotonation Base Base (B⁻) Base->Carbanion Carbonyl Aldehyde/Ketone R''CHO Betaine Betaine Intermediate Carbonyl->Betaine Carbanion->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene R''CH=CHEWG Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct (R'O)₂PO₂⁻ Oxaphosphetane->Phosphate

Caption: Key intermediates in the Horner-Wadsworth-Emmons reaction mechanism.

Alternative Olefination Method: The Julia-Kocienski Olefination

While the HWE reaction is a mainstay, other powerful olefination methods exist. The Julia-Kocienski olefination is a notable alternative, particularly for the synthesis of E-alkenes.[12][13] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.[12] A key advantage is its high E-selectivity and tolerance of a wide range of functional groups.[14] The reaction proceeds under mild conditions, and modern variations allow for a one-pot procedure.

Conclusion

The choice of phosphonate reagent is paramount in determining the stereochemical outcome of an olefination reaction. For the synthesis of E-alkenes, standard reagents like triethyl phosphonoacetate offer a reliable and high-yielding approach.[4] When the Z-alkene is the desired product, the Still-Gennari or Ando modifications provide excellent stereoselectivity through the use of electronically modified phosphonate reagents.[7][10] By understanding the strengths and applications of these different reagents and protocols, researchers can effectively plan and execute the stereoselective synthesis of a wide array of alkenes for applications in drug discovery and materials science.

References

A Comparative Guide to Purity Validation of Diethyl Methylphosphonate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents and intermediates like diethyl methylphosphonate (B1257008) (DEMP) is of paramount importance. The presence of impurities can significantly impact experimental outcomes, affecting reaction kinetics, product yield, and in the context of drug development, safety and efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of DEMP.

Quantitative NMR, particularly ³¹P-qNMR, has emerged as a powerful, primary analytical method for the purity determination of organophosphorus compounds.[1][2] It offers direct quantification against a certified internal standard without the need for a substance-specific reference material for DEMP itself.[1][2] This guide presents a detailed examination of the experimental protocols and comparative performance data to assist in the selection of the most appropriate analytical methodology.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on several factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation. While GC-FID and HPLC are workhorse techniques in many analytical laboratories, qNMR offers distinct advantages for the purity assignment of compounds like DEMP.

Parameter ³¹P-qNMR GC-FID HPLC-UV
Principle Direct comparison of the integral of the analyte's ³¹P signal to that of a certified internal standard.[2]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Quantification Absolute and direct, traceable to the SI unit of mass.Relative (area percent) unless a certified DEMP standard is used for calibration.Relative (area percent) unless a certified DEMP standard is used for calibration.
Accuracy HighModerate to HighModerate to High
Precision HighHighHigh
Specificity High (directly observes the phosphorus nucleus).[1]Moderate (risk of co-elution with impurities).Moderate (risk of co-elution with UV-active impurities).
Sample Preparation Simple: accurate weighing and dissolution.Can require derivatization for less volatile impurities.Dependent on the analyte's and impurities' properties.
Analysis Time Relatively short per sample.Can be longer depending on the temperature program.Varies with the gradient elution program.
Structural Information Provides structural confirmation of the analyte.NoneNone
Destructive NoYesYes (sample is consumed)

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results. The following sections provide standardized protocols for the purity analysis of diethyl methylphosphonate.

³¹P-qNMR Spectroscopy Protocol

Quantitative ³¹P-NMR offers a direct and highly accurate method for determining the purity of DEMP. The simplicity of the ³¹P spectrum, often a single peak for DEMP, minimizes issues of signal overlap common in ¹H-NMR.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., triphenyl phosphate (B84403) or another suitable organophosphorus standard with a known purity and a resonance that does not overlap with the DEMP signal).

  • Dissolve both the sample and the internal standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution by gentle vortexing.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Acquisition Parameters:

    • Pulse Width (90° pulse): Calibrate the 90° pulse width for the ³¹P nucleus.

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei in both the analyte and the internal standard to ensure full relaxation between scans.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for accurate integration.

3. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the signals corresponding to DEMP and the internal standard.

  • Calculate the purity of DEMP using the following formula:

    Where:

    • I = Integral area of the signal

    • N = Number of phosphorus nuclei (1 for both DEMP and triphenyl phosphate)

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the internal standard

    • Subscripts DEMP and IS refer to this compound and the internal standard, respectively.

Diagram of the qNMR Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh DEMP sample weigh_is Accurately weigh Internal Standard nmr_acq Acquire ³¹P NMR spectrum with inverse-gated decoupling weigh_sample->nmr_acq dissolve Dissolve both in deuterated solvent weigh_is->dissolve process Fourier Transform, Phasing, Baseline Correction nmr_acq->process integrate Integrate DEMP and Internal Standard signals process->integrate calculate Calculate purity using the standard formula integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for purity validation of this compound by qNMR.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

GC-FID is a widely used technique for purity analysis of volatile compounds like DEMP. Purity is typically determined by area percent, assuming that all components have a similar response factor.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards if external calibration is to be used.

  • For area percent analysis, a single solution of the sample is sufficient.

2. GC-FID System and Conditions:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperatures:

    • Injector: Typically 250 °C.

    • Detector: Typically 280 °C.

    • Oven: A temperature program is used to separate DEMP from potential impurities. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 250 °C.

      • Hold: 5 minutes at 250 °C.

3. Data Analysis:

  • The purity is calculated based on the relative area of the DEMP peak to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC can also be used for the purity assessment of DEMP, particularly for less volatile impurities. Since DEMP lacks a strong UV chromophore, detection can be challenging. A UV detector at a low wavelength (e.g., <210 nm) or a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary.

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A system equipped with a suitable detector (UV, RID, or ELSD).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer. A gradient elution may be required to separate all impurities.

  • Flow Rate: Typically 1.0 mL/minute.

  • Detection:

    • UV: 200-210 nm.

    • RID or ELSD: Follow manufacturer's recommendations for optimal sensitivity.

3. Data Analysis:

  • Similar to GC-FID, purity is typically calculated based on the area percent of the DEMP peak.

Logical Relationship Diagram:

Purity_Analysis_Logic cluster_sample This compound Sample cluster_qnmr qNMR Analysis cluster_gc GC-FID Analysis cluster_hplc HPLC Analysis sample Sample with potential impurities qnmr_measurement ³¹P-qNMR Measurement sample->qnmr_measurement gc_separation Separation by Volatility sample->gc_separation hplc_separation Separation by Polarity sample->hplc_separation qnmr_principle Principle: Direct molar ratio to certified internal standard qnmr_measurement->qnmr_principle qnmr_result Result: Absolute Purity (SI Traceable) qnmr_principle->qnmr_result gc_detection Flame Ionization Detection gc_separation->gc_detection gc_result Result: Relative Purity (Area %) gc_detection->gc_result hplc_detection UV/RID/ELSD Detection hplc_separation->hplc_detection hplc_result Result: Relative Purity (Area %) hplc_detection->hplc_result

Caption: Logical relationships in the purity analysis of DEMP.

Conclusion

For the definitive purity assessment of this compound, ³¹P-qNMR stands out as the superior technique . Its ability to provide direct, absolute quantification with high accuracy and precision, coupled with structural confirmation and traceability to the SI, makes it an invaluable tool for researchers, scientists, and drug development professionals. While GC-FID and HPLC are useful for routine analysis and screening for volatile and non-volatile impurities, respectively, they primarily provide relative purity values and are susceptible to inaccuracies arising from co-eluting impurities and differences in detector response factors. For applications where the exact purity of DEMP is critical, qNMR is the recommended method for obtaining reliable and defensible results.

References

A Researcher's Guide to Diethyl Methylphosphonate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, drug development, and chemical analysis, the accuracy of quantitative and qualitative assessments hinges on the quality of analytical standards. Diethyl methylphosphonate (B1257008) (DEMP), a significant organophosphorus compound, is utilized in various research applications, making the selection of a reliable analytical standard crucial. This guide provides a comprehensive comparison of commercially available Diethyl methylphosphonate analytical standards and reference materials, complete with experimental protocols for verification and a workflow for standard selection.

Comparison of Commercial this compound Standards

The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for a certified reference material (CRM) with a detailed certificate of analysis (CoA) or a standard-grade material for routine analysis. Below is a comparison of DEMP products from major suppliers.

SupplierProduct NameCAS NumberPurity/AssayFormatCertificate of Analysis Highlights
Sigma-Aldrich This compound683-08-997%LiquidProvides lot-specific purity determined by Gas Chromatography (GC).
Thermo Scientific Chemicals This compound, 96%683-08-9≥95% (by GC)LiquidCoA includes appearance, infrared (IR) spectrum conformance, and refractive index.[1][2]
LGC Standards This compound683-08-9Certified Reference MaterialNeatProvides a certificate with the product, and for exact weight packaging, the mass is indicated with high precision.[3]

Alternative Reference Materials

While this compound is a key standard, researchers may also consider other structurally related organophosphorus compounds for specific analytical purposes, such as method development or as internal standards. Some alternatives include:

  • Dimethyl methylphosphonate (DMMP): Often used as a simulant for nerve agents and in proficiency testing.[4]

  • Di-isopropyl methylphosphonate (DIMP): Another common simulant for sarin (B92409) gas, with established analytical methods.[5]

  • Diethyl (methylthiomethyl)phosphonate: A structurally similar compound available from suppliers like Sigma-Aldrich.[6]

  • Diethyl (p-Toluenesulfonyloxymethyl)phosphonate: A reference material that meets USP, EMA, JP, and BP standards and comes with a comprehensive Structure Elucidation Report.[7]

The choice of an alternative standard should be guided by the specific analytical method and the desired physicochemical properties.

Experimental Protocols for Standard Verification

It is best practice to verify the purity and identity of an analytical standard upon receipt. Below are detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This protocol is adapted from established methods for the analysis of similar organophosphorus compounds.[5]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound standard in methanol.

  • From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL in methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 250.

  • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • The purity of the standard is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the primary peak should be compared with a reference spectrum from a database (e.g., NIST).[8][9]

Quantitative NMR (qNMR) for Purity Determination

qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.[10][11][12][13]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample and internal standard are completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Pulse Sequence: A 90° pulse should be used to maximize the signal-to-noise ratio.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30 seconds is generally sufficient.

  • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Workflow for Standard Selection and Verification

The following diagram illustrates a logical workflow for selecting and implementing a this compound analytical standard in a research setting.

G Workflow for Analytical Standard Selection and Verification A Define Analytical Requirements B Survey Commercial Suppliers A->B C Compare Standard Grades (e.g., CRM vs. Analytical Standard) B->C D Review Certificate of Analysis (CoA) C->D E Select and Procure Standard D->E F Incoming Quality Control: Verify Identity and Purity E->F G GC-MS Analysis F->G Purity & Identity H NMR Analysis (Identity and/or qNMR) F->H Identity & Purity I Compare Data with CoA G->I H->I J Standard Approved for Use I->J Results Match K Quarantine and Contact Supplier if Discrepancies Found I->K Discrepancy

Caption: Workflow for selecting and verifying an analytical standard.

References

Green Synthesis of Diethyl Methylphosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imperative for sustainable practices in chemical synthesis has driven the exploration of green chemistry principles in the production of valuable industrial chemicals. Diethyl methylphosphonate (B1257008) (DEMP), a significant intermediate in the synthesis of flame retardants, pesticides, and pharmaceuticals, is traditionally synthesized through methods that often involve hazardous reagents and generate substantial waste. This guide provides a comparative analysis of emerging green synthetic approaches for DEMP, juxtaposed with a conventional method, to offer researchers and drug development professionals insights into more environmentally benign alternatives.

Comparison of Synthetic Approaches for Diethyl Methylphosphonate

The following table summarizes the quantitative data for a traditional synthesis method and highlights the potential advantages of green alternatives. Due to a lack of extensive literature on direct green synthesis of DEMP, the data for green methods are based on analogous reactions for similar phosphonates and represent expected outcomes.

Method Key Features Yield (%) Purity (%) Reaction Time Temperature (°C) Catalyst/Reagents Solvent Environmental Impact
Traditional: Michaelis-Arbuzov Reaction Well-established, versatile85-95>953-7 hours150-160Methyl iodide, Triethyl phosphite (B83602)None (neat)High energy consumption, use of toxic alkylating agents.
Green Alternative 1: Ultrasound-Assisted Synthesis Energy efficient, faster reaction rates80-90 (estimated)>95 (estimated)15-30 minutes25-40Diethyl phosphite, Methylating agent, Mild catalyst (e.g., CAN)Ethanol or solvent-freeReduced energy consumption and reaction time.[1][2]
Green Alternative 2: Microwave-Assisted Synthesis Rapid heating, enhanced reaction rates90-97 (estimated)>95 (estimated)5-20 minutes60-100Diethyl phosphite, Methylating agent, Catalyst (optional)Solvent-free or minimal solventSignificant reduction in reaction time and energy usage.[3]
Green Alternative 3: Biocatalytic Approach (Proposed) High selectivity, mild conditionsNot establishedHigh (expected)VariableRoom TemperaturePhosphoenolpyruvate (B93156), Enzymes (e.g., MpnS)Aqueous bufferBiodegradable catalysts, aqueous media, highly sustainable.[4][5]

Experimental Protocols

Traditional Method: Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound via the thermal rearrangement of triethyl phosphite catalyzed by methyl iodide.

Materials:

  • Triethyl phosphite

  • Methyl iodide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 2-liter round-bottomed flask, add 284 g (2 moles) of methyl iodide.

  • Fit the flask with an efficient reflux condenser and a dropping funnel containing 416 g (2 moles) of triisopropyl phosphite (as a proxy for triethyl phosphite in this established protocol).[6]

  • Add approximately 50 ml of the phosphite to the methyl iodide.

  • Heat the mixture until an exothermic reaction begins.

  • Remove the heat source and add the remaining phosphite at a rate that maintains a brisk reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Distill the crude product under reduced pressure to obtain pure this compound.[6]

Green Alternative 1: Ultrasound-Assisted Synthesis (Adapted Protocol)

This proposed protocol is adapted from the ultrasound-assisted synthesis of related phosphonates.[2]

Materials:

  • Diethyl phosphite

  • A suitable methylating agent (e.g., dimethyl carbonate)

  • Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst

  • Ethanol (as a green solvent, if not solvent-free)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine diethyl phosphite (1 mmol), the methylating agent (1.2 mmol), and a catalytic amount of CAN (10 mol%).

  • If using a solvent, add a minimal amount of ethanol.

  • Place the reaction vessel in an ultrasonic bath operating at a frequency of 35-40 kHz.

  • Irradiate the mixture at a controlled temperature of 25-40°C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography if necessary.

Visualizing the Green Synthesis Workflow

The following diagram illustrates a generalized workflow for a green synthesis approach to this compound, emphasizing the key principles of green chemistry.

G cluster_start Starting Materials cluster_reaction Green Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start1 Diethyl Phosphite reaction Ultrasound or Microwave Irradiation start1->reaction start2 Methylating Agent (e.g., Dimethyl Carbonate) start2->reaction workup Minimal Solvent Extraction reaction->workup catalyst Reusable Catalyst (Optional) catalyst->reaction purification Chromatography or Distillation workup->purification product This compound purification->product

Caption: A generalized workflow for the green synthesis of this compound.

Signaling Pathways and Logical Relationships

While there are no classical signaling pathways involved in the chemical synthesis of DEMP, a logical relationship diagram can illustrate the principles guiding the selection of a green synthetic route over a traditional one.

G cluster_goal Primary Goal cluster_principles Guiding Principles (Green Chemistry) cluster_methods Resulting Methodologies cluster_outcome Desired Outcomes goal Sustainable Synthesis of DEMP p1 Energy Efficiency goal->p1 p2 Use of Safer Solvents goal->p2 p3 Catalysis goal->p3 p4 Waste Prevention goal->p4 m1 Ultrasound/Microwave Assistance p1->m1 m2 Solvent-Free or Green Solvents p2->m2 m3 Reusable Catalysts p3->m3 m4 High Atom Economy Reactions p4->m4 o1 Reduced Environmental Impact m1->o1 m2->o1 o2 Improved Safety Profile m2->o2 m3->o1 o3 Economic Viability m3->o3 m4->o1 m4->o3

Caption: Decision-making framework for selecting a green synthesis route for DEMP.

References

A Comparative Guide to the Environmental Impact of Phosphonate Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and specialty chemical sectors, the environmental impact of synthetic methodologies is a critical consideration.[1][2] Phosphonates, vital compounds in medicinal chemistry and material science, are synthesized through various routes, each with a distinct environmental footprint.[3][4] This guide offers a comparative analysis of common phosphonate (B1237965) synthesis methods, focusing on green chemistry principles to inform researchers, scientists, and drug development professionals.[5][6]

Traditional vs. Green Synthesis Approaches

Classical methods for forming the crucial C-P bond in phosphonates, such as the Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Kabachnik-Fields, and Pudovik reactions, have been staples in organic synthesis.[7][8][9] However, these reactions often require harsh conditions, hazardous solvents, and stoichiometric reagents, leading to significant waste generation.[3]

In contrast, modern green approaches aim to mitigate these environmental drawbacks by employing strategies such as:

  • Solvent-free reactions: Eliminating volatile organic compounds (VOCs).[10][11]

  • Alternative energy sources: Utilizing microwave irradiation or ultrasonication to reduce reaction times and energy consumption.[5][12]

  • Catalytic methods: Employing catalysts to improve efficiency and reduce waste.[5][6]

  • Use of benign solvents: Replacing hazardous solvents with greener alternatives like water or ionic liquids.[10][12]

Quantitative Comparison of Synthesis Methods

The following table summarizes key green chemistry metrics for different phosphonate synthesis reactions, providing a quantitative basis for comparison. Lower E-Factors and higher atom economy percentages indicate a more environmentally benign process.[13][14]

Reaction TypeMethodYield (%)TimeTemp (°C)SolventAtom Economy (%)E-Factor (Est.)Reference
Kabachnik-Fields Conventional79-95%5-8 h80Toluene~85-95%High[5]
Ultrasound (Catalyst-free)99%20 sAmbientSolvent-free>95%Very Low[5]
Microwave (Catalyst-free)89-95%19-46 min60-90Solvent-free>95%Very Low[5]
Pudovik CaO Catalyst33-95%N/AAmbientSolvent-free>98%Low[5]
K2CO3 Catalyst85-95%N/AAmbientSolvent-free>98%Low[5]
Michaelis-Arbuzov Conventional Heating59-79%5-8 h80Ethanol (B145695)~70-80%High[5]
Microwave (Pd-catalyzed)~80%1 h135Ethanol~70-80%Medium[5]
Hirao Microwave (Pd-catalyzed)~80%1 h135Ethanol~80-90%Medium[5]

Note: Atom Economy and E-Factor are estimated based on typical reaction stoichiometries. Actual values may vary depending on specific substrates and reaction conditions.

Detailed Experimental Protocols

1. Ultrasound-Assisted Catalyst-Free Kabachnik-Fields Reaction

This protocol exemplifies a green synthesis of α-aminophosphonates.

  • Reactants: Aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and triethylphosphite (1.3 mmol).

  • Procedure: The reactants are combined in a vessel without any solvent. The mixture is then subjected to ultrasonic irradiation.

  • Work-up: The reaction is typically complete within seconds to minutes, yielding the product with high purity, often requiring minimal purification. For a model reaction of 4-chloroaniline, 4-chlorobenzaldehyde, and triethyl phosphite, a 99% yield was achieved in just 20 seconds under solvent-free sonication.[5]

2. CaO-Catalyzed Pudovik Reaction

This method illustrates a base-catalyzed, solvent-free synthesis of α-hydroxyphosphonates.[15]

  • Reactants: Carbonyl compound (e.g., aldehyde or ketone) and a dialkyl phosphite.

  • Catalyst: Calcium Oxide (CaO).

  • Procedure: The carbonyl compound, dialkyl phosphite, and a catalytic amount of CaO are mixed together without a solvent at ambient temperature.

  • Work-up: The reaction mixture is stirred until completion, monitored by TLC. The product is then typically isolated by simple filtration and crystallization. Yields are generally high, though they can be influenced by steric hindrance of the reactants.[5]

3. Microwave-Assisted Pd-Catalyzed Hirao Reaction

This protocol demonstrates a modern approach to forming C-P bonds for aromatic phosphonates.

  • Reactants: Aryl halide (e.g., brominated N-heterocycle), a dialkyl phosphite, and triethylamine (B128534) (base).

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)2).

  • Procedure: The reactants and catalyst are mixed in ethanol in a microwave-safe vessel. The mixture is heated using microwave irradiation at a set temperature (e.g., 135 °C) for a specified time (e.g., 1 hour).[5]

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography. This method offers significantly shorter reaction times compared to conventional heating.[5]

Visualizing Synthesis and Green Chemistry Logic

Experimental Workflow for Phosphonate Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of phosphonates, applicable to many of the discussed methods.

G A Reactant & Catalyst Preparation B Reaction Setup (Solvent-free or with Solvent) A->B C Energy Input (Heating, MW, or Ultrasound) B->C D Reaction Monitoring (e.g., TLC, GC-MS) C->D E Work-up (Filtration, Quenching) D->E Reaction Complete F Product Isolation & Purification (Crystallization, Chromatography) E->F G Characterization (NMR, MS) F->G G cluster_start cluster_criteria cluster_methods Start Select Target Phosphonate Q1 Can reaction be run solvent-free? Start->Q1 Q2 Is a catalyst available/effective? Q1->Q2 No SolventFree Solvent-Free Method (e.g., Sonication K-F) Q1->SolventFree Yes Q3 Can alternative energy be used (MW/US)? Q2->Q3 No Catalytic Catalytic Method (e.g., CaO Pudovik) Q2->Catalytic Yes EnergyEfficient MW/Ultrasound Method Q3->EnergyEfficient Yes Conventional Conventional Method (with green solvent if possible) Q3->Conventional No

References

A Comparative Guide to the Reactivity of Phosphonate Carbanions and Wittig Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the most powerful methods to achieve this are the Wittig reaction, which utilizes phosphonium (B103445) ylides (Wittig reagents), and the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate (B1237965) carbanions. For researchers, scientists, and drug development professionals, a nuanced understanding of these two methodologies is critical for designing efficient and stereoselective synthetic routes. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual diagrams to elucidate their mechanisms and practical differences.

Core Reactivity and Mechanistic Differences

The fundamental distinction between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion. Phosphonate carbanions in the HWE reaction are generally more nucleophilic but less basic than the phosphonium ylides used in the Wittig reaction.[1][2] This enhanced nucleophilicity allows HWE reagents to react effectively with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive towards Wittig reagents.

Another key difference is the byproduct of each reaction. The Wittig reaction generates triphenylphosphine (B44618) oxide, a non-polar solid that can be challenging to separate from the desired alkene product, often necessitating chromatographic purification.[3] In contrast, the HWE reaction produces a water-soluble dialkyl phosphate (B84403) salt, which is easily removed by a simple aqueous extraction, greatly simplifying product purification.[4][5]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of chemical yield and stereoselectivity (E:Z ratio) for a range of carbonyl substrates.

Table 1: Reaction with Aromatic Aldehydes

Carbonyl SubstrateReagentReactionYield (%)E:Z Ratio
BenzaldehydeTriethyl phosphonoacetateHWE9898:2
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneWittig9292:8
4-ChlorobenzaldehydeTriethyl phosphonoacetateHWE95>99:1
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneWittig9594:6
4-MethoxybenzaldehydeTriethyl phosphonoacetateHWE91>99:1
4-Methoxybenzaldehyde(Carbethoxymethylene)triphenylphosphoraneWittig8891:9

Table 2: Reaction with Aliphatic Aldehydes

Carbonyl SubstrateReagentReactionYield (%)E:Z Ratio
n-PropanalTriethyl phosphonoacetateHWE8595:5
n-Propanal(Carbethoxymethylene)triphenylphosphoraneWittig8288:12
IsobutyraldehydeTriethyl phosphonoacetateHWE88>99:1
Isobutyraldehyde(Carbethoxymethylene)triphenylphosphoraneWittig7590:10
CyclohexanecarboxaldehydeTriethyl phosphonoacetateHWE92>99:1
Cyclohexanecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneWittig8593:7

Data in the tables is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

Stereoselectivity

The stereochemical outcome is a critical consideration in alkene synthesis. The HWE reaction, particularly with stabilized phosphonate carbanions, generally affords excellent selectivity for the thermodynamically more stable (E)-alkene.[2][5] Conversely, the stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides tend to favor the (E)-alkene, whereas non-stabilized ylides predominantly yield the (Z)-alkene.[6] Semi-stabilized ylides often result in mixtures of (E) and (Z) isomers. For the synthesis of (Z)-alkenes, modifications to the HWE reaction, such as the Still-Gennari modification, have been developed to provide high (Z)-selectivity.[1]

Mandatory Visualizations

Reaction Mechanisms

G cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction w_start Aldehyde/Ketone + Phosphonium Ylide w_oxaphosphetane Oxaphosphetane Intermediate w_start->w_oxaphosphetane [2+2] Cycloaddition w_end Alkene + Triphenylphosphine Oxide w_oxaphosphetane->w_end Cycloreversion h_start Aldehyde/Ketone + Phosphonate Carbanion h_betaine Betaine Intermediate h_start->h_betaine Nucleophilic Addition h_oxaphosphetane Oxaphosphetane Intermediate h_betaine->h_oxaphosphetane Ring Closure h_end Alkene + Dialkyl Phosphate Salt h_oxaphosphetane->h_end Elimination

Caption: Comparative reaction pathways of the Wittig and HWE reactions.
Experimental Workflow

G cluster_wittig Wittig Reaction Workflow cluster_hwe HWE Reaction Workflow w1 Ylide Generation: Phosphonium salt + Base in anhydrous solvent w2 Reaction: Add aldehyde/ketone solution w1->w2 w3 Quenching & Extraction: Quench with H2O or aq. NH4Cl, extract with organic solvent w2->w3 w4 Purification: Chromatography to remove triphenylphosphine oxide w3->w4 h1 Carbanion Generation: Phosphonate ester + Base in anhydrous solvent h2 Reaction: Add aldehyde/ketone solution h1->h2 h3 Quenching & Extraction: Quench with aq. NH4Cl, extract with organic solvent h2->h3 h4 Purification: Aqueous wash to remove phosphate salt h3->h4

Caption: Typical experimental workflows for Wittig and HWE reactions.
Logical Relationship Comparison

G cluster_wittig_props Wittig Properties cluster_hwe_props HWE Properties reagent Choice of Olefinating Reagent wittig Wittig Reagent (Phosphonium Ylide) reagent->wittig hwe HWE Reagent (Phosphonate Carbanion) reagent->hwe w_nucleo Less Nucleophilic wittig->w_nucleo w_stereo Z-selective (non-stabilized) E-selective (stabilized) wittig->w_stereo w_byproduct Triphenylphosphine Oxide (Difficult removal) wittig->w_byproduct h_nucleo More Nucleophilic hwe->h_nucleo h_stereo Highly E-selective hwe->h_stereo h_byproduct Phosphate Salt (Easy aqueous removal) hwe->h_byproduct

Caption: Key distinguishing features of Wittig and HWE reagents.

Experimental Protocols

Representative Horner-Wadsworth-Emmons Reaction Protocol

This protocol describes a general procedure for the olefination of an aldehyde with triethyl phosphonoacetate.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triethyl phosphonoacetate

  • Aldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Carbanion Generation: To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[7]

  • Reaction: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add water to dissolve any precipitated salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.[7]

Representative Wittig Reaction Protocol

This protocol outlines the synthesis of an alkene from an aldehyde and a phosphonium salt.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Anhydrous tetrahydrofuran (THF)

  • Benzyltriphenylphosphonium (B107652) chloride

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (B109758) (DCM) or diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a dry, nitrogen-flushed round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to yellow or orange).[8]

  • Reaction: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere. Slowly add the aldehyde solution to the prepared ylide solution at 0 °C. Allow the reaction to stir and warm to room temperature, monitoring by TLC until the starting material is consumed.[8]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 times the volume of the aqueous layer).[8]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[8]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product often contains triphenylphosphine oxide, which can be removed by recrystallization or column chromatography.[9]

Conclusion

The Horner-Wadsworth-Emmons reaction and the Wittig reaction are both powerful and indispensable tools for the synthesis of alkenes. The HWE reaction is often favored for its operational simplicity, the ease of byproduct removal, the enhanced reactivity of the phosphonate carbanion, and its reliable (E)-alkene selectivity.[10] The Wittig reaction remains highly valuable, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides. The choice between these two methodologies should be guided by the desired stereochemical outcome, the reactivity of the carbonyl substrate, and considerations for product purification.

References

A Comparative Guide to the E/Z Selectivity of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, a critical functional group in many pharmaceutical agents and bioactive molecules. A key feature of the HWE reaction is the ability to control the E/Z stereochemistry of the resulting double bond by carefully selecting the phosphonate (B1237965) reagent and reaction conditions. This guide provides an objective comparison of various phosphonate reagents, supported by experimental data, to aid in the rational design of synthetic routes requiring specific alkene geometries.

Introduction to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[1] The stereochemical outcome of the reaction, yielding either the E (trans) or Z (cis) isomer, is influenced by several factors, including the structure of the phosphonate reagent, the base employed, the reaction temperature, and the nature of the carbonyl substrate.[1]

Generally, the standard HWE reaction using simple trialkyl phosphonoacetates favors the formation of the thermodynamically more stable E-alkene.[2] However, modifications to the phosphonate reagent, particularly the incorporation of electron-withdrawing groups on the phosphonate esters, can dramatically shift the selectivity towards the formation of the Z-alkene.[2] The most prominent examples of such modified reagents are those developed by Still and Gennari, and by Ando.[1]

Comparative Data of Phosphonate Reagents

The E/Z selectivity of the Horner-Wadsworth-Emmons reaction is highly dependent on the structure of the phosphonate reagent. The following table summarizes the performance of various phosphonate reagents in the olefination of aldehydes, highlighting the impact of the phosphonate structure on the stereochemical outcome.

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp (°C)E/Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaHTHF25>95:5[2]
Triethyl phosphonoacetateHeptanalNaHDME2590:10[3]
Diisopropyl phosphonoacetateVariousPaterson conditionsTHF-7895:5 (Z,E:E,E)[4]
Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent)p-TolualdehydeKHMDS, 18-crown-6 (B118740)THF-781:15.5
Ethyl bis(o-tolyl)phosphonoacetate (Ando-type Reagent)Benzaldehydet-BuOKTHF-785:95[5]
Ethyl bis(o-isopropylphenyl)phosphonoacetate (Ando-type Reagent)Benzaldehydet-BuOKTHF-783:97[5]
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesBenzaldehydeNaHTHF-203:97[6]

Note: The data presented is a compilation from various sources. Direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed methodologies for key Horner-Wadsworth-Emmons reactions are provided below.

1. General Procedure for E-Selective Olefination using Triethyl Phosphonoacetate

This protocol is a general procedure for a standard HWE reaction, which typically yields the E-alkene as the major product.

  • Materials: Triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), aldehyde, anhydrous tetrahydrofuran (B95107) (THF), saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate (B86663), ethyl acetate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF is added dropwise at 0 °C.

    • The mixture is stirred at room temperature for 30 minutes.

    • A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired E-alkene.

2. Procedure for Z-Selective Olefination using the Still-Gennari Reagent

This protocol utilizes the Still-Gennari reagent to achieve high Z-selectivity.

  • Materials: Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate, potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, aldehyde, anhydrous tetrahydrofuran (THF), water, dichloromethane.

  • Procedure:

    • To a solution of methyl bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq) and 18-crown-6 (2.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, KHMDS (1.0 eq, as a solution in toluene) is added.

    • After stirring for 30 minutes, a solution of the aldehyde (1.0 eq) in THF is added.

    • The reaction mixture is stirred for 2 hours at -78 °C.

    • The THF is evaporated under reduced pressure, and water is added to the residue.

    • The mixture is extracted three times with dichloromethane.

    • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The E/Z ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.

3. Procedure for Z-Selective Olefination using an Ando-type Reagent

This protocol employs an Ando-type phosphonate for high Z-selectivity.[5]

  • Materials: Ethyl bis(o-isopropylphenyl)phosphonoacetate, potassium tert-butoxide (t-BuOK), aldehyde, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of ethyl bis(o-isopropylphenyl)phosphonoacetate (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of t-BuOK (1.1 eq) in THF is added.

    • The mixture is stirred for 15 minutes at -78 °C.

    • A solution of the aldehyde (1.0 eq) in THF is then added.

    • The reaction mixture is stirred at -78 °C for the appropriate time (monitored by TLC).

    • The reaction is quenched with saturated aqueous ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The residue is purified by column chromatography to yield the desired Z-alkene.[5]

Determination of E/Z Isomer Ratio

The ratio of E and Z isomers in the product mixture is typically determined using the following analytical techniques:

  • ¹H NMR Spectroscopy: The vinylic protons of the E and Z isomers exhibit distinct signals in the ¹H NMR spectrum. The coupling constants (J-values) for these protons are characteristic of the alkene geometry. For disubstituted alkenes, the trans (E) isomer generally has a larger coupling constant (typically 12-18 Hz) compared to the cis (Z) isomer (typically 6-12 Hz). The relative ratio of the isomers can be determined by integrating the corresponding vinylic proton signals.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The E and Z isomers often have different retention times on a GC column, allowing for their separation and quantification.

Mechanism and Factors Influencing Selectivity

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation of the erythro and threo intermediates and their subsequent elimination to form the alkene.

HWE_Selectivity cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products cluster_factors_Z Factors Favoring Z-Selectivity cluster_factors_E Factors Favoring E-Selectivity Phosphonate Phosphonate Reagent Erythro Erythro Intermediate Phosphonate->Erythro + Aldehyde (Kinetic Control) Threo Threo Intermediate Phosphonate->Threo + Aldehyde (Thermodynamic Control) Aldehyde Aldehyde/Ketone Z_Alkene Z-Alkene Erythro->Z_Alkene Syn-elimination E_Alkene E-Alkene Threo->E_Alkene Syn-elimination Still_Gennari Still-Gennari Reagent (e.g., (CF3CH2O)2PO-) Still_Gennari->Erythro Ando Ando Reagent (e.g., (ArO)2PO-) Ando->Erythro Low_Temp Low Temperature (e.g., -78 °C) Low_Temp->Erythro Strong_Base Strong, Non-equilibrating Base (e.g., KHMDS) Strong_Base->Erythro Simple_Alkyl Simple Alkyl Phosphonates (e.g., (EtO)2PO-) Simple_Alkyl->Threo Equilibrating_Base Equilibrating Base (e.g., NaH) Equilibrating_Base->Threo Higher_Temp Higher Temperature Higher_Temp->Threo

Figure 1. Factors influencing E/Z selectivity in the Horner-Wadsworth-Emmons reaction.

E-Selectivity:

  • Reagent: Simple alkyl phosphonates (e.g., triethyl phosphonoacetate) lead to the thermodynamically favored E-alkene.[3]

  • Conditions: The use of equilibrating bases (like NaH) and higher reaction temperatures allows for the reversible formation of the betaine (B1666868) intermediates, favoring the formation of the more stable threo intermediate which leads to the E-alkene.[3]

Z-Selectivity:

  • Reagent: Phosphonates with electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) esters of the Still-Gennari reagent or the aryl esters of the Ando reagent, accelerate the rate of elimination from the oxaphosphetane intermediate.[2][7] This kinetic preference favors the formation of the erythro intermediate, which rapidly collapses to the Z-alkene before equilibration can occur.

  • Conditions: The use of strong, non-equilibrating bases (e.g., KHMDS) and low temperatures (-78 °C) further promotes kinetic control and enhances Z-selectivity.[3] The addition of crown ethers can also improve Z-selectivity by sequestering the metal cation.[3]

References

Comparative Kinetic Analysis of Diethyl Methylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of diethyl methylphosphonate (B1257008) (DEMP) in comparison to other organophosphorus compounds. This report provides a detailed overview of hydrolysis and thermal decomposition reactions, supported by experimental data and methodologies.

Diethyl methylphosphonate (DEMP), a member of the organophosphorus compound family, is of significant interest due to its structural similarity to chemical warfare agents and its applications in various chemical syntheses. Understanding the kinetics of its reactions is crucial for developing effective decontamination strategies and for optimizing industrial processes. This guide provides a comparative analysis of the hydrolysis and thermal decomposition of DEMP, referencing key experimental findings to offer a clear perspective on its reactivity relative to other organophosphorus analogues.

Hydrolysis Kinetics: A Comparative Overview

The hydrolysis of organophosphorus compounds is a critical degradation pathway, influenced by factors such as pH, temperature, and the structure of the compound itself. While specific kinetic data for the hydrolysis of DEMP across a wide range of pH values is not extensively detailed in the reviewed literature, a comparative understanding can be gleaned from studies on related compounds.

A review of the hydrolysis of phosphinates and phosphonates indicates that the reactivity of diethyl alkylphosphonates is influenced by the steric hindrance of the alkyl chain.[1] Generally, an increase in the steric bulk of the substituents on the phosphorus atom leads to a decrease in the hydrolysis rate.[1] For instance, in the alkaline hydrolysis of a series of ethyl phosphinates, the diethyl ester showed a significantly higher relative rate constant compared to the diisopropyl and di-tert-butyl esters.[1]

Table 1: Comparative Hydrolysis Rates of Organophosphorus Compounds

CompoundReaction ConditionsRelative Rate ConstantReference
Ethyl DiethylphosphinateAlkaline hydrolysis at 70 °C260[1]
Ethyl DiisopropylphosphinateAlkaline hydrolysis at 120 °C41[1]
Ethyl Di-tert-butylphosphinateAlkaline hydrolysis at 120 °C0.08[1]
Dimethyl Phosphonate (DMP)Hydrolysis at pH 7Half-life: ~3 hours[2]
Dimethyl Phosphonate (DMP)Hydrolysis at pH 9Half-life: < 0.3 hours[2]

It is important to note that direct comparison of hydrolysis rates requires identical experimental conditions, including pH, temperature, and solvent composition.[1]

Experimental Protocol for Hydrolysis Kinetic Studies

A general procedure for determining the hydrolysis kinetics of organophosphorus compounds involves the following steps:

  • Solution Preparation: Prepare buffered solutions at the desired pH values (e.g., acidic, neutral, and alkaline).

  • Reaction Initiation: Dissolve a known concentration of the organophosphorus compound in the buffered solution maintained at a constant temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Stop the reaction in the aliquots, if necessary, by adding a suitable quenching agent.

  • Analysis: Analyze the concentration of the parent compound or the formation of a product over time using techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or spectroscopic methods.

  • Data Analysis: Determine the reaction order and calculate the rate constants by fitting the concentration-time data to the appropriate integrated rate law.

Thermal Decomposition (Pyrolysis) Kinetics

The thermal decomposition of organophosphorus compounds is a key process in incineration and combustion. Kinetic studies of the gas-phase pyrolysis of DEMP have been conducted to understand its decomposition mechanism and to determine its rate of degradation at elevated temperatures.

A study on the gas-phase pyrolysis of DEMP in a quartz-lined turbulent flow reactor over a temperature range of 802 to 907 K provided the following temperature dependence of the overall decomposition rate constant[3]:

  • k (s⁻¹) = 2.9 x 10¹⁶ exp(-59.2 kcal·mol⁻¹ / RT)

The major products identified were ethylene (B1197577), ethanol (B145695), ethyl methylphosphonate, and methylphosphonic acid.[3] The formation of ethylene and ethanol is explained by bond scission and ring transition state mechanisms.[3]

Table 2: Comparative Thermal Decomposition Kinetic Data

CompoundTemperature Range (K)Activation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Reference
This compound (DEMP)802 - 90759.22.9 x 10¹⁶[3]

A direct comparison with other organophosphorus compounds under identical pyrolysis conditions is essential for a comprehensive understanding of their relative thermal stabilities.

Experimental Protocol for Pyrolysis Kinetic Studies

The gas-phase pyrolysis of organophosphorus compounds is typically studied using a flow reactor system. A generalized experimental protocol is as follows:

  • Reactant Delivery: A carrier gas (e.g., nitrogen) is passed through a bubbler containing the liquid organophosphorus compound to generate a vapor-gas mixture of a known concentration.

  • Pyrolysis Reactor: The mixture is introduced into a high-temperature flow reactor (often made of quartz) maintained at a constant and uniform temperature. The residence time of the reactants in the reactor is controlled by the flow rate and the reactor volume.

  • Product Analysis: The effluent from the reactor is analyzed to identify and quantify the decomposition products. Common analytical techniques include:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: For the online monitoring of volatile compounds.

    • Gas Chromatography-Mass Spectrometry (GC/MS): For the separation and identification of a wide range of products.

  • Kinetic Modeling: The rate constants for the decomposition of the parent compound are determined by analyzing the extent of decomposition as a function of temperature and residence time.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in the kinetic studies of this compound, the following diagrams are provided.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Buffer Prepare Buffered Solution Mix Mix Solutions & Initiate Reaction Buffer->Mix DEMP_sol Prepare DEMP Solution DEMP_sol->Mix Incubate Incubate at Constant Temperature Mix->Incubate Sample Withdraw Aliquots Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze via HPLC/GC Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constants Plot->Calculate

Caption: Experimental workflow for a typical hydrolysis kinetic study.

Pyrolysis_Mechanism cluster_paths Decomposition Pathways cluster_products Primary Products DEMP This compound path1 Path 1: Ring Transition State DEMP->path1 path2 Path 2: Bond Scission DEMP->path2 Ethylene Ethylene path1->Ethylene EMP Ethyl Methylphosphonate path1->EMP Ethanol Ethanol path2->Ethanol path2->EMP

Caption: Simplified reaction pathways in the thermal decomposition of DEMP.

References

A Comparative Guide to Olefination Reagents: Benchmarking Diethyl Methylphosphonate Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical step in the construction of complex molecular architectures. The Horner-Wadsworth-Emmons (HWE) reaction has long been a staple for this transformation. This guide provides an objective comparison of the performance of diethyl methylphosphonate (B1257008) and, more broadly, classical HWE reagents, against novel, highly stereoselective olefination methodologies, supported by experimental data.

Executive Summary

While diethyl methylphosphonate is a commercially available phosphonate (B1237965), it is generally considered a poor reagent for the Horner-Wadsworth-Emmons olefination. The lack of an electron-withdrawing group alpha to the phosphonate moiety results in low reactivity of the corresponding carbanion. Therefore, this guide will focus on the broader class of activated phosphonates used in the HWE reaction and compare them with modern, highly stereoselective alternatives like the modified Still-Gennari and Ando-type HWE reagents and advanced Julia-Kocienski olefinations. These novel reagents offer significant advantages in terms of stereoselectivity, particularly for the synthesis of challenging Z-alkenes, which are crucial motifs in many biologically active molecules such as Combretastatin A4.

Performance Comparison of Olefination Reagents

The choice of an olefination reagent is dictated by the desired stereochemical outcome, the nature of the substrates, and the overall efficiency of the reaction. The following tables summarize the performance of various olefination reagents in the synthesis of alkenes.

Table 1: Performance of E-Selective Olefination Reagents
Reagent/MethodTypical SubstratesTypical Yield (%)E/Z RatioKey Advantages
Triethyl phosphonoacetate (Classical HWE)Aldehydes, Ketones85-95%>95:5High yields, water-soluble byproduct, good E-selectivity.
Julia-Kocienski Olefination (PT-sulfone)Aldehydes70-90%>95:5Excellent E-selectivity, mild reaction conditions, broad substrate scope.[1][2]
Table 2: Performance of Z-Selective Olefination Reagents
Reagent/MethodAldehyde SubstrateYield (%)Z/E RatioReference
Still-Gennari Reagent (bis(2,2,2-trifluoroethyl)phosphonoacetate)p-Tolualdehyde78%15.5:1[3]
Modified Still-Gennari Reagent (Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates)Benzaldehyde94%97:3[4]
Modified Still-Gennari Reagent (Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates)4-Chlorobenzaldehyde99%96:4[4]
Ando-type Reagent (ethyl 2-(di-o-isopropylphenylphosphono)propionate)Benzaldehyde95%95:5[5]
Novel Julia-Kocienski (using N-sulfonylimines)Benzaldehyde derivative92%98:2[6]
Novel Julia-Kocienski (using N-sulfonylimines)Heterocyclic aldehyde derivative99%97:3[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for modern, highly stereoselective olefination reactions.

Protocol 1: Z-Selective Horner-Wadsworth-Emmons Olefination (Still-Gennari Method)

This protocol is adapted from a procedure for the synthesis of a Z-alkene using bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.[3]

Materials:

  • p-Tolualdehyde

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium tert-butoxide

  • 18-Crown-6 (B118740)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of p-tolualdehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) is added dropwise.

  • The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water (15 mL), and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • The combined organic layers are washed with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine, then dried over sodium sulfate (B86663) and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired Z-alkene.

Protocol 2: E-Selective Julia-Kocienski Olefination

This is a typical experimental procedure for the Julia-Kocienski olefination.[7]

Materials:

Procedure:

  • To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55°C, a solution of KHMDS (11.0 mmol) in DME (20 mL) is added dropwise over 10 minutes.

  • The resulting solution is stirred for 70 minutes.

  • Neat cyclohexanecarboxaldehyde (15.0 mmol) is added dropwise over 5 minutes, and the mixture is stirred at -55°C for 1 hour.

  • The cooling bath is removed, and the mixture is stirred at ambient temperature overnight.

  • Water (5 mL) is added, and stirring is continued for 1 hour.

  • The mixture is diluted with diethyl ether (150 mL) and washed with water (200 mL). The aqueous phase is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with water (3 x 50 mL) and brine (50 mL), dried over MgSO₄, and the solvent is removed in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the desired E-alkene.

Application in the Synthesis of Bioactive Molecules: Combretastatin A4

Combretastatin A4 is a potent natural product that exhibits significant anti-cancer and anti-angiogenic properties.[8] Its biological activity is highly dependent on the Z-configuration of the stilbene (B7821643) double bond. The synthesis of Combretastatin A4 and its analogs often relies on stereoselective olefination reactions to establish this crucial structural feature.

G cluster_start Starting Materials cluster_synthesis Synthetic Workflow cluster_product Final Product A Substituted Benzaldehyde C Stereoselective Olefination (e.g., Wittig, HWE, Julia-Kocienski) A->C B Phosphonium Salt / Sulfone B->C D Work-up and Purification C->D Crude Product E Optional Further Modification (e.g., Suzuki Coupling) D->E Purified Intermediate F Z-Combretastatin A4 D->F Direct to Product E->F

Caption: General workflow for the synthesis of Z-Combretastatin A4.

The biological activity of Combretastatin A4 stems from its ability to disrupt microtubule polymerization and interfere with crucial signaling pathways in endothelial cells, leading to vascular collapse in tumors.[9][10]

Signaling Pathway Disruption by Combretastatin A4

Combretastatin A4 phosphate (B84403) (CA4P), a pro-drug of Combretastatin A4, has been shown to inhibit endothelial cell migration and capillary tube formation by disrupting the VE-cadherin/β-catenin/Akt signaling pathway.[9][10] This leads to a breakdown of the tumor vasculature.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGF-R2 PI3K PI3K VEGFR2->PI3K VEGF binding VE_Cadherin VE-cadherin beta_catenin β-catenin VE_Cadherin->beta_catenin Adherens Junction Stability Akt Akt beta_catenin->Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression Combretastatin_A4 Combretastatin A4 Disruption X Combretastatin_A4->Disruption Disruption->VE_Cadherin Disrupts Junctions

References

A Comparative Guide to Purity Assessment of Synthesized Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized diethyl methylphosphonate (B1257008) (DEMP). It further contrasts DEMP with two common alternatives, diethyl ethylphosphonate and diethyl propylphosphonate, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Synthesis and Potential Impurities

The purity of diethyl methylphosphonate is intrinsically linked to its synthesis. A common route is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite (B83602) with a methyl halide. Potential impurities arising from this synthesis can include unreacted starting materials, such as triethyl phosphite, and byproducts like triethyl phosphate (B84403) formed from side reactions. Incomplete reaction or side reactions during the synthesis of alternative phosphonates, such as diethyl ethylphosphonate and diethyl propylphosphonate, can similarly lead to a range of impurities.

Comparative Data of Diethyl Phosphonates

A multi-technique approach is essential for the robust purity assessment of diethyl phosphonates. The following tables summarize key analytical data for this compound and its ethyl and propyl analogues, providing a basis for comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound¹H~1.3 (t), ~1.5 (d), ~4.1 (dq)Triplet, Doublet, Doublet of Quartets
¹³C~11 (d), ~16 (d), ~61 (d)Doublet, Doublet, DoubletJ(C-P) ≈ 144 Hz (P-CH₃), J(C-P) ≈ 6 Hz (O-CH₂-CH₃), J(C-P) ≈ 7 Hz (O-CH₂)
³¹P~32.9 (in CDCl₃)[1]
Diethyl Ethylphosphonate¹H~1.1 (dt), ~1.3 (t), ~1.7 (dq), ~4.1 (m)Doublet of Triplets, Triplet, Doublet of Quartets, Multiplet
¹³C~6.6 (d), ~16.5 (d), ~18.8 (d), ~61.5 (d)Doublet, Doublet, Doublet, DoubletJ(C-P) ≈ 7 Hz, J(C-P) ≈ 6 Hz, J(C-P) ≈ 142 Hz, J(C-P) ≈ 6.5 Hz[2]
³¹P~30.1[1]
Diethyl Propylphosphonate¹H~1.0 (t), ~1.3 (t), ~1.7 (m), ~4.1 (m)Triplet, Triplet, Multiplet, Multiplet
¹³C
³¹P~30.5[1]

Note: NMR data can be influenced by solvent and instrument parameters. The provided data is a general reference.

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular WeightKey Fragment Ions (m/z)
This compound152.13 g/mol [3]152 (M+), 125, 124, 110, 97, 82, 65, 47[3][4]
Diethyl Ethylphosphonate166.16 g/mol [3]166 (M+), 139, 138, 111, 93, 82, 65, 47[3][5][6]
Diethyl Propylphosphonate180.18 g/mol [7]138, 125[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is a powerful tool for identifying and quantifying impurities.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized phosphonate (B1237965) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the protons.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the carbon signals and their coupling to phosphorus.

    • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum to determine the chemical shift of the phosphorus atom, which is highly sensitive to its electronic environment.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.

  • Sample Preparation: Prepare a dilute solution of the phosphonate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column is typically used.

    • Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition.

    • Oven Program: A temperature gradient is often employed to ensure good separation of the analyte from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to scan a wide mass range.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture.

  • Sample Preparation: Dissolve a known amount of the phosphonate in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is often suitable.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The specific gradient will depend on the polarity of the phosphonate and potential impurities.[8]

    • Detector: A UV detector can be used if the phosphonate or its impurities contain a chromophore. For compounds without a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent purity assessment of this compound.

cluster_synthesis Synthesis cluster_analysis Purity Assessment synthesis Michaelis-Arbuzov Reaction (Triethyl phosphite + Methyl halide) workup Reaction Work-up (e.g., Distillation) synthesis->workup crude_product Crude Diethyl Methylphosphonate workup->crude_product nmr NMR Spectroscopy (1H, 13C, 31P) pure_product Pure Diethyl Methylphosphonate nmr->pure_product Structural Confirmation gcms GC-MS Analysis impurities Impurity Profile gcms->impurities Separation & Identification hplc HPLC Analysis hplc->pure_product Quantification crude_product->nmr crude_product->gcms crude_product->hplc impurities->pure_product

Synthesis and Purity Assessment Workflow

This guide provides a foundational framework for the purity assessment of this compound and its analogues. The selection of analytical techniques and the interpretation of data should always be performed in the context of the specific synthetic route and potential impurities.

References

Safety Operating Guide

Proper Disposal of Diethyl Methylphosphonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents like diethyl methylphosphonate (B1257008) are of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of diethyl methylphosphonate.

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A flame-resistant lab coat.[1]

  • Respiratory Protection: In case of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Minor Spills:

  • Remove all sources of ignition from the area.[3]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2][3]

  • Collect the contaminated material into a clearly labeled, sealed container for disposal as hazardous waste.[1][2][3]

Major Spills:

  • Evacuate the area immediately and move upwind.[3]

  • Alert your institution's Environmental Health and Safety (EHS) office or emergency responders.[1][3]

  • Prevent the spill from entering drains or waterways.[3]

Step-by-Step Disposal Procedures

There are two primary recommended methods for the disposal of this compound: licensed hazardous waste contractor and incineration. The choice of method will depend on the quantity of waste, available facilities, and local regulations.

Method 1: Licensed Hazardous Waste Contractor

This is the most straightforward and often the safest method for disposal.[1]

  • Segregation and Labeling: Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and hazard symbols.[1]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][3]

  • Arrange Pickup: Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.[1]

Method 2: Incineration

For larger quantities, incineration by a licensed hazardous waste disposal facility is a recommended method.[1] Organophosphorus compounds are effectively destroyed at high temperatures.[1] This process should be carried out in a controlled incineration plant with flue gas scrubbing.[4][5]

Experimental Protocol: In-Lab Neutralization (for similar compounds)

While not explicitly detailed for this compound, chemical hydrolysis is a viable option for the in-lab neutralization of small quantities of similar organophosphorus compounds like diethyl [hydroxy(phenyl)methyl]phosphonate.[1] This process breaks down the compound into less hazardous materials.

  • Alkaline Hydrolysis Protocol:

    • Reagents: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M).[1]

    • Procedure: The phosphonate (B1237965) is treated with an excess of the basic solution and heated to facilitate hydrolysis.[1] The reaction progress can be monitored by techniques such as TLC or NMR.[1]

    • Neutralization: After completion, the reaction mixture is cooled and neutralized with an acid (e.g., hydrochloric acid).[1]

    • Disposal: The neutralized solution should be disposed of in accordance with local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValueSource
Flash Point 75 °C (167 °F) - closed cup[2][6]
Boiling Point 194 °C[6]
Density 1.041 g/mL at 25 °C[6]
Refractive Index n20/D 1.414[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles segregate->storage spill Spill Occurs storage->spill disposal_method Select Disposal Method storage->disposal_method minor_spill Minor Spill: Absorb with Inert Material spill->minor_spill Minor major_spill Major Spill: Evacuate and Contact EHS spill->major_spill Major collect_spill Collect in Labeled Container for Disposal minor_spill->collect_spill collect_spill->disposal_method contractor Licensed Hazardous Waste Contractor disposal_method->contractor incineration Controlled Incineration disposal_method->incineration end End: Proper Disposal contractor->end incineration->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diethyl methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl methylphosphonate (B1257008). It outlines essential personal protective equipment (PPE), operational protocols, and emergency procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Diethyl methylphosphonate, it is crucial to use appropriate personal protective equipment to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Summary of Recommended PPE

Protection Type Equipment Specifications & Remarks
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1] A face shield may be necessary if there is a splash potential.Contact lenses should not be worn as they can absorb and concentrate irritants.[1] Eyewash stations should be readily accessible.[2][3]
Skin and Body Protection Chemical-resistant gloves (e.g., PVC).[1] Fire/flame resistant and impervious clothing.[4] Safety footwear or gumboots (e.g., Rubber).[1]For prolonged or repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][2]
Respiratory Protection NIOSH-certified respirator.The type of respirator (e.g., Type A filter, full-face pressure-demand SCBA) should be determined by the potential exposure concentration.[1] Use in a well-ventilated area is required.[1][2][4]

Operational and Disposal Plans

Handling and Storage Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, such as under a chemical fume hood.[2][3][4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][2][4] It is a combustible liquid.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly with soap and water after handling.[1]

  • Container Management: Keep containers tightly closed when not in use and protect them from physical damage.[1][2][4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][4][5]

Disposal Plan

  • Waste Collection: Collect waste material in suitable, labeled, and closed containers.[1][4]

  • Disposal Method: Dispose of contents and containers in accordance with local, regional, and national regulations.[4][6] Options may include incineration at an approved site or recycling.[1]

  • Contaminated Materials: Absorbent materials used for spills should be collected and treated as hazardous waste.[7]

  • Wastewater: Do not allow wash water from cleaning equipment to enter drains.[1]

Emergency Procedures

First-Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1][2][4] Seek medical attention if pain or irritation persists.[1]
Skin Contact Immediately remove all contaminated clothing.[1][4] Flush skin and hair with running water and soap.[1] Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air and keep them warm and rested.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[3][4] If the person is conscious, give a glass of water.[1] Seek immediate medical attention.[3][4]

Spill Response Plan

Spill Size Procedure
Minor Spills 1. Remove all ignition sources.[1] 2. Wear appropriate PPE (gloves, goggles, respirator).[1] 3. Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] 4. Collect the material into a suitable, labeled container for disposal.[1] 5. Clean the spill area with soap and water.
Major Spills 1. Evacuate the area and move upwind.[1] 2. Alert emergency responders and inform them of the hazard's location and nature.[1] 3. Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1] 4. Prevent the spill from entering drains or waterways.[1]

Visual Guides

The following diagrams illustrate the procedural workflows for handling emergencies involving this compound.

Handling_Procedure_Workflow Workflow for Handling this compound cluster_Preparation Preparation cluster_Handling Handling Operation cluster_Post_Handling Post-Handling cluster_Disposal Waste Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical Carefully Prepare_Work_Area->Transfer_Chemical Proceed to Handling Keep_Container_Closed Keep Container Sealed When Not in Use Transfer_Chemical->Keep_Container_Closed Avoid_Ignition Avoid Ignition Sources Keep_Container_Closed->Avoid_Ignition Clean_Work_Area Clean Work Area Avoid_Ignition->Clean_Work_Area Operation Complete Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Waste Collect Waste in Labeled Container Wash_Hands->Collect_Waste Proceed to Disposal Dispose_Properly Dispose According to Regulations Collect_Waste->Dispose_Properly

Caption: Workflow for Handling this compound.

Emergency_Response_Workflow Emergency Response for this compound Incidents cluster_Spill Chemical Spill cluster_Exposure Personnel Exposure Incident_Occurs Incident Occurs Assess_Spill_Size Assess Spill Size Incident_Occurs->Assess_Spill_Size Spill Identify_Exposure_Route Identify Exposure Route Incident_Occurs->Identify_Exposure_Route Exposure Minor_Spill Minor Spill Assess_Spill_Size->Minor_Spill Small Major_Spill Major Spill Assess_Spill_Size->Major_Spill Large Contain_Spill Contain Spill with Inert Material Minor_Spill->Contain_Spill Evacuate_Area Evacuate Area & Alert Others Major_Spill->Evacuate_Area Call_Emergency_Services Call Emergency Services Evacuate_Area->Call_Emergency_Services Clean_Up Clean Up & Dispose of Waste Contain_Spill->Clean_Up Skin_Contact Skin Contact Identify_Exposure_Route->Skin_Contact Eye_Contact Eye Contact Identify_Exposure_Route->Eye_Contact Inhalation Inhalation Identify_Exposure_Route->Inhalation Remove_Clothing_Wash_Skin Remove Contaminated Clothing Wash Skin with Soap & Water Skin_Contact->Remove_Clothing_Wash_Skin Flush_Eyes Flush Eyes with Water for 15 mins Eye_Contact->Flush_Eyes Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Seek_Medical_Attention Seek Immediate Medical Attention Remove_Clothing_Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention

Caption: Emergency Response for this compound Incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl methylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl methylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.